molecular formula C20H19NO4 B11929860 Fmoc-Pro-OH-15N

Fmoc-Pro-OH-15N

カタログ番号: B11929860
分子量: 338.4 g/mol
InChIキー: ZPGDWQNBZYOZTI-STBUMTBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Pro-OH-15N is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H19NO4

分子量

338.4 g/mol

IUPAC名

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1

InChIキー

ZPGDWQNBZYOZTI-STBUMTBBSA-N

異性体SMILES

C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

正規SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N)

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N), a stable isotope-labeled amino acid crucial for advanced research in proteomics, structural biology, and drug development.

Core Properties of Fmoc-Pro-OH-¹⁵N

Fmoc-Pro-OH-¹⁵N is an N-α-Fmoc-protected form of L-proline where the nitrogen atom in the pyrrolidine (B122466) ring is the heavy isotope ¹⁵N. This isotopic labeling provides a distinct mass shift, enabling its use as an internal standard in quantitative mass spectrometry and as a specific probe in nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The key physicochemical properties of Fmoc-Pro-OH-¹⁵N and its more heavily labeled analogue, Fmoc-Pro-OH-¹³C₅,¹⁵N, are summarized below for comparison. The properties of the unlabeled Fmoc-Pro-OH are also included as a baseline.

PropertyFmoc-Pro-OH-¹⁵NFmoc-Pro-OH-¹³C₅,¹⁵NFmoc-Pro-OH (Unlabeled)Source
Chemical Formula C₂₀H₁₉¹⁵NO₄¹³C₅C₁₅H₁₉¹⁵NO₄C₂₀H₁₉NO₄
Molecular Weight ~338.36 g/mol 343.33 g/mol 337.4 g/mol [1]
Isotopic Purity ≥98 atom % ¹⁵N≥98 atom % ¹⁵N, ≥98 atom % ¹³CN/A[2]
Chemical Purity ≥98%≥98% (CP)≥98%
Mass Shift M+1M+6N/A
Appearance White to off-white solidWhite to off-white solidWhite solid
Melting Point 117-118 °C (lit.)117-118 °C (lit.)117-118 °C (lit.)
Storage Temperature -20°C-20°CStore below +30°C
Solubility Soluble in DMF, NMP, MethanolSoluble in DMF, NMP, MethanolSoluble in DMF, NMP, Methanol

Applications in Research and Development

The unique properties of Fmoc-Pro-OH-¹⁵N make it an invaluable tool in several advanced scientific applications:

  • Quantitative Proteomics (Mass Spectrometry): Peptides synthesized with Fmoc-Pro-OH-¹⁵N serve as ideal internal standards for the accurate quantification of their endogenous, unlabeled counterparts in complex biological samples like cell lysates. This is particularly useful in biomarker discovery and validation.

  • Structural Biology (NMR Spectroscopy): The ¹⁵N label allows for the use of heteronuclear NMR experiments, which helps in resolving spectral overlap, a common challenge in studying large proteins and protein complexes. The distinct chemical shifts of the ¹⁵N nucleus provide valuable constraints for structure calculation.

  • Protein Folding and Dynamics: Proline's unique cyclic structure plays a critical role in protein folding. Isotopic labeling of proline allows for detailed investigation of proline isomerization (cis/trans), which is often a rate-limiting step in protein folding.

  • Drug Development: Understanding the binding interface between a peptide ligand and its protein target is crucial for rational drug design. Isotopic labeling at a proline residue involved in the interaction can provide detailed information about the binding site and conformational changes upon binding.

Experimental Protocols

The primary application of Fmoc-Pro-OH-¹⁵N is in Fmoc-based solid-phase peptide synthesis (SPPS) to generate site-specifically labeled peptides.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-Pro-OH-¹⁵N into a peptide sequence using manual SPPS. This protocol can be adapted for automated peptide synthesizers.

SPPS_Workflow Resin Start: Resin Swelling (e.g., Rink Amide in DMF) Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Pro-OH-15N + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Chain Elongation Cleavage Final Deprotection, Cleavage from Resin, and Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Amino Acid Coupled Repeat->Deprotection Purification Peptide Precipitation & Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis

General workflow for Fmoc solid-phase peptide synthesis.
Detailed Protocol for Site-Specific Incorporation of Fmoc-Pro-OH-¹⁵N

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide with site-specific incorporation of Fmoc-Pro-OH-¹⁵N.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes to remove the Fmoc protecting group.

    • Drain the solution and repeat the piperidine treatment once more.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

  • Coupling of Fmoc-Pro-OH-¹⁵N:

    • In a separate vessel, dissolve Fmoc-Pro-OH-¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like OxymaPure (3-5 equivalents) in DMF.

    • Add a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. For isotopically labeled amino acids, a more potent coupling reagent like HATU may be used to ensure high efficiency.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for complete coupling. Proline does not give a positive (blue) result with the Kaiser test; an isatin (B1672199) test can be used instead. If the coupling is incomplete, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and isotopic incorporation are confirmed by mass spectrometry.

Signaling Pathway and Interaction Studies

Peptides synthesized with Fmoc-Pro-OH-¹⁵N are powerful tools for investigating cellular signaling pathways. For instance, many kinases recognize proline-rich motifs. A ¹⁵N-labeled peptide can be used as a substrate in a kinase assay to quantify kinase activity.

Workflow for a Kinase Assay Using a Labeled Peptide Substrate

Kinase_Assay_Workflow cluster_synthesis Peptide Synthesis cluster_assay Kinase Assay cluster_analysis Analysis start This compound spps Solid-Phase Peptide Synthesis start->spps labeled_peptide 15N-Labeled Peptide Substrate spps->labeled_peptide labeled_peptide_assay 15N-Labeled Peptide Substrate labeled_peptide->labeled_peptide_assay cell_lysate Cell Lysate (contains kinase) incubation Incubation with ATP cell_lysate->incubation phosphorylated_peptide Phosphorylated 15N-Labeled Peptide incubation->phosphorylated_peptide labeled_peptide_assay->incubation ms_analysis Mass Spectrometry Analysis phosphorylated_peptide->ms_analysis quantification Quantification of Phosphorylation ms_analysis->quantification

Workflow for a kinase assay using a labeled peptide substrate.

This workflow demonstrates how a peptide containing a ¹⁵N-labeled proline can be synthesized and used as a substrate to measure kinase activity in a cell lysate. The incorporation of the heavy isotope allows for precise detection and quantification of the phosphorylated peptide by mass spectrometry.

Conclusion

Fmoc-Pro-OH-¹⁵N is a versatile and powerful reagent for the synthesis of isotopically labeled peptides. These labeled peptides are indispensable tools for quantitative proteomics, structural biology, and the detailed investigation of cellular processes, making them crucial for both fundamental research and therapeutic development.

References

An In-depth Technical Guide to the Applications of 15N-Labeled Proline in Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the critical role of 15N-labeled proline in modern peptide and protein research. It details its application in advanced analytical techniques, presents quantitative data, and offers experimental protocols to facilitate the integration of these methods into research and development workflows.

Introduction: The Unique Role of Proline and Isotopic Labeling

Proline is a unique proteinogenic amino acid due to its secondary amine, where the side chain forms a rigid pyrrolidine (B122466) ring with the backbone nitrogen. This structure imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular interactions.[1][2] Glycine and proline residues are frequently found in the turn and loop structures of proteins and are considered important for the early stages of chain compaction during folding.[1]

To study the intricate details of proline-containing peptides—from their structure and dynamics to their metabolic fate—researchers rely on stable isotope labeling.[3] The incorporation of the heavy nitrogen isotope, ¹⁵N, into proline (L-Proline-¹⁵N) provides a powerful, non-invasive probe for a variety of analytical techniques.[4] This guide explores the synthesis and key applications of ¹⁵N-labeled proline in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in vivo metabolic studies, providing a technical framework for its use in research and drug development.

Synthesis and Incorporation of ¹⁵N-Labeled Proline

The journey of a ¹⁵N-labeled proline from a simple precursor to its final place in a peptide involves chemical synthesis and controlled incorporation.

Chemical Synthesis of ¹⁵N-Proline

Gram-scale synthesis of ¹⁵N-L-proline is achievable with high yields from correspondingly labeled L-glutamic acid. The process involves the ring closure of L-glutamic acid to form L-5-oxoproline, followed by a selective reduction of the amide function. This established synthetic route makes ¹⁵N-labeled proline readily available for subsequent use in peptide synthesis.

Incorporation into Peptides

Solid-Phase Peptide Synthesis (SPPS): The most common method for creating peptides with a ¹⁵N-proline at a specific position is SPPS, typically using the Fmoc/tBu strategy. In this process, an Fmoc-protected ¹⁵N-labeled proline building block (e.g., L-PROLINE-N-FMOC (¹⁵N)) is coupled to the growing peptide chain on a solid resin support. The availability of various isotope-labeled protected amino acids provides researchers with the flexibility to design experiments with specific labeling patterns.

Metabolic Labeling: For studies requiring uniform labeling of all proline residues, or the entire proteome, metabolic labeling is employed. In this approach, cells or organisms are cultured in a medium where the standard nitrogen source is replaced with a ¹⁵N-enriched source (e.g., ¹⁵NH₄Cl). The organism then incorporates the heavy isotope into all newly synthesized amino acids and proteins. This method is powerful for quantitative proteomics, as it ensures every protein is enriched with the heavy isotope.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Wash1 Wash (DMF/DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling: Add Fmoc-Pro(15N)-OH + Coupling Reagents Wash1->Coupling Wash2 Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Repeat Repeat Cycle for Next Amino Acid Deprotection2->Repeat Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Deprotection2->Cleavage Repeat->Wash1 n cycles Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final 15N-Labeled Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution. ¹⁵N labeling is fundamental to many multidimensional NMR experiments.

The Proline Challenge in Conventional NMR

Standard 2D NMR experiments like the ¹H-¹⁵N HSQC, which are workhorses for protein analysis, rely on detecting the correlation between a backbone nitrogen and its attached amide proton. Proline's unique secondary amine structure means it lacks an amide proton, rendering it "invisible" in these standard experiments. This can lead to gaps in resonance assignments and incomplete structural information.

Specialized NMR Experiments for Proline

To overcome this limitation, specialized NMR pulse sequences have been developed. A novel experiment allows for the sequential assignment of proline residues by correlating the Cδ and Cα chemical shifts of a ¹³C/¹⁵N-labeled proline with the Hα chemical shift of the preceding residue. This technique is particularly valuable for assigning connectivities in challenging poly-proline stretches, which are intractable with standard triple-resonance experiments.

Furthermore, because the ¹⁵N chemical shifts of imino acids like proline fall in a well-isolated spectral region, band-selective ¹⁵N pulses can be used to specifically target and excite proline nitrogens, reducing spectral overlap and simplifying analysis, especially in intrinsically disordered proteins (IDPs) which are often proline-rich.

G cluster_NMR Proline-Specific NMR Assignment Strategy Problem The Challenge: Proline has no backbone N-H proton. StandardNMR Standard 1H-15N HSQC (Detects N-H correlations) Problem->StandardNMR Invisibility Proline is 'Invisible' StandardNMR->Invisibility Solution The Solution: Use through-bond correlations that don't involve the N-H. SpecialNMR Specialized 3D Experiment (e.g., (H)CACON, CONPro) Solution->SpecialNMR Correlation Correlate: 15N(i) of Proline with Cα(i-1) and Cα(i) SpecialNMR->Correlation Assignment Sequential Assignment Achieved Correlation->Assignment

Caption: Conceptual workflow for proline-specific NMR assignment.

Studying Cis/Trans Isomerism

The peptide bond preceding a proline residue (X-Pro bond) can exist in either a cis or trans conformation, a phenomenon that is critical for protein folding and function. ¹⁵N-NMR is highly sensitive to this isomerism, often showing distinct signals for the cis and trans states. By using selective ¹⁵N-labeling of proline or adjacent residues, researchers can unambiguously assign these signals and determine the equilibrium between the two isomers.

Table 1: Comparative Isotope Enrichment and Mass Shifts for Fmoc-Protected Amino Acids This table provides a comparative overview of L-PROLINE-N-FMOC (¹⁵N) alongside other isotope-labeled protected amino acids, highlighting their specific isotopic enrichments and mass shifts.

Catalog No.DescriptionMass Shift from Unlabeled (Da)
NLM-3906-0.25L-Proline-N-FMOC (¹⁵N, 98%)+1
CNLM-4347-HL-Proline-N-FMOC (¹³C₅, 99%; ¹⁵N, 97-99%)+6
NLM-614L-Alanine-N-FMOC (¹⁵N, 98%)+1
CNLM-4355-HL-Alanine-N-FMOC (¹³C₃, 99%; ¹⁵N, 99%)+4
NLM-694Glycine-N-FMOC (¹⁵N, 98%)+1
Data sourced from Vulcanchem.

Applications in Mass Spectrometry (MS)

Mass spectrometry is indispensable for identifying and quantifying peptides and proteins. ¹⁵N-labeling is a cornerstone of quantitative proteomics.

Quantitative Proteomics

Stable isotope labeling allows for accurate relative and absolute quantification of peptides. In a typical experiment, two cell populations are grown, one with normal (¹⁴N) media and the other with ¹⁵N-enriched media. The samples are mixed at an early stage, minimizing preparative and analytical variability. After protein extraction and digestion, the chemically identical but isotopically distinct peptide pairs are analyzed by LC-MS. The mass spectrometer distinguishes the "light" (¹⁴N) and "heavy" (¹⁵N) peptides based on their mass difference, and the ratio of their signal intensities reflects their relative abundance in the original samples.

G cluster_MS Quantitative Proteomics Workflow using 15N Metabolic Labeling Culture1 Cell Culture 1 (Normal 'Light' 14N Medium) Mix Combine Cell Populations (1:1 Ratio) Culture1->Mix Culture2 Cell Culture 2 (Enriched 'Heavy' 15N Medium) Culture2->Mix Process Protein Extraction & Enzymatic Digestion Mix->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis LCMS->Data Spectrum MS1 Spectrum m/z LCMS->Spectrum generates Result Relative Protein Quantification Data->Result

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Enhanced Peptide and Protein Identification

The mass difference between ¹⁵N-labeled and unlabeled peptides is directly proportional to the number of nitrogen atoms in the peptide. This information can be used as an additional filter to improve the accuracy of database searches for protein identification. By generating a "2D mass spectrum" where each m/z value is associated with a nitrogen count, this method can confirm protein identifications and even identify peptides from low-quality MS/MS spectra that would otherwise be ambiguous.

Parallel Reaction Monitoring (PRM)

Combining ¹⁵N labeling with targeted mass spectrometry techniques like Parallel Reaction Monitoring (PRM) further improves quantification. In PRM, a predetermined list of peptide ions is specifically targeted for fragmentation and analysis. This targeted approach ensures that peptides of interest are consistently measured across different samples, avoiding the missing value problem common in data-dependent acquisition and leading to more reliable quantification, especially for low-abundance proteins.

Table 2: Representative ¹⁵N Enrichment Levels in Metabolic Labeling Studies This table shows typical enrichment levels achieved in different tissues and organisms using a ¹⁵N-enriched diet or medium. High enrichment is crucial for accurate quantification.

Organism/SystemTissue/Fraction¹⁵N Enrichment (%)Labeling Protocol
Rat (Protocol 1)Skeletal Muscle76.1 ± 4.7One generation labeling
Rat (Protocol 2)Skeletal Muscle95.9 ± 2.6Two generation labeling
Rat (Protocol 2)Brain (p45)95.0Two generation labeling
ChlamydomonasWhole Cell Amino Acids93.4 - 99.0Three subcultures in ¹⁵N-TAP
Data compiled from McClatchy et al., 2007 and Work et al., 2014.

Applications in Metabolic and In Vivo Studies

¹⁵N-labeled proline serves as an excellent tracer for studying protein metabolism and turnover in living organisms.

Tracing Protein Biosynthesis

By administering a single oral dose of ¹⁵N-proline, researchers can monitor its appearance in the bloodstream, its incorporation into tissue proteins, and its eventual clearance. A comparative study in rabbits demonstrated that L-¹⁵N-proline was a more effective tracer for studying skin protein metabolism than L-(1-¹³C)-leucine, showing more rapid and extensive incorporation into skin proteins. This non-invasive approach provides critical insights into the dynamics of protein synthesis in specific tissues.

G cluster_Tracer In Vivo Metabolic Tracing with 15N-Proline Admin Oral Administration of 15N-Proline Blood Absorption into Bloodstream Admin->Blood Tissue Uptake by Target Tissue (e.g., Skin) Blood->Tissue Incorp Incorporation into Newly Synthesized Proteins Tissue->Incorp Measure Measurement over Time (Blood & Tissue Samples) via MS or NMR Incorp->Measure Kinetics Determine Kinetics: - Uptake Rate - Incorporation Rate - Clearance Rate Measure->Kinetics

Caption: Principle of in vivo metabolic tracing with ¹⁵N-proline.

Table 3: In Vivo Tracer Kinetics of ¹⁵N-Proline vs. ¹³C-Leucine in Rabbits

TracerTime to Appearance in BloodTime to Incorporation in Skin ProteinsClearance Time from BloodRelative Incorporation
L-¹⁵N-ProlineWithin 15 minWithin 15 min~8 hoursHigher
L-(1-¹³C)-LeucineWithin 15 minWithin 15 min~8 hoursLower
Data from van den Bogaard et al., 2007.

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis of a ¹⁵N-Proline Peptide

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled proline residue using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Proline(¹⁵N))

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the complete deprotection (a positive test shows a blue color, indicating a free primary amine).

  • Amino Acid Coupling:

    • Dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • For the specific step of adding ¹⁵N-proline, use Fmoc-L-Proline(¹⁵N).

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Cleavage and Final Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide.

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the mass of the final peptide using Mass Spectrometry to verify the incorporation of the ¹⁵N label.

Protocol: Quantitative Analysis via ¹⁵N Metabolic Labeling and LC-MS

This protocol provides a general workflow for a quantitative proteomics experiment.

Materials:

  • Cell culture media (e.g., DMEM)

  • "Light" nitrogen source (e.g., ¹⁴N Ammonium Chloride)

  • "Heavy" nitrogen source (e.g., ¹⁵N Ammonium Chloride, >98% enrichment)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Trypsin (sequencing grade)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

  • Quantification software (e.g., Protein Prospector, Skyline)

Procedure:

  • Cell Culture: Grow two separate populations of cells for several passages. One in "light" medium and one in "heavy" medium to achieve >95% isotopic incorporation.

  • Sample Mixing: Harvest and count cells from both populations. Mix them in a precise 1:1 ratio.

  • Protein Extraction: Lyse the combined cell pellet using the lysis buffer. Quantify the total protein concentration (e.g., BCA assay).

  • Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the protein mixture into peptides overnight using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Acquire data in either data-dependent mode (for discovery) or a targeted mode like PRM (for specific proteins).

  • Data Analysis:

    • Use software to identify peptides and proteins from the MS/MS spectra.

    • The software will identify "light" and "heavy" peptide pairs based on their mass shift.

    • Calculate the intensity ratio (Heavy/Light) for each peptide pair.

    • Combine peptide ratios to determine the relative abundance ratio for each identified protein. Adjust ratios based on the actual labeling efficiency if it is less than 100%.

Conclusion

¹⁵N-labeled proline is an indispensable tool in modern peptide science. Its applications extend from the atomic-level resolution of peptide structure and dynamics via NMR to the precise, large-scale quantification of proteomes by mass spectrometry. Furthermore, its use as an in vivo tracer provides invaluable data on the metabolic fate of peptides and proteins in complex biological systems. The methodologies and protocols outlined in this guide demonstrate the versatility and power of ¹⁵N-proline, establishing it as a key component in the toolkit of researchers in structural biology, proteomics, and drug discovery.

References

The Pivotal Role of Fmoc-Pro-OH-¹⁵N in Unraveling Protein Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ¹⁵N-labeled N-α-(9-fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH-¹⁵N) in the intricate process of protein structure determination. The unique structural properties of proline, combined with the specific introduction of the stable ¹⁵N isotope, provide researchers with a powerful tool to dissect protein conformation, dynamics, and interactions at an atomic level. This guide will delve into the core applications of Fmoc-Pro-OH-¹⁵N, detailing the experimental protocols that underpin its use and presenting quantitative data and visual workflows to facilitate a comprehensive understanding.

Core Applications in Structural Biology

Fmoc-Pro-OH-¹⁵N is a cornerstone reagent for two primary analytical techniques in structural biology: Solid-Phase Peptide Synthesis (SPPS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹⁵N-labeled proline into a peptide or protein of interest provides a specific spectroscopic handle to probe its structure and function.

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-Pro-OH-¹⁵N serves as a building block for the chemical synthesis of peptides and small proteins. The Fmoc protecting group allows for the controlled, stepwise addition of amino acids to a solid support. The incorporation of ¹⁵N-proline at specific sites is crucial for subsequent analysis by mass spectrometry and NMR spectroscopy.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus is NMR-active, and its introduction into proline residues offers significant advantages for protein structure determination.[2][3] Proline's unique imino acid structure means it lacks an amide proton, rendering it invisible in standard ¹H-¹⁵N correlation NMR experiments.[4] However, specialized NMR techniques can exploit the ¹⁵N nucleus of proline to gain valuable structural insights. The distinct chemical shift of the ¹⁵N in proline provides a sensitive probe of the local chemical environment and conformation.

  • Quantitative Proteomics (Mass Spectrometry): Peptides synthesized with Fmoc-Pro-OH-¹⁵N can serve as heavy-labeled internal standards for the accurate quantification of their endogenous, unlabeled counterparts in complex biological samples using mass spectrometry. The precise mass shift introduced by the ¹⁵N isotope allows for clear differentiation and measurement.

Quantitative Data

The utility of Fmoc-Pro-OH-¹⁵N is underpinned by its well-defined physicochemical properties. The following tables summarize key quantitative data for both the ¹⁵N-labeled and the more commonly documented dual-labeled (¹³C₅, ¹⁵N) versions, which share similar applications in structural biology.

PropertyValue (Fmoc-Pro-OH-¹⁵N)Source
Molecular FormulaC₂₀H₁₉¹⁵NO₄--INVALID-LINK--
Molecular Weight338.37 g/mol Vulcanchem
Isotopic Purity98 atom % ¹⁵NEurisotop
Mass Shift from Unlabeled+1 DaVulcanchem
PropertyValue (Fmoc-Pro-OH-¹³C₅,¹⁵N)Source
Molecular Formula¹³C₅C₁₅H₁₉¹⁵NO₄CIL
Molecular Weight343.33 g/mol CIL
Isotopic Purity99 atom % ¹³C, 97-99 atom % ¹⁵NCIL
Mass Shift from Unlabeled+6 DaSigma-Aldrich

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Proline Labeled Peptide

This protocol outlines the manual Fmoc-based synthesis of a peptide containing a ¹⁵N-labeled proline residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Pro-OH-¹⁵N

  • Other required Fmoc-amino acids

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for unlabeled amino acids):

    • Dissolve the Fmoc-amino acid (4 equivalents) and a coupling agent like HBTU (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Coupling of Fmoc-Pro-OH-¹⁵N:

    • Follow the same procedure as in step 3, using Fmoc-Pro-OH-¹⁵N as the amino acid. Due to the steric hindrance of proline, a more potent coupling reagent like HATU may be beneficial for optimal efficiency.

  • Washing: After each coupling step, wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Protein Structure Determination by NMR Spectroscopy

This protocol provides a general workflow for determining the structure of a protein containing a ¹⁵N-labeled proline.

Procedure:

  • Sample Preparation:

    • Express and purify the protein with uniform ¹⁵N labeling or site-specific ¹⁵N-proline labeling. Uniform labeling is typically achieved by growing bacteria in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. Site-specific labeling is achieved through SPPS as described above.

    • Dissolve the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

  • NMR Data Acquisition:

    • Backbone Resonance Assignment: Acquire a suite of heteronuclear NMR experiments to assign the backbone resonances. Since proline lacks an amide proton, standard HN-detected experiments will not show signals for proline itself.

      • 2D ¹H-¹⁵N HSQC: This spectrum provides a fingerprint of the protein, with one peak for each non-proline amino acid residue.

      • 3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): These experiments correlate the amide proton and nitrogen with the α- and β-carbon chemical shifts of the same and preceding residues, forming the basis for sequential backbone assignment.

    • Proline-Specific Assignment: Acquire specialized NMR experiments to assign the proline residues.

      • Proline-selective experiments: These experiments are designed to specifically detect correlations involving the ¹⁵N and ¹³C nuclei of proline residues, overcoming the limitation of the missing amide proton. A notable experiment correlates the Cδ and Cα chemical shifts of proline with the Hα of the preceding residue.

    • Structural Restraint Collection:

      • Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire 3D and 4D ¹⁵N-edited and ¹³C-edited NOESY experiments to obtain through-space distance restraints between protons that are close in space (< 5 Å).

      • Torsion Angle Restraints: Use chemical shift values (¹³Cα, ¹³Cβ, ¹³C', Hα, ¹⁵N) to predict backbone dihedral angles (φ, ψ).

  • Structure Calculation and Refinement:

    • Use the collected distance and torsion angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures that satisfy the experimental restraints.

    • Refine the structures in a water box using molecular dynamics simulations.

  • Structure Validation:

    • Assess the quality of the calculated structures using programs like PROCHECK to evaluate stereochemical parameters.

Visualizations

Experimental Workflow for Protein Structure Determination by NMR

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation cluster_validation Validation sp_synthesis SPPS with Fmoc-Pro-OH-15N purification Protein Purification sp_synthesis->purification expression Bacterial Expression (Uniform 15N Labeling) expression->purification hsqc 2D 1H-15N HSQC purification->hsqc triple_res 3D Triple Resonance (HNCA, HNCACB, etc.) hsqc->triple_res Fingerprint assignment Resonance Assignment triple_res->assignment pro_nmr Proline-Specific NMR Experiments pro_nmr->assignment noesy 3D/4D NOESY restraints Generate Restraints (Distances, Angles) noesy->restraints assignment->noesy Guide NOE Assignment assignment->restraints Chemical Shift for Torsion Angles calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) restraints->calculation refinement Structure Refinement calculation->refinement validation Structure Quality Assessment (PROCHECK) refinement->validation

Caption: Workflow for protein structure determination using ¹⁵N-labeled proline.

Probing Protein-Protein Interactions: SH3 Domain and Proline-Rich Motif

Proline-rich motifs are prevalent in signaling proteins and often serve as recognition sites for other proteins, particularly those containing Src Homology 3 (SH3) domains. The incorporation of ¹⁵N-proline into a proline-rich peptide allows for detailed NMR studies of these crucial interactions.

sh3_interaction cluster_unbound Unbound State cluster_bound Bound State sh3_unbound SH3 Domain sh3_bound SH3 Domain sh3_unbound->sh3_bound Chemical Shift Perturbations (CSP) in 1H-15N HSQC complex SH3-PRM Complex prm_unbound Proline-Rich Motif (with 15N-Pro) prm_bound Proline-Rich Motif (with 15N-Pro) prm_unbound->prm_bound Changes in 15N-Pro NMR Signals

Caption: Probing SH3 domain interaction with a ¹⁵N-labeled proline-rich motif.

The Challenge of Proline Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two states can be a slow process and is often a rate-limiting step in protein folding. The ¹⁵N chemical shift of proline is sensitive to the cis/trans isomerization state, making ¹⁵N-labeled proline an invaluable tool for studying this dynamic process and its impact on protein structure and function.

proline_isomerization trans Trans Conformation (Lower Energy) cis Cis Conformation (Higher Energy) trans->cis Isomerization (slow)

Caption: Cis-trans isomerization of the X-Pro peptide bond.

Conclusion

Fmoc-Pro-OH-¹⁵N is an indispensable reagent for modern structural biology. Its application in solid-phase peptide synthesis enables the precise incorporation of a ¹⁵N label into proline residues. This isotopic label serves as a powerful probe in NMR spectroscopy, facilitating the assignment of proline-rich regions, the characterization of protein dynamics such as cis/trans isomerization, and the detailed investigation of protein-protein interactions that are fundamental to cellular signaling and drug development. The methodologies and data presented in this guide underscore the profound impact of Fmoc-Pro-OH-¹⁵N on our ability to elucidate the complex three-dimensional structures of proteins.

References

Understanding Isotopic Labeling with Fmoc-Pro-OH-¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of biochemical and biomedical research, the ability to accurately track, quantify, and characterize peptides and proteins is paramount. Isotopic labeling has emerged as an indispensable tool, and among the array of available labeled compounds, N-α-(9-Fluorenylmethoxycarbonyl)-L-proline, specifically labeled with Nitrogen-15 (Fmoc-Pro-OH-¹⁵N), offers a powerful solution for a variety of advanced applications. This technical guide provides a comprehensive overview of the use of Fmoc-Pro-OH-¹⁵N, often in conjunction with Carbon-13 labeling (Fmoc-Pro-OH-¹³C₅,¹⁵N), in peptide synthesis and its subsequent applications in quantitative proteomics and structural biology.

Proline's unique cyclic structure critically influences protein folding and molecular recognition, making isotopically labeled proline an invaluable asset for investigating protein-protein interactions, especially those involving proline-rich motifs.[1] The incorporation of stable isotopes like ¹⁵N provides a distinct mass shift, enabling precise quantification by mass spectrometry (MS) and serving as a specific probe in Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic studies.[1][2] This guide will delve into the properties of this labeled amino acid, provide detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explore its application in key research areas.

Core Properties of Isotopically Labeled Fmoc-Pro-OH

The successful application of Fmoc-Pro-OH-¹⁵N hinges on understanding its fundamental properties. The primary alteration is the increase in molecular weight due to the incorporation of the heavier ¹⁵N isotope. When combined with ¹³C labeling, this mass shift becomes even more pronounced, facilitating clearer differentiation from its unlabeled counterpart in mass spectrometry.

Table 1: Key Properties of Fmoc-Pro-OH-¹³C₅,¹⁵N

PropertyValue
Chemical Formula¹³C₅C₁₅H₁₉¹⁵NO₄
Molecular Weight343.33 g/mol
Isotopic Purity98 atom % ¹⁵N; 98 atom % ¹³C
Mass Shift (vs. unlabeled)M+6
AppearanceSolid
Purity≥98%
Melting Point117-118 °C
Storage Temperature-20°C

Data sourced from BenchChem Application Notes.[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Pro-OH-¹⁵N into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general steps for manual synthesis, which can be adapted for automated synthesizers.[2]

Materials and Reagents
  • Fmoc-Pro-OH-¹⁵N (or Fmoc-Pro-OH-¹³C₅,¹⁵N)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

  • Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid, water, triisopropylsilane)

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes to ensure complete removal of the Fmoc group.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Site-Specific Isotopic Labeling):

    • Dissolve 4 equivalents of Fmoc-Pro-OH-¹⁵N and 4 equivalents of a suitable activator (e.g., OxymaPure® or HOBt) in DMF.

    • Add 4 equivalents of a carbodiimide (B86325) (e.g., DIC) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Coupling Efficiency

The coupling of proline residues can be challenging due to steric hindrance. However, the isotopic labeling in Fmoc-Pro-OH-¹⁵N is not expected to significantly alter its chemical reactivity or coupling efficiency compared to its unlabeled form. The choice of coupling reagent is critical for achieving high yields, especially for difficult sequences.

Table 2: Common Coupling Reagents and Their General Effectiveness in Fmoc-SPPS

Coupling ReagentActivator/BaseGeneral EfficiencyNotes
HBTUHOBt/DIPEA>99%One of the most common and effective coupling reagents.
HATUHOAt/DIPEA>99.5%Generally more efficient than HBTU, especially for sterically hindered amino acids. Recommended for labeled proline.

Applications in Research and Drug Development

Peptides synthesized with Fmoc-Pro-OH-¹⁵N are powerful tools in various research areas, most notably in quantitative proteomics and structural biology.

Quantitative Proteomics using Mass Spectrometry

Isotopically labeled peptides serve as ideal internal standards for the accurate quantification of proteins in complex biological samples like cell lysates. The known mass difference between the labeled standard and the endogenous, unlabeled peptide allows for precise ratiometric measurement.

Workflow for a Kinase Assay using a Labeled Peptide Substrate:

Many kinases recognize proline-rich motifs. A synthetic peptide containing ¹⁵N-labeled proline can be used as a substrate to measure kinase activity. The phosphorylation of this peptide can be monitored by mass spectrometry, allowing for the quantification of kinase activity.

Kinase_Assay_Workflow cluster_synthesis Peptide Synthesis cluster_assay Kinase Assay cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (incorporating Fmoc-Pro-OH-15N) LabeledPeptide 15N-Labeled Peptide Substrate SPPS->LabeledPeptide Cleavage & Purification Incubation Incubation LabeledPeptide->Incubation CellLysate Cell Lysate (containing kinase) CellLysate->Incubation PhosphorylatedPeptide Phosphorylated 15N-Peptide Incubation->PhosphorylatedPeptide Phosphorylation MS Mass Spectrometry PhosphorylatedPeptide->MS Quantification Quantification of Kinase Activity MS->Quantification

Caption: Workflow for a kinase assay using a labeled peptide substrate.

Structural Biology using NMR Spectroscopy

Site-specific isotopic labeling is a powerful technique for elucidating the structure, dynamics, and interactions of peptides and proteins using NMR spectroscopy. The ¹⁵N nucleus has a nuclear spin of one-half, which provides advantages for NMR such as narrower line widths compared to the more abundant ¹⁴N.

Incorporating ¹⁵N-labeled proline residues serves as a specific probe to:

  • Determine 3D Structures: The distinct chemical shifts of ¹⁵N nuclei provide valuable constraints for structure calculation.

  • Study Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled sites can provide insights into protein dynamics on a wide range of timescales.

  • Investigate Protein Folding: Proline isomerization is often a rate-limiting step in protein folding. ¹⁵N-labeling allows for the detailed study of this process.

  • Map Binding Interfaces: Isotopic labeling at a proline residue involved in a protein-protein interaction can provide detailed information about the binding site and conformational changes upon binding.

Logical Flow for NMR-based Structural Analysis:

NMR_Analysis_Flow Start Synthesize Peptide with This compound NMR_Exp Perform 1H-15N HSQC NMR Experiments Start->NMR_Exp Data_Proc Process NMR Data NMR_Exp->Data_Proc Assign Assign Chemical Shifts Data_Proc->Assign Structure_Calc Calculate 3D Structure Assign->Structure_Calc Dynamics Analyze Protein Dynamics (Relaxation Studies) Assign->Dynamics Result Structural & Dynamic Insights Structure_Calc->Result Dynamics->Result

Caption: Logical workflow for NMR-based analysis of an ¹⁵N-labeled peptide.

Table 3: Typical NMR Data for ¹³C,¹⁵N-Labeled Proline

NucleusTypical Chemical Shift (ppm)
¹⁵N~135
¹³Cα~63
¹³Cβ~32
¹³Cγ~27
¹³Cδ~50
¹³C' (carbonyl)~176

Note: Chemical shifts are sensitive to the local chemical environment and conformation.

Conclusion

Fmoc-Pro-OH-¹⁵N is a versatile and powerful reagent for the synthesis of isotopically labeled peptides. Its application in solid-phase peptide synthesis is straightforward, following established protocols. The resulting labeled peptides are invaluable tools for quantitative proteomics, enabling precise protein quantification, and for structural biology, providing detailed insights into protein structure, dynamics, and interactions. For researchers, scientists, and drug development professionals, the use of Fmoc-Pro-OH-¹⁵N opens up sophisticated avenues of investigation, contributing to a deeper understanding of complex biological systems and accelerating the development of novel therapeutics.

References

Harnessing Fmoc-Pro-OH-¹⁵N for High-Resolution Analysis of Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N), a stable isotope-labeled amino acid, as a powerful tool for the detailed investigation of protein-protein interactions (PPIs). Proline-rich motifs (PRMs) are central to numerous signaling pathways, acting as docking sites for modular protein domains like SH3 and WW, and regulating processes such as cytoskeletal dynamics through proteins like profilin. The site-specific incorporation of ¹⁵N-labeled proline into synthetic peptides allows for high-sensitivity detection by Nuclear Magnetic Resonance (NMR) spectroscopy, enabling precise mapping of binding interfaces and quantification of interaction affinities. This guide details the synthesis of these labeled peptides, their application in NMR-based interaction studies, and the biological contexts where this technique is most impactful.

Core Concepts: The Central Role of Proline in Protein Interactions

Proline's unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue in protein folding and molecular recognition.[1] Proline-rich motifs are recognized by a variety of protein domains, forming the basis of numerous cellular signaling and regulatory networks.

  • SH3 Domains (Src Homology 3): These are small protein domains of about 60 amino acids that typically bind to proline-rich sequences containing a core PxxP motif.[2][3] They are integral components of signaling pathways involved in cell growth, differentiation, and trafficking, often acting as adaptors to link different proteins in a complex.[4] The interaction is characterized by the insertion of the proline-rich ligand into a hydrophobic pocket on the SH3 domain surface.[2]

  • WW Domains: Named for two conserved tryptophan (W) residues, these domains are approximately 35-40 amino acids long and recognize proline-rich sequences, most commonly the PPxY motif.[5][6][7] WW domains are found in a wide range of proteins involved in processes like transcription, RNA processing, and cytoskeletal regulation, and their interactions can be regulated by phosphorylation.[5][8]

  • Profilin: This is a key regulator of actin polymerization, a fundamental process in cell motility, morphogenesis, and division. Profilin binds to actin monomers and also to proline-rich sequences, particularly poly-L-proline (PLP) helices.[9][10] This dual-binding ability allows profilin to localize actin monomers to specific sites of cytoskeletal rearrangement, guided by proteins that contain proline-rich tracks.[11]

Synthesis of ¹⁵N-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)

The foundational step for these studies is the chemical synthesis of a peptide corresponding to the proline-rich binding motif of interest, with one or more proline residues isotopically labeled with ¹⁵N. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process.[1][12]

Experimental Protocol: Fmoc-SPPS of a ¹⁵N-Proline-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Pro-OH-¹⁵N.[1][13]

  • Resin Preparation:

    • Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat this step once to ensure complete deprotection.[1]

    • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating Fmoc-Pro-OH-¹⁵N):

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading capacity) and an activating agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.[13]

    • Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For coupling of Fmoc-Pro-OH-¹⁵N , follow this same procedure.

    • Monitor reaction completion with a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection & Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

    • Dry the resin thoroughly.

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and dry under vacuum.[14]

  • Purification and Verification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final ¹⁵N-labeled peptide by mass spectrometry.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Couple Next Fmoc-AA (e.g., Fmoc-Pro-OH-15N) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final_Cleavage Cleave & Deprotect (TFA Cocktail) Wash2->Final_Cleavage After Final AA Start Swell Resin in DMF Start->Deprotection Initial Deprotection Purification RP-HPLC Purification Final_Cleavage->Purification

General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Table 1: Properties of Fmoc-Pro-OH-¹⁵N

PropertyValueReference
Chemical Formula C₂₀H₁₉¹⁵NO₄
Exact Mass 338.13 (Monoisotopic)[15]
Isotopic Purity Typically >98 atom % ¹⁵N
Solubility Soluble in DMF, DMSO-
Primary Application Labeled peptide synthesis for NMR and MS[1][13]

Probing Interactions with ¹⁵N HSQC NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for studying PPIs at atomic resolution. A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly effective. It generates a "fingerprint" spectrum where each peak corresponds to a specific N-H bond in the protein.[16][17] Although proline itself lacks a backbone amide proton, ¹⁵N-labeling of the proline nitrogen allows for its direct observation in specialized NMR experiments or indirect detection of its influence on neighboring residues.[18][19]

When an unlabeled protein is titrated with a ¹⁵N-labeled proline-containing peptide, changes in the chemical environment of the labeled proline upon binding cause its corresponding peak in the NMR spectrum to shift. This phenomenon, known as Chemical Shift Perturbation (CSP), provides direct evidence of an interaction and can be used to map the binding site and determine the dissociation constant (Kd).[20]

Experimental Protocol: ¹⁵N HSQC Titration

This protocol describes a typical titration experiment to characterize the binding of a ¹⁵N-labeled peptide to a target protein.[20][21]

  • Sample Preparation:

    • Prepare a stock solution of the purified, unlabeled target protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

    • Prepare a highly concentrated stock solution of the purified ¹⁵N-proline-labeled peptide in the same NMR buffer.

  • Initial Spectrum Acquisition:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled peptide alone. This confirms the peptide is folded correctly and provides a reference point.

  • Titration:

    • Prepare an initial NMR sample of the unlabeled target protein at a known concentration (e.g., 50-100 µM).

    • Add a sub-stoichiometric amount of the ¹⁵N-labeled peptide to the protein solution (e.g., a 1:0.2 protein-to-peptide molar ratio).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum.

    • Incrementally add more of the labeled peptide stock solution to the NMR tube, acquiring a spectrum at each titration point (e.g., 1:0.5, 1:1, 1:2, 1:5 molar ratios).

  • Data Analysis:

    • Overlay the series of HSQC spectra. Observe the chemical shift perturbations (CSPs) of the peptide's amide peaks as the concentration of the target protein increases. While proline itself has no amide proton, the signals from adjacent residues are monitored.

    • Calculate the magnitude of the CSPs for each affected residue at each titration point.

    • Plot the change in chemical shift against the molar ratio of the ligand. Fit this binding isotherm to an appropriate equation to calculate the dissociation constant (Kd), which quantifies the binding affinity.[20]

Workflow for NMR Titration Experiment

NMR_Workflow cluster_titration Titration Series P0 Protein + 0.2 eq Peptide P1 Protein + 0.5 eq Peptide Mix Mix Protein and Peptide in NMR Tube P0->Mix P2 Protein + 1.0 eq Peptide P3 Protein + 2.0 eq Peptide Prep_Protein Prepare Unlabeled Target Protein Prep_Protein->Mix Prep_Peptide Prepare 15N-Pro-Labeled Peptide Stock Prep_Peptide->P0 Acquire Acquire 2D 1H-15N HSQC Spectrum Mix->Acquire Acquire->P0 Repeat for each point Analysis Analyze Chemical Shift Perturbations (CSPs) Acquire->Analysis Result Calculate Dissociation Constant (Kd) Analysis->Result

Workflow for a ¹⁵N HSQC-based protein-peptide titration experiment.

Application Case Studies

A. SH3 and WW Domain Interactions

SH3 and WW domains are classic examples of modules that recognize proline-rich sequences. Using a ¹⁵N-labeled peptide mimic of a known binding motif allows for the precise characterization of these interactions.

SH3 Domains: These domains typically recognize one of two classes of PxxP motifs, which bind in opposite orientations.[3] The specificity is determined by residues flanking the core proline motif that interact with charged or hydrophobic pockets on the SH3 domain surface.[2][22]

WW Domains: These domains recognize various motifs, including PPxY and pS/T-P (phospho-Ser/Thr-Pro).[5][7] The ability of some WW domains to bind phosphorylated motifs highlights a key mechanism of cellular regulation, where kinase activity can switch PPIs on or off.

Signaling Pathway Mediated by SH3 Domain

SH3_Pathway RTK Receptor Tyrosine Kinase (Activated) Adaptor Adaptor Protein (e.g., Grb2) RTK->Adaptor pTyr binds SH2 Effector Effector Protein (e.g., Sos) Adaptor->Effector SH3 binds PRM Downstream Downstream Signaling (e.g., Ras activation) Effector->Downstream SH2 SH2 Domain SH3 SH3 Domain PRM Proline-Rich Motif (PxxP)

SH3 domains often act as bridges in signaling cascades.
Table 2: Representative Proline-Rich Motifs and Affinities

Domain FamilyConsensus MotifTypical Kd Range (µM)References
SH3 Class I +xxPxxP1 - 50[2][3]
SH3 Class II PxxPx+1 - 50[2][3]
WW Group I PPxY0.5 - 20[5][6]
WW Group IV pS/T-P5 - 100[5][8]
Profilin (Pro)n, n ≥ 61 - 25[9][23]
(+ represents a basic residue, K or R)
B. Profilin and Cytoskeletal Dynamics

Profilin's interaction with poly-proline sequences is crucial for its biological function. Proteins like VASP and Formin contain long proline-rich tracts that recruit profilin-actin complexes to the leading edge of migrating cells or to sites of cytokinesis, thereby promoting localized actin filament growth.[9] Studies using labeled proline-rich peptides have been instrumental in mapping the binding site on profilin and quantifying the affinity of this interaction.[9][23] For instance, fluorescence and NMR spectroscopy have shown that poly-L-proline binds to a hydrophobic surface on profilin formed by its N- and C-terminal helices and its β-sheet.[9]

Profilin's Role in Actin Assembly

Profilin_Pathway Formin Formin (or VASP) Profilin Profilin Formin->Profilin Proline-Rich Region Binds Actin G-Actin Monomer Profilin->Actin Sequesters Filament Growing Actin Filament (+ end) Profilin->Filament Delivers Actin Monomer

Profilin is localized via proline-rich motifs to regulate actin.
Table 3: Quantitative Data on Profilin-Ligand Interactions

LigandProfilin TypeKd (µM)Experimental MethodReference
Poly-L-ProlineBovine Spleen21.8 ± 1.7Tryptophan Fluorescence[23]
Poly-L-ProlineNitrated Bovine Spleen1.1 ± 0.1Tryptophan Fluorescence[23]
Poly-L-ProlineFission Yeast0 - 5 (mM range used)Intrinsic Fluorescence[11]
Actin MonomerBovine Spleen-(Sequestering activity measured)[23]

Conclusion

Fmoc-Pro-OH-¹⁵N is an indispensable reagent for researchers in cell biology and drug development. It enables the synthesis of precisely labeled peptide probes that, when combined with powerful analytical techniques like NMR spectroscopy, allow for the detailed characterization of PPIs mediated by proline-rich motifs. This approach provides quantitative data on binding affinities and structural insights into the interaction interface, which are critical for understanding complex signaling networks and for designing targeted therapeutic interventions. The methodologies and data presented in this guide offer a robust framework for leveraging this technology to advance our understanding of fundamental biological processes.

References

The Role of Fmoc-Pro-OH-15N in Advancing Quantitative Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research, the precise quantification of protein expression is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for achieving accurate and reproducible protein quantification. This technical guide delves into the utility of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid (Fmoc-Pro-OH-15N), a heavy-isotope labeled amino acid, as a critical tool in quantitative proteomics research.

This compound is a specialized chemical reagent primarily utilized in solid-phase peptide synthesis (SPPS). The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the controlled, stepwise addition of the proline amino acid into a peptide chain. The key feature of this particular proline derivative is its isotopic enrichment with Nitrogen-15 (¹⁵N). This labeling results in a precisely defined mass increase compared to its natural counterpart, making it an ideal internal standard for quantitative mass spectrometry-based proteomics.[1]

Core Applications in Quantitative Proteomics

The primary application of isotopically labeled amino acids and peptides is in techniques that enable the direct comparison of protein abundances between different samples. While methods like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) involve the metabolic incorporation of labeled amino acids into proteins in living cells, the synthesis of peptides using reagents like this compound allows for the creation of heavy-labeled peptide standards.[1][2] These standards are essential for the absolute quantification of specific target proteins in complex biological samples.[1][2]

The unique cyclic structure of proline plays a critical role in protein folding, conformation, and molecular recognition. This makes isotopically labeled proline an invaluable tool for studying protein-protein interactions, particularly those involving proline-rich motifs.

Quantitative Data Summary

The utility of this compound as an internal standard is predicated on its well-defined physical and chemical properties.

PropertyValue
Molecular Formula C₂₀H₁₉¹⁵NO₄
Molecular Weight 338.36 g/mol (approx.)
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity ≥98%
Mass Shift +1 Da for each ¹⁵N atom compared to the unlabeled counterpart

Note: The exact mass shift will depend on the number of nitrogen atoms in the final peptide fragment being analyzed.

The coupling efficiency of Fmoc-Pro-OH in SPPS can be influenced by the choice of coupling reagents. While direct quantitative data for the ¹⁵N-labeled version is not always readily available, the efficiencies for the standard Fmoc-Pro-OH provide a strong indication of expected performance.

Coupling ReagentAdditiveTypical Coupling EfficiencyNotes
DIC HOBt / OxymaPure®95-99%A cost-effective carbodiimide-based method.
HBTU / HATU DIPEA>99%Uronium/aminium-based reagents, highly effective for difficult couplings.
PyBOP HOBt / DIPEA>99%A phosphonium-based reagent, effective for reducing racemization.
Microwave-Assisted SPPS ->99%Microwave energy can enhance coupling efficiency for difficult sequences.

Data compiled from various peptide synthesis literature. Actual efficiencies may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

The successful application of this compound in research hinges on robust experimental design and execution. Below are detailed methodologies for its use in the synthesis of labeled peptides and a general workflow for their application in quantitative proteomics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Internal Standard

This protocol outlines the general steps for incorporating this compound into a peptide sequence to create a heavy-labeled internal standard for mass spectrometry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (unlabeled)

  • Fmoc-Pro-OH-¹⁵N

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Procedure:

  • Resin Preparation and Swelling: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling (Unlabeled Amino Acids):

    • Dissolve 4 equivalents of the unlabeled Fmoc-amino acid and 4 equivalents of OxymaPure® (or HOBt) in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling.

  • Incorporation of Fmoc-Pro-OH-¹⁵N:

    • When the synthesis reaches the desired position for the labeled proline, use Fmoc-Pro-OH-¹⁵N in the coupling step, following the same procedure as for unlabeled amino acids.

  • Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Repeat Repeat for next amino acid Coupling->Repeat Is chain complete? No Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection Yes Wash1->Coupling Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis MS Analysis Purification->Analysis

General workflow for Fmoc solid-phase peptide synthesis.
Protocol 2: Sample Preparation and Mass Spectrometry Analysis for Absolute Quantification

This protocol outlines a general workflow for using the synthesized ¹⁵N-labeled peptide as an internal standard to quantify a target protein in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Synthesized and purified ¹⁵N-labeled peptide standard

  • Denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., formic acid)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Quantification: Extract proteins from the biological sample using a suitable lysis buffer. Quantify the total protein concentration using a standard method (e.g., BCA assay).

  • Spiking of Internal Standard: Add a known amount of the ¹⁵N-labeled peptide standard to the protein extract. The amount added should be optimized to be within the linear range of detection of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.

  • Reduction and Alkylation:

    • Denature the proteins by adding a denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid.

    • Desalt and concentrate the peptide mixture using C18 SPE cartridges.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or targeted (e.g., parallel reaction monitoring - PRM) mode.

  • Data Analysis:

    • Identify the light (endogenous) and heavy (¹⁵N-labeled standard) peptide pairs in the mass spectra based on their specific mass difference.

    • Extract the ion chromatograms for both the light and heavy peptides.

    • Calculate the ratio of the peak areas of the light to the heavy peptide.

    • Using the known concentration of the spiked-in heavy peptide, calculate the absolute concentration of the endogenous peptide, and subsequently the target protein.

Quantitative_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Protein_Extraction Protein Extraction from Biological Sample Spike_Standard Spike-in Known Amount of 15N-Labeled Peptide Protein_Extraction->Spike_Standard Reduce_Alkylate Reduction and Alkylation Spike_Standard->Reduce_Alkylate Digestion Tryptic Digestion Reduce_Alkylate->Digestion Cleanup Sample Cleanup (SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quantification Absolute Quantification Data_Analysis->Quantification

Workflow for absolute protein quantification using a ¹⁵N-labeled peptide standard.

Application in Signaling Pathway Analysis: The Grb2-Sos Interaction

Proline-rich motifs are frequently found in proteins involved in signal transduction and are often recognized by specific protein domains, such as the Src Homology 3 (SH3) domain. The incorporation of ¹⁵N-labeled proline allows for detailed structural and dynamic studies of these interactions using techniques like NMR spectroscopy and targeted mass spectrometry.

A classic example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos) protein, a key step in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Grb2 is an adaptor protein containing one SH2 domain and two SH3 domains. The SH2 domain binds to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), while the SH3 domains recruit proline-rich motifs on Sos. This recruitment brings Sos to the plasma membrane, where it can activate Ras, leading to the downstream activation of the MAPK cascade.

By synthesizing peptides corresponding to the proline-rich region of Sos with ¹⁵N-labeled proline, researchers can precisely quantify the binding affinity of this peptide to the Grb2-SH3 domain and study how this interaction is regulated.

MAPK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding Grb2 Grb2 P_RTK->Grb2 SH2 domain binding Sos Sos (Proline-rich) Grb2->Sos SH3 domain binding Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP GEF Activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_Cascade Transcription Gene Transcription (Proliferation, Differentiation) MAPK_Cascade->Transcription

Grb2-Sos mediated activation of the Ras/MAPK signaling pathway.

Conclusion

This compound is a valuable reagent for the synthesis of isotopically labeled peptides. These labeled peptides are powerful tools for quantitative proteomics, enabling the absolute quantification of target proteins with high accuracy and precision. Furthermore, the site-specific incorporation of ¹⁵N-proline provides a means to investigate the intricacies of protein-protein interactions within critical cellular signaling pathways. The protocols and information provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis and subsequent quantitative proteomics workflows, making it an indispensable tool for both basic research and drug development.

References

Discovering the Function of Proline-Rich Domains with 15N Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Proline-Rich Domains

Proline-rich domains (PRDs) are ubiquitous and functionally critical sequences in eukaryotic proteins, acting as key hubs for assembling protein complexes.[1][2] These domains are characterized by repetitive proline residues which confer a unique, rigid, left-handed polyproline type II (PPII) helical structure.[3][4][5] Unlike other amino acids, proline's side chain is cyclized onto the backbone amide, which eliminates the backbone amide hydrogen, restricts conformational flexibility, and makes it a potent disruptor of common secondary structures like alpha-helices and beta-sheets.

This distinct structure of PRDs serves as a docking site for a variety of specialized protein-recognition modules, including Src Homology 3 (SH3), WW, and Ena/VASP Homology 1 (EVH1) domains. The interactions between PRDs and their binding partners are typically transient and of low to moderate affinity, which is essential for the dynamic assembly and disassembly of signaling complexes that regulate crucial cellular processes like cell growth, cytoskeletal rearrangement, and transcription. Due to their often flexible and exposed nature, these interactions can have fast on- and off-rates, making them ideal for modulating signaling pathways.

The Power of 15N Labeling in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, the low natural abundance of NMR-active isotopes like 15N (0.37%) and 13C (1.1%) necessitates isotopic enrichment. For nitrogen, while 14N is abundant, its nuclear spin of 1 and resulting quadrupole moment lead to broad, often undetectable, NMR signals. In contrast, 15N has a nuclear spin of 1/2, which yields sharp, well-resolved signals, making it the preferred isotope for high-resolution protein NMR.

By growing proteins recombinantly in bacteria using a minimal medium where the sole nitrogen source is 15N-labeled ammonium (B1175870) chloride (15NH4Cl), researchers can produce proteins uniformly enriched with 15N. This enables a suite of powerful heteronuclear NMR experiments, the most fundamental of which is the 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. An HSQC spectrum provides a unique "fingerprint" of the protein, displaying one peak for each backbone amide group (and some side-chain amides), which is invaluable for assessing protein folding, stability, and, most importantly, for mapping molecular interactions.

Unveiling PRD Interactions via 15N-Labeling and Chemical Shift Perturbation

The combination of 15N labeling and NMR spectroscopy is particularly well-suited for characterizing the function of PRDs. The primary method used is Chemical Shift Perturbation (CSP) mapping, also known as chemical shift titration.

The logic is straightforward:

  • A 2D 1H-15N HSQC spectrum of the 15N-labeled protein containing the PRD is recorded. Each peak corresponds to a specific amide proton and its attached nitrogen in the protein's backbone.

  • An unlabeled binding partner (e.g., an SH3 domain) is titrated into the sample in increasing amounts.

  • A series of HSQC spectra are recorded at each titration point.

  • As the binding partner interacts with the PRD, the local chemical and magnetic environment of the amino acid residues at the binding interface changes. This change causes a shift in the position (the chemical shift) of the corresponding peaks in the HSQC spectrum.

  • By tracking which peaks move, researchers can precisely map the residues involved in the interaction on the protein's structure. Residues far from the binding site will typically show little to no chemical shift changes, unless there is a significant allosteric conformational change.

This technique is exceptionally sensitive for the weak and transient interactions that characterize PRD-mediated signaling, which are often in the micromolar (µM) dissociation constant (Kd) range.

Quantitative Data on PRD Interactions

The binding affinities of PRDs for their recognition domains can vary significantly based on the specific sequences and structural contexts. These interactions are typically in the low to mid-micromolar range, facilitating the dynamic nature of signaling networks.

Interacting PairRecognition DomainProline-Rich Motif (Core)Dissociation Constant (Kd)
ASAP1 / MICAL1SH3Px+Px+~0.5 - 10 µM
Gads / SLP-76SH3RSTKPA (non-canonical)0.24 µM
Generic SH3 LigandSH3PxxP~20 - 200 µM
YAP / WBP-1, WBP-2WWPPPPYHigh Affinity (specific Kd not stated)
FBP11 / ForminWWPPLPHigh Micromolar Range
ENAH / PCAREEVH1LPPPP0.18 µM
ENAH / ABI1EVH1FPPPPPPPP28 µM (for FPPPPPPPP peptide alone)

Table 1: Representative binding affinities for Proline-Rich Domain interactions. The affinities can be modulated by residues flanking the core proline motif and by tertiary interactions.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor Receptor Scaffold Scaffold Protein (with PRD) Receptor->Scaffold Activation Kinase Kinase (with SH3) Scaffold->Kinase Recruitment via PRD-SH3 Interaction Substrate Substrate Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Signal Propagation

Caption: A generic signaling pathway initiated by receptor activation, leading to the recruitment of a kinase to a PRD-containing scaffold protein.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis a Transform E. coli with plasmid b Grow cells in minimal medium with 15NH4Cl a->b c Induce protein expression b->c d Purify 15N-labeled PRD-protein c->d e Acquire 1H-15N HSQC of free protein d->e f Add unlabeled binding partner e->f g Acquire 1H-15N HSQC of complex f->g f->g h Overlay Spectra & Identify shifting peaks (CSPs) g->h i Map CSPs onto protein structure h->i j Determine Binding Affinity (Kd) h->j

Caption: Experimental workflow for studying PRD interactions using 15N labeling and NMR titration.

Chemical Shift Perturbation (CSP) Logic Diagram

G Result: Peaks C and D shift upon binding, identifying them as part of the interaction interface. cluster_ligand Unlabeled Binding Partner cluster_spectrum 1H-15N HSQC Spectrum A B C C D D E Ligand s_A Peak A s_B Peak B s_C Peak C s_C_shifted Peak C' s_C->s_C_shifted Shifts s_D Peak D s_D_shifted Peak D' s_D->s_D_shifted Shifts s_E Peak E

Caption: Logic of Chemical Shift Perturbation. Only residues at the binding interface (C, D) show significant peak shifts in the HSQC spectrum.

Experimental Protocols

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol outlines the expression of a target protein in M9 minimal medium with 15NH4Cl as the sole nitrogen source.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector.

  • Rich medium (e.g., LB or 2xTY) with appropriate antibiotic.

  • M9 minimal medium (10x stock): Na2HPO4, KH2PO4, NaCl.

  • 15NH4Cl (Isotope-labeled ammonium chloride).

  • Carbon source: 20% (w/v) Glucose (or 13C-glucose for double labeling).

  • 1 M MgSO4, 1 M CaCl2.

  • Trace elements solution (100x).

  • Vitamin solution (e.g., 1 mg/ml thiamin, biotin).

  • Inducing agent (e.g., 1 M IPTG).

Procedure:

  • Starter Culture: Inoculate a single colony of transformed E. coli into 5-10 mL of rich medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 50-100 mL of M9 minimal medium (containing standard 14NH4Cl) with the overnight starter culture. Grow until the culture is in the mid-log phase (OD600 ≈ 0.6-0.8). This step helps adapt the cells to the minimal medium.

  • Main Culture Inoculation: Prepare 1 L of M9 minimal medium in a 2.5 L baffled flask. Crucially, substitute standard NH4Cl with 1 g of 15NH4Cl. Add glucose, MgSO4, CaCl2, trace elements, vitamins, and antibiotic.

  • Inoculate the 1 L 15N-labeled M9 medium with the pre-culture to a starting OD600 of ~0.05-0.1.

  • Growth and Induction: Grow the main culture at the optimal temperature (e.g., 37°C) with vigorous shaking (220-250 rpm) until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.5-1 mM). If required, lower the temperature (e.g., to 18-25°C) for the expression phase to improve protein solubility.

  • Harvesting: Continue to culture for 3-16 hours post-induction. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: 1H-15N HSQC Titration Experiment

This protocol provides a general outline for performing a chemical shift perturbation experiment.

Prerequisites:

  • A highly pure, concentrated sample of 15N-labeled protein (~0.1-1 mM) in a suitable NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.5). The buffer should contain 5-10% D2O for the spectrometer lock.

  • A concentrated stock solution of the unlabeled ligand (binding partner) in the identical NMR buffer to avoid dilution effects.

  • Access to a high-field NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Setup and Initial Spectrum: Prepare the NMR sample of the 15N-labeled protein. Tune and match the probe, lock onto the D2O signal, and shim the magnet for optimal homogeneity.

  • Acquire a high-quality reference 2D 1H-15N HSQC spectrum of the protein alone. This is the "zero-point" or apo state.

  • Titration Steps: Add a small, precise volume of the concentrated ligand stock solution to the NMR tube to achieve a specific molar ratio (e.g., Protein:Ligand of 1:0.25).

  • Gently mix the sample to ensure homogeneity without introducing bubbles. Allow the sample to equilibrate for a few minutes.

  • Acquire another 2D 1H-15N HSQC spectrum under identical experimental conditions as the reference spectrum.

  • Repeat steps 3-5, incrementally increasing the molar ratio of the ligand (e.g., 1:0.5, 1:1, 1:2, 1:5, etc.) until the chemical shifts of the affected peaks stop changing, indicating saturation of the binding site.

  • Data Processing and Analysis: Process all spectra identically using software like TopSpin, NMRPipe, or CcpNmr.

  • Overlay the series of spectra. Identify the peaks that show progressive shifts or significant broadening upon ligand addition.

  • Calculate the weighted-average chemical shift perturbation (CSP) for each affected residue using the following formula: Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges.

  • Plot the CSP values against the protein sequence to visualize the binding interface. By fitting the change in chemical shift versus ligand concentration, the dissociation constant (Kd) can be determined for residues in the fast-exchange regime.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Pro-OH-¹⁵N in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of Fmoc-Pro-OH-¹⁵N into synthetic peptides using manual solid-phase peptide synthesis (SPPS). The inclusion of the stable isotope ¹⁵N in the proline residue offers a valuable tool for quantitative proteomics, structural analysis by nuclear magnetic resonance (NMR) spectroscopy, and as a tracer in metabolic studies.

Introduction

Fmoc-Pro-OH-¹⁵N is a stable isotope-labeled amino acid derivative crucial for the synthesis of peptides used in advanced biochemical and biomedical research.[1] The incorporation of the ¹⁵N isotope provides a distinct mass shift, enabling precise quantification and structural analysis of peptides and proteins by mass spectrometry (MS) and NMR spectroscopy.[1] This protocol is based on the widely used Fmoc/tBu strategy, which offers mild reaction conditions and facilitates the synthesis of a wide range of peptide sequences.[2][3]

Key Applications

  • Quantitative Proteomics: Labeled peptides serve as internal standards for accurate quantification of proteins in complex biological samples.[4]

  • Structural Biology: ¹⁵N labeling allows for advanced NMR studies to determine peptide and protein structures and dynamics.

  • Metabolic Labeling: Tracing the fate of peptides and their metabolites in biological systems.

Experimental Protocols

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Pro-OH-¹⁵N. The procedure can be adapted for automated peptide synthesizers.

Materials and Reagents
Material/ReagentSpecificationSupplier Example
Resin Rink Amide Resin (for C-terminal amide) or Wang Resin (for C-terminal carboxylic acid)Sigma-Aldrich, CEM Corporation
¹⁵N-Labeled Amino Acid Fmoc-Pro-OH-¹⁵NCambridge Isotope Laboratories, Inc.
Standard Amino Acids Fmoc-protected amino acids with acid-labile side-chain protecting groupsAltaBioscience, CEM Corporation
Solvents N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP), Dichloromethane (DCM)Standard laboratory grade
Deprotection Reagent 20% Piperidine (B6355638) in DMFPrepared in-house
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Standard laboratory grade
Activation Base N,N-Diisopropylethylamine (DIEA)Standard laboratory grade
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)Prepared in-house
Precipitation Solvent Ice-cold diethyl etherStandard laboratory grade
Experimental Workflow

The overall workflow for the solid-phase synthesis of a peptide containing Fmoc-Pro-OH-¹⁵N is depicted below.

SPPS_Workflow Resin Start with Resin Swell 1. Resin Swelling Resin->Swell Deprotect1 2. Fmoc Deprotection Swell->Deprotect1 Wash1 3. Washing Deprotect1->Wash1 Couple_AA 4. Coupling (Standard Fmoc-AA-OH) Wash1->Couple_AA Wash2 5. Washing Couple_AA->Wash2 Deprotect2 6. Fmoc Deprotection Wash2->Deprotect2 Wash3 7. Washing Deprotect2->Wash3 Couple_Pro15N 8. Coupling (Fmoc-Pro-OH-15N) Wash3->Couple_Pro15N Wash4 9. Washing Couple_Pro15N->Wash4 Repeat Repeat Steps 2-5 for subsequent amino acids Wash4->Repeat Final_Deprotect 10. Final Fmoc Deprotection Repeat->Final_Deprotect Wash5 11. Final Washing Final_Deprotect->Wash5 Cleave 12. Cleavage and Side-Chain Deprotection Wash5->Cleave Precipitate 13. Precipitation Cleave->Precipitate Purify 14. Purification (HPLC) Precipitate->Purify Peptide Final ¹⁵N-Labeled Peptide Purify->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis incorporating a ¹⁵N-labeled proline.

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Weigh the appropriate amount of resin (e.g., 100 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[5][6]

  • Add DMF or NMP (approximately 10 mL per gram of resin) to swell the resin.[5]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

2. Initial Fmoc Deprotection

  • Drain the swelling solvent.

  • Add a solution of 20% piperidine in DMF to the resin.[1][7]

  • Agitate the mixture for 5-10 minutes at room temperature.[1]

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[1]

3. Washing

  • After deprotection, thoroughly wash the resin to remove residual piperidine and byproducts.

  • Perform a series of washes: 3-5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF.[1][5]

4. Amino Acid Coupling (General)

  • For each standard amino acid, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU or HATU (3-5 equivalents) in DMF.[1][7]

  • Add DIEA (2 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[1][7]

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[8]

  • Monitor the coupling reaction completion using a qualitative ninhydrin (B49086) test (Kaiser test).[9] A blue color indicates an incomplete reaction, while a yellow/brown color indicates completion.

5. Coupling of Fmoc-Pro-OH-¹⁵N

  • The coupling procedure for Fmoc-Pro-OH-¹⁵N is identical to that of standard amino acids.

  • Dissolve Fmoc-Pro-OH-¹⁵N (3-5 equivalents) and the coupling agent (3-5 equivalents) in DMF.[1]

  • Add DIEA (2 equivalents) for pre-activation.[7]

  • Add the activated solution to the resin and let it react for 1-2 hours.[8]

  • Due to the potential for steric hindrance with proline residues, the reaction time may need to be extended, or a double coupling may be performed if the ninhydrin test indicates an incomplete reaction.[1]

6. Chain Elongation

  • Repeat the deprotection (Step 2), washing (Step 3), and coupling (Step 4) cycles for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

8. Final Washing

  • Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times).[1]

  • Dry the resin under vacuum.[1]

9. Cleavage and Side-Chain Deprotection

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[8]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[8] This step cleaves the peptide from the resin and removes the side-chain protecting groups.

10. Peptide Precipitation and Purification

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.[7]

  • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether two more times.[7]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and lyophilize.[7]

  • Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC).[2][7]

Quantitative Data Summary

ParameterValue/RangeNotes
Resin Loading Typically 0.1 - 1.0 mmol/gVaries depending on the resin type.
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading capacity.[1]
Coupling Agent Equivalents 3 - 5 eq.Relative to the resin loading capacity.[1]
DIEA Equivalents 2 eq.Relative to the amino acid.[7]
Deprotection Time 2 x 5-10 minPer deprotection step.[1]
Coupling Time 1 - 2 hoursCan be extended for difficult couplings.[8]
Cleavage Time 2 - 3 hoursAt room temperature.[8]
Coupling Efficiency >95%Typically achieved under optimized conditions.[1] Proline coupling can sometimes be less efficient due to steric hindrance.[1]

Signaling Pathway Example

The synthesized ¹⁵N-labeled peptide can be used to study its interaction with specific proteins in a signaling pathway. For instance, if the peptide is a substrate for a particular kinase, its ¹⁵N label can be used in MS-based assays to quantify the kinetics of phosphorylation.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activation Ligand External Ligand Ligand->Receptor Binding Peptide_15N ¹⁵N-Labeled Peptide (Substrate) Kinase->Peptide_15N Phosphorylation Phospho_Peptide_15N Phosphorylated ¹⁵N-Peptide Peptide_15N->Phospho_Peptide_15N Downstream Downstream Signaling Phospho_Peptide_15N->Downstream Signal Transduction

References

Application Notes and Protocols: NMR Spectroscopy Techniques Using Fmoc-Pro-OH-15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at an atomic level. The site-specific incorporation of stable isotopes, such as ¹⁵N, into peptides and proteins is a key strategy for enhancing the capabilities of NMR. Proline, with its unique cyclic structure, plays a critical role in protein folding, molecular recognition, and signaling pathways. The use of Fmoc-Pro-OH-¹⁵N in solid-phase peptide synthesis (SPPS) allows for the precise placement of a ¹⁵N label at proline residues. This application note provides detailed protocols for the synthesis of ¹⁵N-proline labeled peptides and their application in NMR spectroscopy for studying peptide-protein interactions, a crucial aspect of drug discovery and development.

Applications

The site-specific labeling of peptides with Fmoc-Pro-OH-¹⁵N offers significant advantages in various research and development areas:

  • Structural Biology: ¹⁵N-labeled proline residues serve as specific probes in NMR studies to determine the three-dimensional structure of peptides and proteins. The distinct chemical shifts of the ¹⁵N nucleus provide valuable constraints for structure calculation and can help to resolve spectral overlap, which is particularly useful for studying large proteins and protein complexes.[1]

  • Protein-Protein Interactions: Understanding the binding interface between a peptide ligand and its protein target is crucial for rational drug design. By incorporating a ¹⁵N label into a peptide, changes in the chemical environment of the proline residue upon binding to a target protein can be monitored using experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. These chemical shift perturbations (CSPs) provide a footprint of the binding site on the peptide.

  • Proline Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these states can be a critical regulatory step in biological processes. ¹⁵N NMR is particularly sensitive to the conformation of the prolyl peptide bond, with distinct chemical shifts for the cis and trans isomers, allowing for the study of this important post-translational modification.[2][3]

  • Drug Development: The detailed structural and dynamic information obtained from NMR studies of ¹⁵N-proline labeled peptides in complex with their targets can guide the design of more potent and specific therapeutic agents.

Data Presentation: Quantitative Data Summary

Quantitative data is essential for the interpretation of NMR spectra. The following tables summarize key data for Fmoc-Pro-OH-¹⁵N and the expected ¹⁵N chemical shifts for proline residues in peptides.

Table 1: Properties of Fmoc-Pro-OH-¹⁵N

PropertyValue
Molecular Formula C₂₀H₂₀¹⁵N₂O₄
Molecular Weight 369.39 g/mol
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥98%
Appearance White to off-white solid
Storage Temperature -20°C

Table 2: Typical ¹⁵N Chemical Shift Ranges for Proline Residues

The ¹⁵N chemical shift of proline is sensitive to its local environment, including the conformation of the preceding peptide bond (cis or trans) and the secondary structure of the peptide.

Conformation / EnvironmentTypical ¹⁵N Chemical Shift Range (ppm)
Trans-X-Pro ~135 - 145
Cis-X-Pro ~130 - 140
Random Coil ~128.1[4]

Note: Chemical shifts are referenced to liquid ammonia. Values can vary depending on the solvent, temperature, pH, and neighboring amino acid residues.[2]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Proline Labeled Peptide

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide with site-specific incorporation of Fmoc-Pro-OH-¹⁵N.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (unlabeled)

  • Fmoc-Pro-OH-¹⁵N

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Peptide synthesis vessel with a shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Unlabeled Amino Acids):

    • Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® (or HOBt) in DMF.

    • Add 4 equivalents of DIC to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of Fmoc-Pro-OH-¹⁵N:

    • Repeat the Fmoc deprotection step (Step 2).

    • Dissolve 3-5 equivalents of Fmoc-Pro-OH-¹⁵N and 3-5 equivalents of OxymaPure® in DMF.

    • Add 3-5 equivalents of DIC to the solution for pre-activation (1-2 minutes).

    • Add the activated ¹⁵N-proline solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Protocol 2: NMR Spectroscopy for a Peptide-Protein Interaction Study

This protocol outlines a general workflow for studying the interaction between a site-specifically ¹⁵N-proline labeled peptide and a target protein using NMR spectroscopy.

Materials:

  • Purified ¹⁵N-proline labeled peptide

  • Purified target protein (unlabeled)

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled peptide in the NMR buffer.

    • Prepare a stock solution of the unlabeled target protein in the same NMR buffer.

    • Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled peptide (e.g., 100 µM) and varying molar ratios of the target protein (e.g., 1:0, 1:0.25, 1:0.5, 1:1, 1:2).

    • Add 5-10% D₂O to each sample for the NMR lock.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each sample. This experiment correlates the proton and nitrogen of the labeled proline amide, providing a specific probe for this residue.

    • Typical ¹H-¹⁵N HSQC Parameters:

      • Spectrometer Frequency: ≥ 600 MHz

      • Temperature: 298 K (25°C)

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1.5 seconds

      • Spectral widths: ~16 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension centered around the amide region.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Overlay the series of ¹H-¹⁵N HSQC spectra.

    • Monitor for chemical shift perturbations (CSPs) of the proline ¹⁵N-¹H cross-peak upon titration with the target protein. Significant CSPs indicate that the proline residue is in or near the binding interface.

    • If the interaction is in the fast or intermediate exchange regime on the NMR timescale, a gradual shift of the cross-peak will be observed. In the slow exchange regime, the peak corresponding to the free peptide will decrease in intensity while a new peak corresponding to the bound state appears and increases in intensity.

    • The magnitude of the combined chemical shift perturbation (Δδ) can be calculated using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • By fitting the chemical shift changes as a function of the protein concentration, the dissociation constant (Kd) of the interaction can be determined.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_labeling 15N-Proline Incorporation cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 n-1 cycles Final_Deprotection Final Fmoc Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling n-1 cycles Wash2 Wash (DMF) Coupling->Wash2 n-1 cycles Wash2->Deprotection n-1 cycles Deprotection_Pro Fmoc Deprotection Wash2->Deprotection_Pro Coupling_Pro Couple Fmoc-Pro-OH-15N Deprotection_Pro->Coupling_Pro Wash_Pro Wash Coupling_Pro->Wash_Pro Wash_Pro->Deprotection Continue cycles Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

NMR_Interaction_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis cluster_output Results Peptide 15N-Pro Labeled Peptide Titration Prepare Titration Series (Constant [Peptide], Varying [Protein]) Peptide->Titration Protein Unlabeled Target Protein Protein->Titration HSQC Acquire 2D 1H-15N HSQC for each sample Titration->HSQC Processing Process NMR Spectra HSQC->Processing Overlay Overlay Spectra Processing->Overlay CSP Identify Chemical Shift Perturbations (CSPs) Overlay->CSP Mapping Map Binding Interface CSP->Mapping Kd Determine Dissociation Constant (Kd) CSP->Kd Structure Structural Insights Mapping->Structure Affinity Binding Affinity Kd->Affinity

Caption: Workflow for NMR-based Peptide-Protein Interaction Study.

References

Manual vs. Automated Synthesis of Peptides with Fmoc-Pro-OH-¹⁵N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The incorporation of stable isotopes, such as ¹⁵N-labeled proline (Fmoc-Pro-OH-¹⁵N), provides a powerful tool for quantitative proteomics, structural biology, and metabolic studies. This document provides a detailed comparison of manual and automated synthesis methodologies for peptides containing Fmoc-Pro-OH-¹⁵N, offering comprehensive protocols, quantitative data comparison, and visual workflows to guide researchers in selecting the optimal approach for their specific needs.

The choice between manual and automated synthesis is a critical decision that impacts throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. Manual synthesis offers flexibility and lower initial equipment cost, making it suitable for small-scale synthesis and methods development. In contrast, automated synthesis provides higher throughput, reproducibility, and reduced hands-on time, which is advantageous for the synthesis of multiple or long and complex peptides.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following tables summarize key quantitative data to facilitate a direct comparison between the two methodologies. These values represent typical ranges and can vary depending on the peptide sequence, length, and specific synthesis conditions.

Table 1: General Comparison of Manual vs. Automated Peptide Synthesis

ParameterManual SynthesisAutomated Synthesis
Synthesis Time Significantly longer; can take days to weeks for complex peptides.Dramatically shorter; tasks that take weeks can be completed in hours to days.
Crude Purity Variable, highly dependent on operator skill; typically 50-80%.Generally high and consistent; often >70-90%.
Overall Yield Variable and operator-dependent; typically 10-50%.Generally consistent and higher due to optimized protocols; typically 30-70%.
Cost per Amino Acid Lower initial equipment cost, but can be higher in terms of labor.Higher initial equipment investment, but more cost-effective for high-throughput synthesis.
Reagent/Solvent Use Can be higher due to less precise dispensing and more extensive washing.Optimized protocols can significantly reduce reagent and solvent consumption.
Hands-on Time High; requires constant operator attention.Low; "walk-away" operation is possible after setup.
Reproducibility Lower; prone to human error and variability between users.High; standardized cycles ensure consistent results.
Flexibility More flexible for non-standard amino acids and small-scale optimization.Less flexible for non-standard protocols, though modern systems offer more options.

Table 2: Estimated Performance for the Synthesis of a Model 10-mer Peptide containing Fmoc-Pro-OH-¹⁵N

ParameterManual Synthesis (0.1 mmol scale)Automated Synthesis (0.1 mmol scale)
Total Synthesis Time 2-3 days8-12 hours
Crude Purity (HPLC) 60-75%80-95%
Final Yield (after purification) ~30-60 mg~50-100 mg
Hands-on Time ~8-10 hours~1-2 hours

Experimental Protocols

The following are detailed protocols for the manual and automated solid-phase synthesis of a peptide incorporating Fmoc-Pro-OH-¹⁵N using Fmoc/tBu chemistry.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol describes the general procedure for the manual synthesis of a peptide on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Weigh 135 mg of Rink Amide resin (loading ~0.74 mmol/g) into a fritted reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) and 4 equivalents of a coupling agent like HCTU (0.4 mmol) in 2 mL of DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIEA) (0.8 mmol) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

4. Incorporation of Fmoc-Pro-OH-¹⁵N:

  • Due to the unique cyclic structure of proline, coupling can sometimes be challenging. It is recommended to double couple the amino acid following proline.

  • Follow the same procedure as in step 3, using Fmoc-Pro-OH-¹⁵N. Given the expense of the labeled amino acid, using a slight excess (2-3 equivalents) may be considered to ensure efficient incorporation.

5. Capping (Optional):

  • If the Kaiser test remains positive after repeated coupling, cap the unreacted amines to prevent the formation of deletion peptides.

  • Add a solution of 5% acetic anhydride (B1165640) and 6% lutidine in DMF to the resin and agitate for 15 minutes.

  • Wash the resin with DMF (3 x 5 mL).

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

8. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

9. Peptide Precipitation and Purification:

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

Automated Solid-Phase Peptide Synthesis Protocol

This protocol outlines the general steps for automated peptide synthesis on a 0.1 mmol scale. Specific parameters will vary depending on the synthesizer model.

1. Synthesizer Setup:

  • Ensure all reagent and solvent bottles are sufficiently filled with high-purity reagents (Fmoc-amino acids, activation reagents, piperidine, DMF, DCM, cleavage cocktail).

  • Program the peptide sequence into the synthesizer software.

  • Load the reaction vessel with the appropriate amount of resin.

2. Synthesis Program:

  • The synthesizer will automatically perform the following steps for each amino acid cycle:

    • Washing: The resin is washed with DMF to remove residual reagents from the previous cycle.

    • Fmoc Deprotection: A solution of 20% piperidine in DMF is delivered to the reaction vessel to remove the Fmoc group. The reaction time is typically programmed for 5-15 minutes.

    • Washing: The resin is thoroughly washed with DMF to remove piperidine.

    • Amino Acid Coupling: The synthesizer delivers the pre-activated Fmoc-amino acid solution to the reaction vessel. Coupling times are typically 30-60 minutes. Some synthesizers utilize microwave energy to accelerate this step, significantly reducing the time required.

    • Washing: The resin is washed with DMF to remove excess reagents.

3. Incorporation of Fmoc-Pro-OH-¹⁵N:

  • Place the vial containing Fmoc-Pro-OH-¹⁵N in the designated position on the synthesizer.

  • The synthesizer will automatically perform the coupling as programmed. For proline and the subsequent amino acid, a "double couple" protocol can be programmed to ensure high coupling efficiency.

4. Post-Synthesis Processing:

  • Once the synthesis is complete, the synthesizer will perform a final Fmoc deprotection and a final series of washes.

  • The resin is then typically dried under a stream of nitrogen.

5. Cleavage and Purification:

  • Manually cleave the peptide from the resin as described in the manual protocol (steps 8 and 9). Some automated systems have modules for automated cleavage.

Mandatory Visualization

Manual_SPPS_Workflow start Start resin_swelling Resin Swelling (DMF, 30-60 min) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_aa Next Amino Acid? kaiser_test->next_aa Negative repeat_coupling->coupling next_aa->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection next_aa->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Program Synthesizer synthesis_cycle Automated Synthesis Cycle (Deprotection, Wash, Coupling, Wash) start->synthesis_cycle incorporate_pro Incorporate Fmoc-Pro-OH-15N synthesis_cycle->incorporate_pro At Proline Position final_deprotection Automated Final Fmoc Deprotection synthesis_cycle->final_deprotection End of Sequence incorporate_pro->synthesis_cycle Continue Sequence resin_drying Resin Drying final_deprotection->resin_drying manual_cleavage Manual Cleavage & Deprotection resin_drying->manual_cleavage purification Purification (RP-HPLC) manual_cleavage->purification end End purification->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Quantitative_Proteomics_Workflow cluster_synthesis Peptide Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis synth_light Synthesize Unlabeled (Light) Peptide synth_heavy Synthesize 15N-Labeled (Heavy) Peptide (this compound) spike_in Spike Heavy Peptide into Biological Sample synth_heavy->spike_in protein_extraction Protein Extraction & Digestion spike_in->protein_extraction lc_ms LC-MS/MS Analysis protein_extraction->lc_ms quantification Quantification (Compare Light/Heavy Peak Areas) lc_ms->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Quantitative Proteomics Workflow using a ¹⁵N-labeled peptide.

Troubleshooting Common Issues

1. Incomplete Fmoc Deprotection:

  • Symptom: Presence of deletion peptides in the final product.

  • Cause: Steric hindrance, peptide aggregation, or degraded piperidine solution.

  • Solution:

    • Ensure the piperidine solution is fresh.

    • Increase deprotection time or use a stronger base cocktail (e.g., with DBU).

    • For difficult sequences, incorporate backbone-modifying dipeptides (pseudoprolines) to disrupt aggregation.

2. Low Coupling Efficiency:

  • Symptom: Presence of deletion peptides.

  • Cause: Steric hindrance of amino acids (especially after proline), peptide aggregation.

  • Solution:

    • Double couple the amino acid following proline.

    • Use a more potent coupling reagent (e.g., HATU, HCTU).

    • Increase the concentration of the amino acid and coupling reagents.

    • In automated synthesis, use a heated coupling protocol if available.

3. Racemization:

  • Symptom: Presence of diastereomers in the final product.

  • Cause: Over-activation of the amino acid, especially with histidine and cysteine.

  • Solution:

    • Minimize pre-activation time.

    • Use an additive like OxymaPure or HOBt to suppress racemization.

4. Low Yield of ¹⁵N-Labeled Peptide:

  • Cause: Inefficient coupling of the expensive labeled amino acid.

  • Solution:

    • Use a slight excess of Fmoc-Pro-OH-¹⁵N (e.g., 2-3 equivalents) and a highly efficient coupling reagent.

    • Perform a small-scale test coupling to optimize conditions before committing the bulk of the labeled amino acid.

    • Ensure complete deprotection of the preceding amino acid before coupling the labeled proline.

Conclusion

Both manual and automated solid-phase peptide synthesis are effective methods for producing peptides containing Fmoc-Pro-OH-¹⁵N. The choice between them depends on the specific requirements of the research, including the number of peptides to be synthesized, the complexity of the sequences, available budget, and the need for throughput and reproducibility. Manual synthesis provides flexibility for optimization and is suitable for smaller scale projects, while automated synthesis excels in producing high-purity peptides in a reproducible and time-efficient manner, making it ideal for high-throughput applications and the synthesis of long or difficult sequences. By following the detailed protocols and troubleshooting guides provided, researchers can successfully synthesize ¹⁵N-labeled peptides for their advanced research applications.

Application Notes and Protocols for Fmoc-Pro-OH-15N in Kinase Assay Substrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein kinases, enzymes that catalyze the phosphorylation of proteins, is a cornerstone of signal transduction research and a critical area in drug development. The development of specific and sensitive kinase assays is paramount for understanding their function and for screening potential inhibitors. Stable isotope labeling of peptide substrates offers a powerful tool for quantitative and unambiguous monitoring of kinase activity. Fmoc-Pro-OH-15N is a key reagent in the synthesis of such labeled peptides, particularly for kinases that recognize proline-rich motifs. The incorporation of a ¹⁵N isotope provides a distinct mass shift, enabling precise quantification by mass spectrometry (MS) and facilitating structural studies by nuclear magnetic resonance (NMR) spectroscopy.[1]

Proline's unique cyclic structure imposes significant conformational constraints on peptides, playing a crucial role in protein folding and molecular recognition.[1] Many signaling proteins contain proline-rich domains that are recognized by specific protein modules, such as Src Homology 3 (SH3) domains.[2][3][4] The synthesis of ¹⁵N-labeled proline-containing peptides allows for the detailed investigation of these interactions and the kinases that regulate them.

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of a ¹⁵N-labeled proline-containing peptide substrate and its subsequent use in kinase assays monitored by both mass spectrometry and NMR spectroscopy.

Data Presentation

Table 1: Fmoc-Pro-OH-¹⁵N Coupling Efficiency

The efficiency of coupling Fmoc-Pro-OH, including its isotopically labeled forms, can be challenging due to the steric hindrance of proline's secondary amine. However, with optimized protocols, high coupling efficiencies can be achieved.

Coupling StrategyCoupling ReagentCoupling Time (hours)Temperature (°C)Representative Yield (%)Reference
Standard CouplingHBTU/HOBt22595-98
Double CouplingHATU/HOAt2 x 1.525>99
Microwave-AssistedHCTU0.150>99

Note: Yields are sequence-dependent and can be influenced by the preceding amino acid and the solid support used.

Table 2: Purity of Synthesized ¹⁵N-Labeled Peptide

The purity of the synthesized peptide is critical for accurate kinase assay results. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

Peptide SequencePurification MethodPurity (%)Analytical Method
Ac-Val-Pro(¹⁵N)-Val-Pro-Pro-Arg-Arg-Arg-NH₂RP-HPLC>98Analytical RP-HPLC, Mass Spectrometry
Table 3: Kinetic Parameters of a Proline-Directed Kinase using a ¹⁵N-Labeled Substrate

The use of a ¹⁵N-labeled substrate allows for the accurate determination of key kinetic parameters of a kinase reaction.

KinaseSubstrateKₘ (µM)Vₘₐₓ (pmol/min/µg)Assay Method
Src Family KinaseAc-Val-Pro(¹⁵N)-Val-Pro-Pro-Arg-Arg-Arg-NH₂150500LC-MS/MS

Note: Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, and is a measure of the enzyme's affinity for the substrate. Vₘₐₓ is the maximum rate of the reaction.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Proline-Containing Peptide

This protocol describes the synthesis of a model peptide substrate, Ac-Val-Pro(¹⁵N)-Val-Pro-Pro-Arg-Arg-Arg-NH₂, using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH-¹⁵N

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (B1165640)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for all amino acids except Fmoc-Pro-OH-¹⁵N):

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • ¹⁵N-Labeled Proline Coupling:

    • Follow the same procedure as in step 3, but use Fmoc-Pro-OH-¹⁵N . To ensure high coupling efficiency, a double coupling strategy is recommended. After the initial 2-hour coupling, drain the vessel, wash with DMF, and repeat the coupling with a fresh batch of activated Fmoc-Pro-OH-¹⁵N.

  • Repeat Deprotection and Coupling Cycles: Repeat steps 2 and 3 (or 4 for the labeled proline) for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and react for 30 minutes.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Protocol 2: Kinase Assay using the ¹⁵N-Labeled Peptide Substrate with LC-MS/MS Detection

This protocol outlines a method for quantifying kinase activity by measuring the phosphorylation of the ¹⁵N-labeled peptide substrate.

Materials:

  • Purified ¹⁵N-labeled peptide substrate

  • Active kinase of interest (e.g., a member of the Src family)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP solution

  • Quenching solution (e.g., 10% phosphoric acid)

  • LC-MS/MS system

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase in kinase reaction buffer.

    • Add the ¹⁵N-labeled peptide substrate to the desired final concentration (e.g., at or near the Kₘ value).

    • Initiate the reaction by adding ATP to a final concentration of 100 µM.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the quenched reaction mixture onto the LC-MS/MS system.

    • Separate the phosphorylated and unphosphorylated peptides using a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the phosphorylated and unphosphorylated forms of the ¹⁵N-labeled peptide.

  • Data Analysis:

    • Quantify the peak areas for the phosphorylated and unphosphorylated peptides.

    • Calculate the percentage of phosphorylation as: (Peak Area of Phosphorylated Peptide) / (Peak Area of Phosphorylated Peptide + Peak Area of Unphosphorylated Peptide) * 100.

Protocol 3: Kinase Assay using the ¹⁵N-Labeled Peptide Substrate with NMR Spectroscopy Detection

This protocol describes how to monitor kinase activity in real-time by observing changes in the NMR spectrum of the ¹⁵N-labeled substrate.

Materials:

  • Purified ¹⁵N-labeled peptide substrate

  • Active kinase of interest

  • NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl₂, 10% D₂O)

  • ATP solution

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled peptide substrate in the NMR buffer to a final concentration of 50-100 µM in an NMR tube.

    • Acquire an initial ¹H-¹⁵N HSQC spectrum to serve as the baseline (time = 0).

  • Initiation of Kinase Reaction:

    • Add the active kinase to the NMR tube.

    • Initiate the reaction by adding a small volume of concentrated ATP solution.

  • Real-Time NMR Data Acquisition:

    • Immediately begin acquiring a series of ¹H-¹⁵N HSQC spectra over time.

    • Phosphorylation of the substrate will result in chemical shift perturbations of the amide proton and nitrogen of the ¹⁵N-labeled proline and adjacent residues.

  • Data Analysis:

    • Process the series of HSQC spectra.

    • Monitor the decrease in the intensity of the peaks corresponding to the unphosphorylated substrate and the concomitant increase in the intensity of new peaks corresponding to the phosphorylated product.

    • The rate of the reaction can be determined by plotting the change in peak intensity over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Kinase Assay cluster_ms LC-MS/MS Analysis cluster_nmr NMR Analysis s1 Resin Swelling s2 Iterative Fmoc Deprotection & Amino Acid Coupling s1->s2 s3 This compound Coupling s2->s3 s4 Cleavage & Deprotection s2->s4 s3->s2 s5 RP-HPLC Purification s4->s5 a1 Kinase Reaction Setup s5->a1 a2 Reaction Quenching a1->a2 n1 Real-time HSQC Acquisition a1->n1 m1 LC Separation a2->m1 m2 MS/MS Detection m1->m2 m3 Data Analysis m2->m3 n2 Data Analysis n1->n2

Caption: Experimental workflow for synthesis and kinase assay analysis.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 SH2 nSH3 cSH3 RTK->Grb2 pY binding to SH2 Sos Sos Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP GEF Activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Grb2->Sos Pro-rich binding to SH3 MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Downstream Downstream Signaling ERK->Downstream Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Activation

Caption: Grb2-Sos-Ras signaling pathway.

Conclusion

Fmoc-Pro-OH-¹⁵N is an invaluable reagent for the synthesis of isotopically labeled peptide substrates for kinase assays. The protocols provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis and subsequent use in quantitative kinase assays using both mass spectrometry and NMR spectroscopy. The resulting labeled peptides are powerful tools for elucidating kinase function, determining inhibitor potency, and advancing our understanding of cellular signaling pathways, making them indispensable for both basic research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Pro-OH and Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of diketopiperazine (DKP) formation when using Fmoc-Pro-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem when using Fmoc-Pro-OH?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that forms as a major side-product during solid-phase peptide synthesis, particularly when proline is the second amino acid in the sequence (Xaa-Pro).[1][2] The reaction involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage connecting the dipeptide to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic DKP, leading to a significant loss of the desired peptide product.[1][3] Proline's unique cyclic structure favors the cis-amide bond conformation, which geometrically facilitates this intramolecular cyclization, making sequences containing Proline at the second position highly susceptible to this side reaction.[4]

Q2: What is the primary mechanism of DKP formation?

A2: The formation of DKP is an intramolecular aminolysis reaction. After the Fmoc group is removed from the N-terminal amino acid of a resin-bound dipeptide, the free amine of that residue can attack the carbonyl carbon of the ester bond linking the C-terminal amino acid (in this case, Proline) to the solid support. This attack forms a six-membered ring intermediate which then cleaves from the resin, releasing the diketopiperazine into the solution and leaving a truncated peptide chain on the resin. This process is catalyzed by the base used for Fmoc deprotection, such as piperidine (B6355638).

Q3: Which factors are known to promote DKP formation?

A3: Several factors can increase the likelihood and rate of DKP formation:

  • Peptide Sequence: Sequences with Proline at the second position from the C-terminus (Xaa-Pro-Resin) are extremely prone to DKP formation. Sterically unhindered amino acids like Glycine as the first residue can also accelerate the reaction.

  • Resin Type: Resins with less steric hindrance around the linkage point, such as Wang resin, are more susceptible to DKP formation as they allow easier access for the N-terminal amine to attack the ester bond.

  • Fmoc Deprotection Conditions: The base used for Fmoc removal, typically piperidine, can catalyze the DKP side reaction. The duration of the deprotection step and the time the N-terminus remains free before the next coupling also play a crucial role.

  • Temperature: Higher temperatures can increase the rate of DKP formation.

  • Solvent: The choice of solvent can influence the stability of the peptide-resin linkage and the rate of DKP formation.

Troubleshooting Guide

Problem: Significant loss of peptide from the resin after coupling the second amino acid (Proline).

  • Potential Cause: High level of diketopiperazine formation.

  • Solutions:

    • Choice of Resin: Utilize a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization required for DKP formation.

    • Couple a Dipeptide: Instead of sequential coupling, synthesize the Fmoc-Xaa-Pro-OH dipeptide separately in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin intermediate.

    • Modify Fmoc Deprotection: Change the deprotection conditions. Using a cocktail of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.

    • Minimize Deprotection Time: Reduce the time the N-terminal amine is exposed after Fmoc removal. Proceed immediately to the next coupling step after the deprotection and washing steps are complete.

    • Lower the Temperature: Performing the coupling and deprotection steps at a lower temperature can help to minimize the rate of DKP formation.

Quantitative Data

The following tables summarize the impact of different reaction conditions on the formation of diketopiperazine.

Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation

Deprotection ReagentSolventDKP Formation (%)Reference(s)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% PiperazineDMF< 4.0
5% PiperazineNMP< 4.0
2% DBU / 5% PiperazineNMPDrastically Reduced

Table 2: Impact of Solvent and Post-Coupling Hold Time on Fmoc Self-Deprotection and Subsequent DKP Formation

Peptide IntermediateSolventHold Time (h)Fmoc Deprotection (%)DKP FormationReference(s)
Fmoc-Pro-Pro-Ser-resinDMF2460Significant
Fmoc-Pro-Pro-Ser-resinDMF481001.55% in soln

Note: The rate of self-deprotection, a precursor to DKP formation, is fastest in DMSO, followed by DMF, NMP, and is slowest in ACN.

Experimental Protocols

Protocol 1: Coupling of a Pre-formed Fmoc-Dipeptide to Resin

This protocol is designed to bypass the formation of the DKP-susceptible dipeptide-resin intermediate.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection of Resin:

    • Wash the resin with DMF (3 x 1 min).

    • Treat the resin with 20% piperidine in DMF (1 x 3 min).

    • Treat the resin with fresh 20% piperidine in DMF (1 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Dipeptide Activation and Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-Xaa-Pro-OH dipeptide and 3 equivalents of an activating agent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF.

    • Allow the activation to proceed for 5-10 minutes at room temperature.

    • Add the activated dipeptide solution to the swollen, deprotected resin.

    • Allow the coupling reaction to proceed for at least 2 hours, or until a negative ninhydrin (B49086) test is obtained.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) followed by dichloromethane (B109758) (DCM) (3 x 1 min) to remove excess reagents.

Protocol 2: Modified Fmoc Deprotection to Minimize DKP Formation

This protocol utilizes an alternative deprotection cocktail to suppress DKP formation.

  • Resin Preparation: After the coupling of the second amino acid (Proline), wash the peptide-resin with N-methyl-2-pyrrolidone (NMP) (3 x 1 min).

  • Modified Deprotection:

    • Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

    • Add the deprotection solution to the resin and agitate for 5-10 minutes.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 x 1 min) to remove the deprotection reagents and byproducts.

  • Proceed with Synthesis: Continue with the coupling of the next Fmoc-amino acid.

Visualizations

DKP_Formation Resin Solid Support (e.g., Wang Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_Pro Fmoc-Pro-OH Fmoc_Pro->Coupling1 Fmoc_Pro_Resin Fmoc-Pro-Resin Coupling1->Fmoc_Pro_Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Pro_Resin->Deprotection1 Pro_Resin H-Pro-Resin Deprotection1->Pro_Resin Coupling2 Coupling Pro_Resin->Coupling2 Fmoc_Xaa Fmoc-Xaa-OH Fmoc_Xaa->Coupling2 Fmoc_Xaa_Pro_Resin Fmoc-Xaa-Pro-Resin Coupling2->Fmoc_Xaa_Pro_Resin Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Xaa_Pro_Resin->Deprotection2 Xaa_Pro_Resin H-Xaa-Pro-Resin (Vulnerable Intermediate) Deprotection2->Xaa_Pro_Resin DKP_Formation Intramolecular Cyclization (Base Catalyzed) Xaa_Pro_Resin->DKP_Formation DKP Diketopiperazine (Product Loss) DKP_Formation->DKP Truncated_Peptide Truncated Peptide DKP_Formation->Truncated_Peptide DKP_Prevention cluster_sequential Standard Sequential Coupling cluster_prevention Prevention Strategies Fmoc_Xaa_Pro_Resin Fmoc-Xaa-Pro-Resin Deprotection Fmoc Deprotection Fmoc_Xaa_Pro_Resin->Deprotection Vulnerable_Intermediate H-Xaa-Pro-Resin Deprotection->Vulnerable_Intermediate DKP_Side_Reaction DKP Formation Vulnerable_Intermediate->DKP_Side_Reaction Strategy1 Use Sterically Hindered Resin (e.g., 2-CTC) Vulnerable_Intermediate->Strategy1 Inhibits Cyclization Strategy2 Couple Pre-formed Fmoc-Xaa-Pro-OH Dipeptide Vulnerable_Intermediate->Strategy2 Bypasses Intermediate Strategy3 Modified Deprotection (e.g., DBU/Piperazine/NMP) Vulnerable_Intermediate->Strategy3 Reduces Catalysis

References

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Pro-OH-15N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low coupling efficiency with Fmoc-Pro-OH-15N during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Pro-OH, including its isotopically labeled forms, often challenging?

A1: The primary difficulty in coupling Fmoc-Pro-OH stems from its unique structure. Proline is a secondary amino acid, meaning its alpha-amino group is part of a pyrrolidine (B122466) ring. This cyclic structure creates significant steric hindrance, making the nitrogen less accessible and less reactive compared to the primary amines of other amino acids.[1][2] Additionally, the pKa of proline's nitrogen is lower than that of other amino acids, which further reduces its nucleophilicity and can slow down the peptide bond formation.[1][3]

Q2: Does the 15N isotopic label on this compound affect its coupling efficiency?

A2: The isotopic labeling itself does not significantly alter the chemical reactivity of the molecule. The challenges encountered when coupling this compound are primarily due to the inherent structural and electronic properties of the proline residue, not the presence of the 15N isotope.[1] Therefore, the troubleshooting and optimization strategies for the labeled and unlabeled forms of Fmoc-Pro-OH are identical.

Q3: What are "difficult sequences" and how does proline contribute to them?

A3: "Difficult sequences" in SPPS are peptide chains that are challenging to synthesize, often due to on-resin aggregation. This aggregation can be triggered by intermolecular hydrogen bonding between growing peptide chains, which is often exacerbated by hydrophobic and sterically hindered residues. Proline, with its rigid structure, can disrupt secondary structures like alpha-helices and beta-sheets, often being found in turns. However, its presence can also contribute to the formation of secondary structures that lead to peptide chain aggregation, limiting reagent access to the reactive sites and resulting in incomplete deprotection and coupling steps.

Q4: Can peptide aggregation be a cause of low coupling efficiency for this compound?

A4: Yes, even if the proline residue itself is not the primary driver of aggregation, if the growing peptide chain on the resin has already started to aggregate due to its sequence, the N-terminal amine can become inaccessible. This will lead to a failed or incomplete coupling of the incoming this compound.

Troubleshooting Guide

Issue: Low Coupling Efficiency / Incomplete Coupling

Possible Causes and Solutions

Possible Cause Recommended Solution Rationale
Insufficient Activation of the Carboxylic Acid Switch to a more potent coupling reagent. Good choices include uronium/aminium salts like HATU, HCTU, or TBTU, or phosphonium (B103445) salts like PyBOP.These reagents are known to be more effective for sterically hindered amino acids by forming highly reactive activated esters.
Steric Hindrance of the Proline Residue 1. Double Couple: Perform the coupling reaction twice with a fresh portion of activated this compound. 2. Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).Double coupling is a common and effective strategy for driving difficult couplings to completion. Higher concentrations increase the probability of successful molecular interactions.
Peptide Chain Aggregation 1. Use Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or 4 M KSCN in DMF before coupling. 2. Incorporate Pseudoproline Dipeptides: If possible, incorporate a pseudoproline dipeptide every sixth residue in the sequence preceding the difficult coupling.Chaotropic salts disrupt secondary structures and improve resin swelling. Pseudoproline dipeptides introduce a "kink" in the peptide backbone, disrupting aggregation.
Suboptimal Reaction Conditions 1. Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight. 2. Increase Temperature: Employ microwave-assisted synthesis to increase the reaction temperature and rate, which can help overcome the activation energy barrier.Longer reaction times can allow the sterically hindered coupling to proceed more completely. Increased temperature enhances reaction kinetics.

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling: In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and HOAt (0.5 mmol, 5 eq.) in 2 mL of DMF. Add DIPEA (1.0 mmol, 10 eq.) to the mixture and vortex for 1-2 minutes. Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test to check for the absence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Double Coupling Protocol
  • Follow steps 1 and 2 from Protocol 1.

  • Perform step 3 from Protocol 1 for 1-2 hours.

  • Drain the reaction vessel and wash the resin with DMF (3 x 5 mL).

  • Repeat step 3 with a fresh solution of activated this compound for another 1-2 hours.

  • Proceed with step 4 from Protocol 1.

Protocol 3: Capping Unreacted Amines (Optional)

If the coupling is found to be incomplete after troubleshooting, you may consider capping the unreacted amines to prevent the formation of deletion sequences.

  • After the coupling step and subsequent DMF washes, add a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF to the resin.

  • Agitate for 10-20 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency of This compound Detected check_reagents Optimize Coupling Reagents (e.g., HATU, HCTU, PyBOP) start->check_reagents Initial Strategy monitor Monitor with Kaiser Test check_reagents->monitor double_couple Perform Double Coupling double_couple->monitor increase_conditions Increase Time / Temperature (e.g., Overnight or Microwave) increase_conditions->monitor check_aggregation Address Potential Aggregation (Chaotropic Salts, Pseudoprolines) check_aggregation->monitor monitor->double_couple Positive (Blue) monitor->increase_conditions Still Positive monitor->check_aggregation Persistent Issue success Coupling Successful monitor->success Negative (Yellow) cap Consider Capping Unreacted Amines monitor->cap If all else fails

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Coupling_Pathway Fmoc_Pro This compound Activated_Ester Activated Ester Intermediate Fmoc_Pro->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Coupled_Product Fmoc-Pro-Peptide-Resin Activated_Ester->Coupled_Product Nucleophilic Attack (Rate-limiting step) Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Product Byproduct Byproducts

References

Optimizing coupling reagents for sterically hindered proline residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reagents, with a special focus on sterically hindered proline residues. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their peptide synthesis experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter in the laboratory.

Troubleshooting Guide

Issue: Low coupling efficiency or incomplete reaction with a sterically hindered proline residue.

Question: I am observing a low yield of my desired peptide, and analysis (e.g., Kaiser test, HPLC) indicates incomplete coupling at a sterically hindered proline residue. What are the potential causes and how can I improve the coupling efficiency?[1][2]

Answer: Low coupling efficiency with sterically hindered prolines is a common challenge due to the secondary amine structure of proline, which is less reactive than the primary amines of other amino acids.[2][3] The steric bulk around the proline residue further exacerbates this issue.[4] Here is a systematic approach to troubleshoot this problem:

Potential Causes & Solutions:

  • Inadequate Coupling Reagent: The choice of coupling reagent is critical for difficult couplings. Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient for sterically hindered amino acids.

    • Troubleshooting Step: Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more effective for sterically hindered couplings. HATU is often preferred over HBTU for its faster reaction kinetics and lower risk of racemization. COMU is a third-generation coupling reagent that has shown high efficiency, often requiring only one equivalent of base.

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact coupling efficiency.

    • Troubleshooting Step:

      • Extend Coupling Time: Increase the reaction time to allow the slower acylation to proceed to completion.

      • Increase Temperature: Gently heating the reaction (e.g., to 35-50°C) can sometimes overcome the activation energy barrier for sterically hindered couplings.

      • Solvent Screen: While DMF is a common solvent, switching to or using a mixture with NMP or DMSO can sometimes improve solubility and reaction kinetics.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access to the reaction site.

    • Troubleshooting Step:

      • Incorporate Pseudoproline Dipeptides: The use of pseudoproline dipeptides can disrupt secondary structure formation and prevent aggregation.

      • Chaotropic Agents: The addition of chaotropic agents like LiCl or KSCN can help to disrupt aggregation.

  • Double Coupling: For particularly difficult residues, a single coupling step may not be sufficient.

    • Troubleshooting Step: Perform a double coupling, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step.

Issue: Presence of side products in the final peptide.

Question: My final product shows multiple peaks on HPLC analysis. What are the common side reactions associated with coupling sterically hindered proline residues and how can I minimize them?

Answer: Several side reactions can occur during the synthesis of peptides containing proline, leading to impurities in the final product. Here are some of the most common issues and how to address them:

Common Side Reactions & Mitigation Strategies:

  • Racemization: The chiral integrity of the amino acids can be compromised during activation and coupling, leading to the formation of diastereomers. Proline itself is susceptible to racemization under certain conditions.

    • Mitigation:

      • Choice of Reagent: Use coupling reagents known for low racemization, such as HATU or COMU. Adding an equivalent of an additive like HOBt or HOAt can also suppress racemization when using carbodiimide reagents.

      • Base Selection: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA, especially when there is a high risk of racemization.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when proline is the second amino acid in the sequence. The N-terminal amino group of the first amino acid can intramolecularly attack the carbonyl group of the proline, leading to the formation of a stable six-membered ring and cleavage of the dipeptide from the resin.

    • Mitigation:

      • Resin Choice: When using Fmoc chemistry, synthesizing on a 2-chlorotrityl chloride (2-CTC) resin is recommended. The steric bulk of the resin linkage inhibits DKP formation.

      • Use of Pre-formed Dipeptides: Couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Pro-OH) instead of sequential single amino acid couplings for the first two residues.

  • Guanidinylation: Excess uronium/aminium coupling reagents (like HBTU, HATU) can react with the unprotected N-terminus of the peptide chain, forming a guanidinium (B1211019) group that irreversibly terminates the peptide elongation.

    • Mitigation:

      • Stoichiometry: Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid with a stoichiometric amount of the coupling reagent before adding it to the resin can prevent this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for a sterically hindered proline residue?

A1: There is no single "best" reagent for all situations, as the optimal choice can depend on the specific sequence and reaction conditions. However, for sterically hindered prolines, uronium/aminium salt-based reagents are generally recommended over carbodiimides.

  • HATU is often considered a superior choice to HBTU due to its higher reactivity and lower propensity for racemization. This is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive active ester.

  • COMU is a third-generation uronium reagent that has demonstrated excellent performance, often comparable to or exceeding that of HATU. It has the added benefits of being more soluble in common solvents, requiring only one equivalent of base, and having water-soluble byproducts, which simplifies workup in solution-phase synthesis.

  • Phosphonium salt reagents like PyBOP and PyAOP are also highly effective for difficult couplings. PyBOP is a good alternative to the carcinogenic BOP reagent.

Q2: How can I monitor the completion of a coupling reaction with proline?

A2: Monitoring the coupling reaction is crucial to ensure it has gone to completion before proceeding to the next step.

  • The Kaiser test is a common method, but it gives a different color for secondary amines like proline (a red-brown color) compared to the intense blue of primary amines. This can sometimes be difficult to interpret.

  • For a clearer result with N-terminal proline, the chloranil (B122849) test or the isatin test are recommended, as they both produce a distinct blue color in the presence of an unprotected proline.

Q3: What are the recommended equivalents of reagents for a standard coupling reaction with a hindered proline?

A3: While the exact equivalents can be optimized for a specific synthesis, a general starting point for a solid-phase peptide synthesis (SPPS) coupling with a reagent like HATU or HBTU is:

  • Fmoc-amino acid: 2.0 - 5.0 equivalents (relative to resin substitution)

  • Coupling reagent (e.g., HATU): 1.9 - 4.5 equivalents

  • Base (e.g., DIPEA or NMM): 2.0 - 10.0 equivalents

It is important to consult specific protocols for the chosen coupling reagent. For example, a protocol for HBTU might involve 2.0 equivalents of the protected amino acid, 2.0 equivalents of HBTU solution, and 4.0 equivalents of DIPEA.

Q4: Can microwave energy be used to improve coupling to a hindered proline?

A4: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings, including those involving sterically hindered amino acids like proline. The use of microwave energy can accelerate the reaction rate and improve coupling efficiency, often allowing for shorter reaction times. Some coupling reagents, such as COMU, have been shown to be effective in microwave-heated reactions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

ParameterHATUHBTUCOMUDIC/HOBt
Reagent Type Uronium/Aminium SaltUronium/Aminium SaltUronium SaltCarbodiimide/Additive
Relative Reactivity Very HighHighVery HighModerate
Racemization Risk LowModerateVery LowModerate (suppressed by HOBt)
Base Equivalents 2211 (if amino acid salt is used)
Byproducts HOAt-basedHOBt-basedOxyma-based (water-soluble)DCU/DIU (may require filtration)
Special Notes Preferred for rapid protocols and difficult sequences.A widely used and effective reagent.Safer profile, non-explosive, and less allergenic than benzotriazole-based reagents.A classic and cost-effective method.

Table 2: Pentapeptide Yield Comparison of Different Coupling Reagents

Coupling ReagentYield (%)
HBTU47
HATU83
HOTU99
COMU99.7
(Data from a comparative pentapeptide yield test)

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol outlines a standard coupling cycle for adding an amino acid to a resin-bound peptide chain using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring:

    • Take a small sample of the resin and perform a monitoring test (e.g., Kaiser, isatin, or chloranil test) to check for completion.

  • Washing:

    • Once the coupling is complete (negative test result), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Modification of Hydroxyproline (B1673980) (Proline Editing)

This protocol describes a method for modifying a hydroxyproline residue after its incorporation into a peptide, which can be useful for creating diverse proline analogs.

  • Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Hyp(Trt)-OH at the desired position.

  • Selective Deprotection: After completion of the peptide sequence, selectively remove the trityl protecting group from the hydroxyproline residue by treating the resin with a dilute solution of TFA in DCM (e.g., 1-2% TFA) for 1-2 hours.

  • Mitsunobu Reaction for Esterification (Example Modification):

    • Swell the peptide-resin containing the free Hyp hydroxyl group in anhydrous THF.

    • In a separate flask, dissolve the desired carboxylic acid (e.g., 4-nitrobenzoic acid, 5-10 equivalents) and triphenylphosphine (B44618) (PPh₃, 5-10 equivalents) in anhydrous THF and cool to 0°C.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5-10 equivalents) to the cooled solution and stir for 10 minutes.

    • Add this reagent mixture to the swollen peptide-resin and allow it to react for 12-24 hours at room temperature.

  • Washing: Thoroughly wash the resin with THF, DCM, and DMF to remove all soluble reagents and byproducts.

  • Cleavage: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water).

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitoring Test (e.g., Kaiser, Isatin) wash2->monitoring decision Coupling Complete? monitoring->decision recouple Recouple decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple->coupling

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

troubleshooting_logic start Low Coupling Efficiency with Hindered Proline check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent change_reagent Switch to a more potent reagent (HATU, COMU, PyAOP) check_reagent->change_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Optimize Conditions: - Extend reaction time - Increase temperature - Change solvent check_conditions->optimize_conditions No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes optimize_conditions->check_aggregation address_aggregation Address Aggregation: - Use pseudoproline dipeptides - Add chaotropic agents check_aggregation->address_aggregation Yes double_couple Perform a double coupling check_aggregation->double_couple No address_aggregation->double_couple success Improved Coupling Efficiency double_couple->success

Caption: Troubleshooting logic for low coupling efficiency with hindered prolines.

coupling_reagent_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation RCOOH R-COOH (Protected Amino Acid) ActiveEster Highly Reactive Active Ester (e.g., OAt/OBt Ester) RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond R-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Amine H₂N-Peptide-Resin (N-terminal Amine) Amine->PeptideBond

Caption: General mechanism of action for uronium/aminium coupling reagents.

References

Strategies to reduce aggregation in proline-rich peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with aggregation during the synthesis of proline-rich peptides.

Frequently Asked Questions (FAQs)

Q1: What are "difficult sequences" in the context of Solid-Phase Peptide Synthesis (SPPS), and why are proline-rich peptides often categorized as such?

A: "Difficult sequences" in SPPS refer to peptides that are challenging to synthesize efficiently due to on-resin aggregation. This aggregation occurs when growing peptide chains interact with each other, forming secondary structures like β-sheets, which hinders the accessibility of the N-terminus for subsequent coupling and deprotection reactions.[1][2] This leads to incomplete reactions and the formation of deletion sequences, resulting in low purity and yield of the final product.[1][3] Proline-rich sequences can be particularly challenging due to the unique conformational constraints imposed by the proline ring, which can sometimes promote aggregation, although proline itself is also known to disrupt β-sheet formation.[4]

Q2: I'm observing slow or incomplete coupling and deprotection reactions. Could this be due to on-resin aggregation?

A: Yes, slow or incomplete coupling and deprotection are classic signs of on-resin aggregation. The formation of inter-chain secondary structures physically blocks the reactive sites on the growing peptide chains. Another key indicator of aggregation is the shrinking of the resin beads or their failure to swell properly in the synthesis solvent. In continuous flow synthesizers, a flattened and broadened UV profile during Fmoc deprotection also suggests aggregation. Additionally, colorimetric tests like the Kaiser test may yield false negatives, indicating a complete reaction when the N-terminus is simply inaccessible due to aggregation.

Q3: What are the primary strategies to mitigate on-resin aggregation during the synthesis of proline-rich peptides?

A: The main strategies to combat on-resin aggregation can be broadly categorized into three areas:

  • Modification of Synthesis Conditions: This includes optimizing solvents, temperature, and using additives.

  • Backbone Modifications: Incorporating structural elements that disrupt secondary structure formation is a highly effective approach.

  • Solid Support Optimization: The choice of resin can significantly impact aggregation.

The following sections will delve into specific techniques within these categories.

Troubleshooting Guide

Issue 1: Persistent Aggregation Despite Standard Protocols

Primary Cause: Strong inter-chain hydrogen bonding leading to the formation of stable secondary structures (β-sheets).

Recommended Solutions:

  • Incorporate Pseudoproline Dipeptides: This is a highly effective strategy for disrupting β-sheet formation. Pseudoproline dipeptides, derived from Ser, Thr, or Cys, introduce a "kink" in the peptide backbone, similar to a natural proline residue, which disrupts the hydrogen bonding patterns required for aggregation. The native amino acid is restored during the final TFA cleavage.

  • Utilize Backbone Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can be attached to the backbone amide nitrogen, preventing hydrogen bond formation. It is recommended to incorporate an Hmb or Dmb-protected residue every six to seven amino acids to effectively disrupt aggregation.

  • Employ Chaotropic Agents: Washing the resin with a solution of chaotropic salts, such as 0.8 M NaClO₄ or LiCl in DMF, before a difficult coupling step can help break up existing secondary structures. It is crucial to thoroughly wash the resin with DMF after the chaotropic wash to remove residual salt, which can interfere with coupling reagents.

  • Switch to a "Difficult Sequence" Solvent System: A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate at 55°C can be used for acylation, with a corresponding deprotection solution of 20% piperidine (B6355638) in the same solvent mixture.

Issue 2: Low Yield and Purity with Long or Hydrophobic Proline-Rich Peptides

Primary Cause: Poor solvation of the growing peptide chain, exacerbating aggregation.

Recommended Solutions:

  • Microwave-Assisted SPPS (MW-SPPS): Microwave energy can significantly accelerate both coupling and deprotection steps by providing rapid and uniform heating. This not only shortens synthesis time but also effectively disrupts aggregation, leading to higher purity and yields. However, care must be taken as high temperatures can sometimes promote side reactions like racemization, especially with residues like His and Cys.

  • Optimize Resin Selection:

    • Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of inter-chain interactions.

    • PEG-Based Resins: Hydrophilic resins, such as those incorporating polyethylene (B3416737) glycol (PEG) (e.g., TentaGel, NovaSyn® TG), improve the solvation of the peptide chain, thereby minimizing aggregation.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can enhance reaction kinetics, which can be beneficial for difficult couplings.

Quantitative Data Summary

StrategyPeptide Sequence ContextConditionsOutcomeReference
Pseudoproline Dipeptide Substitution Difficult, aggregation-prone sequenceStandard SPPS vs. SPPS with pseudoproline dipeptideDramatic increase in synthetic efficiency and excellent yield with pseudoproline. Can increase product yields by up to 10-fold in highly aggregated sequences.
Microwave-Assisted SPPS (MW-SPPS) Difficult sequence (A-beta 1-42)Conventional Room Temperature Synthesis vs. MW-SPPSAchieved 68% crude purity in under 4 hours with MW-SPPS.
MW-SPPS & Pseudoproline Combination Difficult sequenceConventional, MW-SPPS alone, Pseudoproline alone, and combinedThe combination of microwave heating and a pseudoproline dipeptide gave the best result, reducing deletion products to less than 5%.
Chaotropic Salt Wash Aggregation-prone sequencesStandard DMF wash vs. wash with 0.8 M NaClO₄ or LiCl in DMFHelps to disrupt existing secondary structures, improving subsequent coupling efficiency.
Solvent System Modification Hydrophobic transmembrane peptide (34-mer)100% DMF vs. 80% NMP / 20% DMSOCrude yield increased from 4% to 12%.

Key Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide (Manual Synthesis)

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Coupling Reagent Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF.

  • Activation: Add DIPEA (10 equivalents) to the solution from step 2 and mix thoroughly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the completion of the coupling (a negative result indicates completion). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol describes the use of chaotropic salts to disrupt aggregation prior to a difficult coupling step.

  • Resin Preparation: After Fmoc deprotection and standard DMF washes, perform the following additional washes.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step is designed to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: General Microwave-Assisted Peptide Synthesis (MW-SPPS)

This protocol provides a general outline for using a microwave peptide synthesizer to mitigate aggregation.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: The synthesizer will deliver the deprotection solution (e.g., 20% piperidine in DMF) to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 3-5 minutes.

  • Coupling: The synthesizer will deliver the activated amino acid to the resin and apply microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.

  • Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.

Visual Guides

Aggregation_Troubleshooting_Workflow start Signs of Aggregation? (Slow coupling, resin shrinking, poor swelling, false negative Kaiser test) strategy Implement Aggregation Reduction Strategy start->strategy Yes mod_conditions Modify Synthesis Conditions strategy->mod_conditions backbone_mod Incorporate Backbone Modifications strategy->backbone_mod solid_support Change Solid Support strategy->solid_support mw_spps Use Microwave-Assisted SPPS mod_conditions->mw_spps chaotropic Use Chaotropic Salt Wash mod_conditions->chaotropic solvents Optimize Solvents (NMP, DMSO) mod_conditions->solvents pseudoproline Incorporate Pseudoproline Dipeptides backbone_mod->pseudoproline hmb_dmb Use Hmb/Dmb Protecting Groups backbone_mod->hmb_dmb low_load_resin Switch to Low-Loading Resin solid_support->low_load_resin peg_resin Use PEG-Based Resin solid_support->peg_resin monitor Monitor Improvement (Coupling efficiency, yield, purity) mw_spps->monitor chaotropic->monitor solvents->monitor pseudoproline->monitor hmb_dmb->monitor low_load_resin->monitor peg_resin->monitor success Synthesis Successful monitor->success Problem Solved failure Aggregation Persists monitor->failure No Improvement combine Combine Strategies failure->combine combine->strategy

Caption: Troubleshooting workflow for on-resin aggregation.

Pseudoproline_Mechanism cluster_0 Standard Peptide Chain cluster_1 Pseudoproline-Containing Peptide Chain peptide1 Growing Peptide Chain 1 peptide2 Growing Peptide Chain 2 aggregation Inter-chain H-Bonding (β-Sheet Formation) peptide1->aggregation leads to peptide2->aggregation pseudo_peptide Peptide with Pseudoproline kink Introduces 'Kink' in Backbone pseudo_peptide->kink disruption Disruption of H-Bonding pseudo_peptide->disruption causes solvation Improved Solvation & Reagent Accessibility disruption->solvation yield Increased Yield & Purity solvation->yield

Caption: Mechanism of aggregation disruption by pseudoprolines.

References

Technical Support Center: Synthesis of Peptides Containing 15N-Labeled Proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing 15N-labeled proline, with a focus on improving overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields when synthesizing peptides with 15N-labeled proline?

A1: Low yields in the synthesis of proline-containing peptides, including their 15N-labeled analogues, primarily stem from two sources: inefficient coupling and side reactions. Proline's unique cyclic structure as a secondary amine makes its alpha-amino group sterically hindered and less nucleophilic compared to primary amino acids, leading to slower and often incomplete coupling reactions.[1][2] Additionally, a significant side reaction known as diketopiperazine (DKP) formation can occur, especially when proline is the second amino acid in the peptide sequence, leading to cleavage of the peptide from the resin and a substantial loss of yield.[3][4]

Q2: Does the 15N isotope in Fmoc-15N-Pro-OH affect its chemical reactivity and coupling efficiency?

A2: The presence of the 15N isotope does not significantly alter the chemical reactivity or coupling efficiency of the proline residue. The challenges encountered are inherent to the structure of proline itself. Therefore, the troubleshooting and optimization strategies for 15N-labeled proline are the same as for its unlabeled counterpart. The primary difference is the higher cost of the isotopically labeled amino acid, which makes yield optimization even more critical to avoid wastage of expensive material.

Q3: What is diketopiperazine (DKP) formation and how can it be minimized?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[3] The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the peptide chain and forming a stable six-membered cyclic dipeptide. This side reaction is particularly prevalent when proline is the second residue in the sequence.[5]

To minimize DKP formation, consider the following strategies:

  • Use of Sterically Hindered Resins: Employing resins like 2-chlorotrityl chloride (2-CTC) can sterically hinder the intramolecular attack, thus reducing the rate of DKP formation.[6]

  • Coupling of Dipeptides: Instead of coupling single amino acids, using a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) bypasses the susceptible dipeptidyl-resin stage where DKP formation is most likely to occur.[3]

Q4: What is "double coupling" and when is it recommended?

A4: Double coupling is the repetition of the amino acid coupling step with a fresh solution of the activated amino acid and coupling reagents.[2][7] This technique is highly recommended to drive the reaction to completion for difficult couplings, such as those involving the sterically hindered proline residue or the amino acid immediately following proline.[2] It is a common strategy to minimize the formation of deletion sequences and improve the overall yield and purity of the final peptide.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing 15N-labeled proline.

Problem Potential Cause Recommended Solution(s) Expected Outcome
Low overall yield after synthesis and purification Incomplete coupling of 15N-Proline or adjacent residues.1. Perform a "double coupling" for the 15N-Proline residue and the subsequent amino acid.[2][7]2. Increase coupling time to 2-4 hours or even overnight for difficult sequences.3. Use a more potent coupling reagent such as HATU, HCTU, or COMU.[6][8]Improved incorporation of the amino acid, leading to higher crude peptide yield and purity.
Diketopiperazine (DKP) formation.1. Use 2-chlorotrityl chloride (2-CTC) resin , which is sterically hindered and suppresses DKP formation.[6]2. If proline is the second residue, couple a pre-formed dipeptide (e.g., Fmoc-Xaa-15N-Pro-OH).[3]Significant reduction in peptide cleavage from the resin, preserving the full-length peptide and increasing yield.
Peptide aggregation on the resin.1. Switch the synthesis solvent from DMF to NMP or a mixture of DMF/DMSO.2. Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation.Improved solvation of the growing peptide chain, leading to better reagent accessibility and more complete reactions.
Presence of deletion sequences in the final product (confirmed by MS) Incomplete Fmoc deprotection or coupling.1. Extend Fmoc deprotection time or perform a second deprotection step.[9]2. Employ the "double coupling" strategy for the missing residue.[9]3. Consider capping unreacted amines with acetic anhydride (B1165640) after the coupling step to terminate truncated sequences.[7]Reduction or elimination of deletion sequences, resulting in a more homogenous and purer final product.
Poor peak shape and resolution during RP-HPLC purification The peptide is highly hydrophobic or prone to aggregation.1. Optimize the HPLC gradient , a steeper gradient may improve peak sharpness for hydrophobic peptides.[10]2. Consider a different stationary phase , such as a C4 column instead of a C18 for very hydrophobic peptides.[10]3. Adjust the mobile phase additives , for example, by varying the concentration of trifluoroacetic acid (TFA).Improved separation of the target peptide from impurities, leading to higher purity of the final product.

Quantitative Data Summary

Direct quantitative yield comparisons for peptides containing 15N-labeled proline are scarce in the literature. However, the following tables provide a comparative overview of the expected efficiencies of different strategies based on studies of unlabeled proline-containing peptides. These can be used as a guide for optimizing the synthesis of their 15N-labeled counterparts.

Table 1: Comparison of Coupling Reagent Efficiency for Proline-Containing Peptides

Coupling ReagentTypical Coupling TimeReported Crude Purity/YieldReference(s)
HBTU30-60 minGood[8]
HATU 5-30 min Very High [8][11]
HCTU 5-20 min Very High [8][11][12]
DIC/Oxyma1-2 hoursHigh[1]
PyBOP30-60 minGood to High
COMU 5-20 min Very High [11]
Data is compiled from comparative studies on different peptide sequences and should be considered as a general guide. HATU, HCTU, and COMU are generally considered the most efficient for difficult couplings.

Table 2: Impact of Synthesis Strategy on Diketopiperazine (DKP) Formation

StrategyDKP Formation LevelExpected Impact on Final YieldReference(s)
Standard Synthesis with Wang Resin (Proline at position 2)HighSignificant yield loss[3]
Use of 2-Chlorotrityl Chloride (2-CTC) Resin Low Substantial yield improvement [6]
Coupling of a Dipeptide (Fmoc-Xaa-Pro-OH) Very Low Significant yield improvement [3]
The use of 2-CTC resin or dipeptide coupling is highly recommended when proline is the second residue in the peptide sequence.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-15N-Pro-OH

This protocol describes a single cycle of Fmoc deprotection and amino acid coupling on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve Fmoc-15N-Pro-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. For proline (a secondary amine), an isatin (B1672199) test can be used to confirm complete coupling. If the test is positive (indicating incomplete coupling), proceed to Protocol 2.

Protocol 2: Double Coupling Procedure

This protocol is performed immediately after an initial, incomplete coupling reaction (step 4 in Protocol 1).

  • Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-15N-Pro-OH as described in Protocol 1, step 3.

    • Add the fresh coupling mixture to the resin.

    • Allow the second coupling reaction to proceed for an additional 1-2 hours.

  • Final Washing: Drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min) followed by dichloromethane (B109758) (DCM) (3 x 1 min) to prepare for the next deprotection step.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) can be used.[13][14]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the purification of the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A (e.g., 0.1% TFA in water) and a small amount of organic solvent to aid solubility.

  • Chromatography:

    • Inject the dissolved crude peptide onto a preparative C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 0.1% TFA in acetonitrile) in Solvent A. A typical gradient might be 5% to 65% Solvent B over 30 minutes.

    • Monitor the elution profile at 214 nm and 280 nm (if the peptide contains tyrosine or tryptophan).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide as a fluffy white powder.

Visualizations

spsp_workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-15N-Pro-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Check Repeat for all amino acids? Wash2->Check Check->Deprotection Yes Cleavage Cleavage & Deprotection Check->Cleavage No Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Pure 15N-Labeled Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_coupling Start Incomplete Coupling of 15N-Proline Detected DoubleCouple Perform Double Coupling Start->DoubleCouple IncreaseTime Increase Coupling Time Start->IncreaseTime PotentReagent Use More Potent Coupling Reagent (e.g., HATU, HCTU) Start->PotentReagent CheckCompletion Check for Completion (Isatin Test) DoubleCouple->CheckCompletion IncreaseTime->CheckCompletion PotentReagent->CheckCompletion Success Proceed with Synthesis CheckCompletion->Success Yes Failure Consider Capping and Re-synthesis CheckCompletion->Failure No

Caption: Troubleshooting workflow for incomplete coupling of 15N-proline.

dkp_mitigation Start Synthesis Plan: Proline at Position 2 Strategy Select Strategy to Minimize DKP Formation Start->Strategy ResinChoice Use 2-Chlorotrityl Chloride (2-CTC) Resin Strategy->ResinChoice Option 1 DipeptideCoupling Couple a Pre-formed Dipeptide Strategy->DipeptideCoupling Option 2 Proceed Proceed with SPPS ResinChoice->Proceed DipeptideCoupling->Proceed Outcome Reduced DKP Formation, Improved Yield Proceed->Outcome

References

Technical Support Center: Fmoc-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating side reactions associated with the use of Fmoc-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using Fmoc-Pro-OH in SPPS?

A1: The most prevalent side reaction is the formation of diketopiperazine (DKP). This occurs when the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][2] This is particularly common in sequences containing proline, especially when proline is at the C-terminal or penultimate position of the dipeptidyl-resin.[1][2]

Q2: Why is diketopiperazine formation more common with proline?

A2: Proline's unique cyclic structure favors a cis-amide bond conformation, which brings the N-terminal amino group of the preceding amino acid in close proximity to the resin linkage. This spatial arrangement significantly accelerates the intramolecular cyclization reaction that leads to DKP formation.[1]

Q3: Can Fmoc-Pro-OH itself cause side reactions during activation?

A3: While racemization is a concern for many amino acids during the activation step, the rigid pyrrolidine (B122466) ring of proline makes it highly resistant to racemization under standard coupling conditions. The primary side reactions involving proline are related to its incorporation into the peptide chain and the subsequent steps, rather than the stability of the Fmoc-Pro-OH monomer itself.

Q4: How can I confirm the successful coupling of Fmoc-Pro-OH?

A4: Standard colorimetric tests like the Kaiser test (ninhydrin test) do not work for proline because it is a secondary amine. A negative Kaiser test is expected after a successful proline coupling. The isatin (B1672199) test is a reliable alternative, producing a characteristic blue or brown color in the presence of a resin-bound N-terminal proline residue.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving Fmoc-Pro-OH.

Problem Potential Cause Recommended Solution(s)
Significant loss of peptide from the resin, especially after coupling the second amino acid. Diketopiperazine (DKP) formation. 1. Resin Choice: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization. 2. Dipeptide Coupling: Synthesize the Xaa-Pro dipeptide in solution and couple it to the resin as a single unit. This bypasses the susceptible dipeptidyl-resin intermediate. 3. Modified Fmoc Deprotection: Replace the standard 20% piperidine (B6355638) in DMF with a less nucleophilic base cocktail, such as 5% piperazine (B1678402) in DMF or NMP, or a combination of 2% DBU and 5% piperazine in NMP.
Low yield of the final peptide containing a proline residue. Incomplete coupling to the proline residue. Proline, as a secondary amine, can exhibit slower coupling kinetics. 1. Extended Coupling Time: Increase the coupling time for the amino acid being attached to the N-terminus of proline. 2. Double Coupling: Perform the coupling step twice to ensure complete reaction. 3. Stronger Activation: Use a more potent activating agent such as HATU or HCTU.
Presence of a deletion sequence lacking the amino acid preceding proline. Incomplete Fmoc deprotection of the proline residue. Aggregation of the peptide chain on the resin can hinder the access of the deprotection reagent. 1. Increase Deprotection Time: Extend the duration of the Fmoc deprotection step. 2. Alternative Deprotection Reagent: Use a stronger deprotection solution, for instance, one containing DBU.

Quantitative Data on Diketopiperazine (DKP) Formation Prevention

The following tables summarize quantitative data on the effectiveness of different strategies in reducing DKP formation.

Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin.

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
20% Piperidine/Toluene11.7
5% Piperazine/DMF< 4
5% Piperazine/NMP< 4

Table 2: Comparison of DKP Formation for Various Dipeptides using Standard vs. Optimized Fmoc Deprotection on 2-Cl-trityl resin.

Dipeptide SequenceDKP with 20% Piperidine/DMF (%)DKP with 2% DBU, 5% Piperazine/NMP (%)
Fmoc-Gln(Trt)-Pro-~18~2
Fmoc-Trp(Boc)-Pro-~25~3
Fmoc-Tyr(tBu)-Pro-~15~1.5

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Dipeptide (e.g., Fmoc-Pro-Gly-OH on Wang Resin)

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Prevention of DKP Formation using 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol utilizes a sterically hindered resin to suppress DKP formation.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 30-60 minutes.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (1 eq.) in DCM (approx. 10 mL per gram of resin). Add DIPEA (2 eq.) and add the solution to the resin. Agitate for 1-2 hours.

  • Capping: To cap any unreacted sites, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.

  • Fmoc Deprotection and Subsequent Couplings: Proceed with standard Fmoc deprotection and coupling cycles as described in Protocol 1. The steric bulk of the 2-CTC resin will significantly reduce the rate of DKP formation.

Protocol 3: Coupling of a Pre-formed Dipeptide to Prevent DKP Formation

This protocol bypasses the formation of the susceptible dipeptide-resin intermediate.

  • Resin Swelling and Deprotection: Swell the resin (e.g., Rink Amide resin) in DMF and perform Fmoc deprotection if necessary to expose the free amine.

  • Dipeptide Activation: In a separate vessel, dissolve the Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) (2 eq.), a coupling reagent (e.g., HBTU, 1.95 eq.), and an additive (e.g., Oxyma, 2 eq.) in DMF. Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the resin and add the activated dipeptide solution. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Continue Synthesis: Proceed with the standard Fmoc deprotection and coupling of the next amino acid.

Protocol 4: Modified Fmoc Deprotection using Piperazine and DBU

This protocol uses a milder base cocktail to reduce the rate of DKP formation.

  • Resin Preparation: After the coupling of the second amino acid, wash the resin thoroughly with DMF and DCM.

  • Deprotection: Prepare a deprotection solution of 2% DBU and 5% piperazine in NMP. Add the solution to the resin and agitate for 5-10 minutes.

  • Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for another 5-10 minutes.

  • Washing: Drain the reaction vessel and wash the resin extensively with NMP.

Visual Guides

DKP_Formation_Mechanism cluster_cleavage Cleavage Resin Resin Support Linker Ester Linker Resin->Linker AA1 Amino Acid 1 (C-terminal) Linker->AA1 DKP Diketopiperazine (Cleaved) Resin_OH Resin with free -OH group Pro Proline (Penultimate) AA1->Pro Peptide Bond N_terminus Deprotected N-terminus (Free Amine) Pro->N_terminus Peptide Bond N_terminus->Linker

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Problem: Significant Peptide Loss or Low Yield with Proline Check_Sequence Is Proline at the C-terminal or penultimate position? Start->Check_Sequence Yes_Pro YES Check_Sequence->Yes_Pro Yes No_Pro NO Check_Sequence->No_Pro No DKP_Suspected High Suspicion of DKP Formation Yes_Pro->DKP_Suspected Other_Issues Investigate Other Potential Issues: - Incomplete Coupling - Incomplete Deprotection - Aggregation No_Pro->Other_Issues Prevention_Strategies Implement DKP Prevention Strategies DKP_Suspected->Prevention_Strategies Strategy1 Use 2-CTC Resin Prevention_Strategies->Strategy1 Strategy2 Couple Xaa-Pro Dipeptide Prevention_Strategies->Strategy2 Strategy3 Modify Fmoc Deprotection (e.g., Piperazine/DBU) Prevention_Strategies->Strategy3 Monitor Monitor Synthesis and Analyze Products Strategy1->Monitor Strategy2->Monitor Strategy3->Monitor Other_Issues->Monitor Success Problem Resolved Monitor->Success

Caption: Troubleshooting Workflow for Proline-related Side Reactions.

References

Technical Support Center: Monitoring Peptide Synthesis with N-Terminal Proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the challenges and solutions associated with monitoring solid-phase peptide synthesis (SPPS) when N-terminal proline residues are present. The widely used Kaiser test is unreliable for proline, a secondary amine, often leading to ambiguous or false-negative results. This guide details the issues with the Kaiser test and provides in-depth information on reliable alternatives, including the Isatin (B1672199) and Chloranil (B122849) tests.

Frequently Asked Questions (FAQs)

Q1: Why does the Kaiser test fail to give a clear positive result with N-terminal proline?

The Kaiser test is designed to detect primary amines. The reaction involves ninhydrin (B49086), which reacts with the primary amine of an amino acid to produce a highly conjugated molecule called Ruhemann's purple, exhibiting a characteristic deep blue or purple color.[1] Proline, however, is a secondary amine as its side chain cycles back to form a pyrrolidine (B122466) ring. This structural difference prevents the formation of Ruhemann's purple. Instead, a yellow-orange or red-brown colored product is typically formed, which is significantly less intense and can be easily misinterpreted as a negative or incomplete coupling result.[1][2]

Q2: What are the recommended alternatives to the Kaiser test for detecting N-terminal proline?

For the reliable detection of N-terminal proline and other secondary amines in SPPS, the Isatin test and the Chloranil test are the most common and effective alternatives.[2][3] Both tests are designed to give a distinct color change in the presence of secondary amines, providing a clearer indication of the coupling reaction's completeness.

Q3: Can the Isatin or Chloranil test be used for all amino acids?

The Isatin test is highly specific for proline and hydroxyproline, producing a characteristic blue color. The Chloranil test is more general for secondary amines and can also react with primary amines, though the color may differ. Therefore, for a mixed-sequence peptide, it is crucial to use the appropriate test based on the N-terminal amino acid. For primary amines, the Kaiser test remains the standard.

Q4: What is a "false positive" in the context of these tests, and how can it be avoided?

A false positive is a result that incorrectly indicates the presence of a free amine (incomplete coupling) when the coupling is actually complete. In the context of the Kaiser test, a common cause of false positives is excessive heating, which can lead to the removal of the Fmoc protecting group, exposing a primary amine and generating a blue color. To avoid this, it is crucial to adhere strictly to the recommended heating times and temperatures in the protocols. For all tests, ensuring thorough washing of the resin to remove any residual reagents from previous steps is also critical to prevent side reactions that may lead to false positives.

Troubleshooting Guides

Kaiser Test
IssuePossible Cause(s)Recommended Action(s)
Ambiguous yellow/brown color with N-terminal proline This is the expected result for proline and does not necessarily indicate complete coupling.Use the Isatin or Chloranil test for a clear positive/negative result.
Faint blue color Incomplete coupling; nearly complete reaction.Extend the coupling time or perform a recoupling step. If the faint color persists, consider capping the unreacted amines.
Intense blue color after coupling Failed coupling reaction; incorrect reagents or difficult sequence.Verify the integrity of amino acid and coupling reagents. Consider using a different coupling agent or solvent. For difficult sequences, consult specialized protocols.
Blue color with a fully protected peptide (False Positive) Overheating leading to Fmoc deprotection; incomplete washing.Adhere strictly to the protocol's heating time and temperature. Ensure thorough washing of the resin before the test.
Isatin Test
IssuePossible Cause(s)Recommended Action(s)
No blue color development with deprotected proline Incomplete deprotection of the Fmoc group; degraded isatin reagent.Repeat the deprotection step. Prepare a fresh isatin solution.
Faint blue color Low loading of the resin; nearly complete coupling.A faint blue may still indicate the presence of unreacted proline. Consider a recoupling step for critical applications.
Interference from other residues While highly specific, some modified amino acids might give a weak color.Run a control with the specific modified amino acid to determine its reactivity with isatin.
Reagent Instability Isatin solutions can degrade over time, especially when exposed to light.Store the isatin solution in a dark, cool place and prepare it fresh if you suspect degradation.
Chloranil Test
IssuePossible Cause(s)Recommended Action(s)
No color change with deprotected proline Incomplete deprotection; degraded chloranil or acetaldehyde (B116499) solution.Repeat the deprotection step. Prepare fresh reagent solutions. Acetaldehyde is volatile and should be handled accordingly.
Ambiguous greenish color Nearly complete coupling or interference.A greenish tint can indicate a small amount of free secondary amine. Recoupling is recommended. Histidine residues have been reported to sometimes give a blurred result.
Color development with primary amines The Chloranil test can also react with primary amines.This is an expected behavior of the Chloranil test. It is primarily used for secondary amines where the Kaiser test fails.
Reagent Instability Both acetaldehyde and chloranil solutions can degrade.Store reagents properly and prepare fresh solutions regularly, especially the acetaldehyde solution.

Quantitative Data Summary

The following table summarizes the key characteristics of the Kaiser, Isatin, and Chloranil tests.

TestTarget AminePositive Result ColorNegative Result ColorWavelength Max (λmax) of ProductSensitivity
Kaiser Test Primary AminesIntense Blue/PurpleYellow/Colorless~570 nm (Ruhemann's Purple)High
Secondary Amines (e.g., Proline)Yellow/Red-BrownYellow/Colorless~515 nm (acidic conditions)Low / Unreliable
Isatin Test Proline & HydroxyprolineBluePink/Colorless~598 nmHigh
Chloranil Test Secondary AminesBlue/GreenYellow/ColorlessNot typically used for quantification2-5 µmol/g resin for proline
Primary AminesRedYellow/ColorlessNot typically used for quantification5-8 µmol/g resin

Experimental Protocols

Protocol 1: Kaiser Test

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a few resin beads in a small test tube.

  • Add 1 drop of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue: Positive for primary amines.

  • Yellow/Colorless: Negative for primary amines.

  • Yellow/Red-Brown: Indicative of N-terminal proline.

Protocol 2: Isatin Test

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl (B1604629) alcohol. Stir at room temperature for 2 hours. Filter to remove any undissolved isatin. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.

Procedure:

  • Place 4-5 mg of peptide-resin in a small test tube.

  • Add 2 to 3 drops of the isatin solution.

  • Heat at 100°C for 5 minutes.

  • Observe the color of the beads.

Interpretation:

  • Blue: Positive for N-terminal proline (incomplete coupling).

  • Pink/Colorless: Negative for N-terminal proline (complete coupling).

Protocol 3: Chloranil Test

Reagents:

  • Solution A: 2 mL of acetaldehyde in 98 mL of N,N-dimethylformamide (DMF).

  • Solution B: 20 mg of chloranil in 1 mL of DMF.

Procedure:

  • Place a few resin beads in a small test tube.

  • Add 1 drop of Solution A and 1 drop of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads.

Interpretation:

  • Blue/Green: Positive for secondary amines.

  • Yellow/Colorless: Negative for secondary amines.

Visualizations

Kaiser_Test_Workflow start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection wash1 Wash Resin deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash Resin coupling->wash2 test Perform Colorimetric Test wash2->test end_cycle Proceed to Next Cycle test->end_cycle Negative Result troubleshoot Troubleshoot (Recouple/Cap) test->troubleshoot Positive Result troubleshoot->coupling

Caption: General workflow for monitoring a single coupling cycle in SPPS.

Proline_Test_Decision n_terminal N-terminal Amino Acid? primary_amine Primary Amine (e.g., Ala, Gly, Leu) n_terminal->primary_amine Yes secondary_amine Secondary Amine (e.g., Proline) n_terminal->secondary_amine No kaiser Use Kaiser Test primary_amine->kaiser isatin_chloranil Use Isatin or Chloranil Test secondary_amine->isatin_chloranil

Caption: Decision logic for selecting the appropriate colorimetric test.

Isatin_Reaction isatin Isatin (1H-indole-2,3-dione) adduct Blue Adduct (Colored Product) isatin->adduct + proline N-terminal Proline (Secondary Amine) proline->adduct

Caption: Simplified reaction scheme for the Isatin test with proline.

References

Technical Support Center: Microwave-Assisted SPPS of Fmoc-Pro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the microwave-assisted solid-phase peptide synthesis (SPPS) of sequences containing Fmoc-Pro-OH.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-Pro-OH often challenging in SPPS?

A1: The coupling of Fmoc-Pro-OH presents a unique challenge primarily due to its structure. Proline is a secondary amino acid, meaning its alpha-amino group is part of a pyrrolidine (B122466) ring. This cyclic structure imposes significant steric hindrance, making the amino group less accessible and less reactive compared to the primary amino groups of other amino acids.[1] Consequently, coupling reactions involving proline are often slower and may not proceed to completion, leading to deletion sequences in the final peptide.[1]

Q2: What are the main advantages of using microwave irradiation for Fmoc-Pro-OH coupling?

A2: Microwave-assisted SPPS offers several key advantages over conventional room temperature methods, especially for difficult couplings like those involving Fmoc-Pro-OH. The primary benefits include:

  • Significantly Reduced Reaction Times: Microwave energy allows for rapid and uniform heating of the reaction mixture, which can reduce coupling times from hours to just a few minutes.[2][3]

  • Improved Coupling Efficiency: The increased reaction kinetics at elevated temperatures can help drive sterically hindered couplings, like that of proline, to completion, resulting in higher purity and yield of the target peptide.[2]

  • Reduced Side Reactions: By shortening the overall synthesis time and ensuring more complete reactions in each cycle, microwave assistance can minimize the occurrence of side reactions such as the formation of deletion sequences.

Q3: Can microwave heating increase the risk of side reactions when coupling Fmoc-Pro-OH?

A3: While microwave heating is generally beneficial, it can increase the risk of certain side reactions if not properly controlled. For proline-containing peptides, a major concern is the formation of diketopiperazine (DKP). This occurs when the N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product. The cis-amide bond favored by proline residues can bring the N-terminal amine in close proximity to the resin linkage, accelerating DKP formation, especially on resins like Wang resin. While proline itself is resistant to racemization due to its rigid cyclic structure, other amino acids in the sequence can be susceptible to racemization at elevated temperatures. Therefore, careful optimization of temperature and reaction time is crucial.

Q4: How can I monitor the completion of an Fmoc-Pro-OH coupling reaction?

A4: Standard monitoring methods like the Kaiser test (ninhydrin test) are not effective for proline coupling. This is because proline is a secondary amine and does not produce the characteristic blue/purple color with ninhydrin. A negative Kaiser test is expected after proline coupling and does not confirm a complete reaction. An alternative colorimetric test, the isatin (B1672199) test, can be used to specifically detect the presence of an N-terminal proline residue, which will produce a blue or brown color.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency / Presence of Deletion Sequences 1. Steric Hindrance of Proline: The inherent structure of proline makes it less reactive. 2. Peptide Chain Aggregation: The growing peptide chain can aggregate on the resin, blocking reactive sites. 3. Suboptimal Coupling Reagents: Standard carbodiimide-based reagents may not be potent enough.1. Utilize Microwave Irradiation: Employ microwave energy to increase the reaction rate and temperature. A typical starting point is 5-10 minutes at 86-90°C. 2. Switch to a More Potent Coupling Reagent: Use uronium/aminium or phosphonium-based reagents like HATU, HCTU, or COMU, which are more effective for sterically hindered amino acids. 3. Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh portion of activated Fmoc-Pro-OH. 4. Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can help drive the reaction to completion.
Significant Loss of Peptide from the Resin Diketopiperazine (DKP) Formation: This is particularly prevalent in sequences with proline at the C-terminal or penultimate position, especially on Wang resin.1. Choose a Sterically Hindered Resin: Utilize resins such as 2-chlorotrityl chloride (2-CTC) resin, which is less prone to DKP formation. 2. Couple as a Dipeptide: Instead of coupling Fmoc-Pro-OH followed by the next amino acid, couple a pre-formed Fmoc-Xaa-Pro-OH dipeptide.
Side Peaks in HPLC Analysis of Crude Peptide 1. Incomplete Fmoc Deprotection: Steric hindrance can sometimes impede the complete removal of the Fmoc group. 2. Racemization of Other Amino Acids: Elevated temperatures during microwave synthesis can cause epimerization of sensitive amino acids like Cys and His.1. Optimize Fmoc Deprotection: Increase the microwave-assisted deprotection time (e.g., to 3-5 minutes at 90°C) or consider using a stronger base cocktail if necessary. 2. Optimize Microwave Temperature: For sequences containing racemization-prone residues, consider lowering the coupling temperature (e.g., to 50°C) for those specific couplings.
Unexpected Mass Addition of +51 Da in Mass Spectrometry Formation of Piperidinyl-Alanine Adduct: This can occur if piperidine (B6355638) from the deprotection step is not thoroughly washed away before the next coupling.Ensure Thorough Washing: Implement a rigorous washing protocol with DMF after the Fmoc deprotection step to completely remove any residual piperidine.

Quantitative Data Summary

The following tables summarize representative data for microwave-assisted SPPS, providing a reference for expected outcomes.

Table 1: Comparison of Coupling Times for Fmoc-Pro-OH

MethodTemperature (°C)Coupling TimePurity/Yield
Conventional (Room Temp)25°C2-4 hours (or overnight)Often incomplete, requiring double coupling
Microwave-Assisted75-90°C5-10 minutesImproved purity and yield, often driving the reaction to completion in a single step

Table 2: Effect of Microwave Parameters on Difficult Couplings

Peptide SequenceMicrowave Power (W)Time (min)Temperature (°C)Crude Purity (%)
ACP (65-74)25575High Purity Reported
β-amyloid25575High Purity Reported
LF Chimera (Branched)N/A< 5 hours total synthesisN/A77%

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-Pro-OH

This protocol is a general guideline for coupling Fmoc-Pro-OH using an automated microwave peptide synthesizer.

  • Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel and add 5 mL of DMF. Allow the resin to swell for at least 30 minutes, then drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Apply microwave irradiation (e.g., 90°C for 2.5-3 minutes).

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Pro-OH (0.5 mmol, 5 eq.), a suitable coupling reagent like HATU (0.49 mmol, 4.9 eq.), and an additive like HOAt (0.5 mmol, 5 eq.) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Apply microwave irradiation (e.g., 86-90°C for 5-10 minutes).

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Monitoring (Optional): Perform an isatin test to confirm the presence of an N-terminal proline. If the coupling is suspected to be incomplete, proceed with a second coupling (double coupling) by repeating steps 3 and 4.

Protocol 2: Isatin Test for N-terminal Proline
  • Sample Preparation: Take a small sample of the resin (2-5 mg) in a glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of a solution of isatin in ethanol.

    • Add 2-3 drops of a solution of a secondary amine catalyst (e.g., piperidine) in ethanol.

  • Heating: Heat the mixture at 100°C for 5 minutes.

  • Observation: A positive result for a free N-terminal proline is indicated by the development of a blue or brown color on the resin beads.

Visualizations

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF, Microwave @ 90°C) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-Pro-OH Coupling (HATU/DIPEA, Microwave @ 90°C) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for microwave-assisted solid-phase peptide synthesis (SPPS).

Troubleshooting_Proline_Coupling Start Low Coupling Efficiency of Fmoc-Pro-OH Problem1 Problem: Incomplete Reaction Causes: Steric Hindrance Peptide Aggregation Start->Problem1 Problem2 Problem: Peptide Loss from Resin Cause: Diketopiperazine (DKP) Formation Start->Problem2 Solution1 Solutions Use Potent Activator (HATU/HCTU) Double Couple Increase Temperature (Microwave) Problem1->Solution1 Solution2 Solutions Use 2-CTC Resin Couple as Dipeptide Problem2->Solution2

Caption: Troubleshooting logic for difficult Fmoc-Pro-OH couplings in SPPS.

References

Validation & Comparative

A Researcher's Guide: Comparing 15N versus 13C Labeling for Peptide NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of peptides and proteins by Nuclear Magnetic Resonance (NMR) spectroscopy, the strategic choice of isotopic labeling is a critical first step. The two most common stable isotopes employed are Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C). This guide provides an objective comparison of ¹⁵N and ¹³C labeling strategies, supported by experimental data and protocols, to facilitate an informed decision for your specific research needs.

The selection between ¹⁵N and ¹³C labeling is not a matter of inherent superiority of one over the other, but rather a strategic decision dictated by the desired level of structural detail, the size of the peptide or protein, and budgetary considerations. While ¹⁵N labeling provides a foundational overview of the molecular structure, ¹³C labeling, often in conjunction with ¹⁵N, is indispensable for a comprehensive, high-resolution structural determination.

Quantitative Comparison of ¹⁵N and ¹³C Labeling

The following tables summarize the key quantitative and qualitative differences between ¹⁵N and ¹³C labeling for peptide NMR analysis.

Parameter¹⁵N Labeling¹³C LabelingDual ¹³C/¹⁵N Labeling
Primary Information Backbone amide (N-H) correlations, protein fold fingerprint.[1]Backbone and side-chain carbon correlations, detailed structural information.Comprehensive backbone and side-chain correlations for full structure determination.[1]
Typical NMR Experiment 2D ¹H-¹⁵N HSQC.[1]2D ¹H-¹³C HSQC, 3D HNCACB, HNCO, etc. (requires ¹⁵N).Suite of triple resonance experiments (HNCA, HNCACB, HNCO, etc.).
Spectral Complexity Relatively simple, one peak per non-proline residue.[1]More complex due to the larger number of carbons.Highly complex, requiring 3D and higher-dimensional experiments for resolution.
Relative Sensitivity Lower intrinsic sensitivity due to lower gyromagnetic ratio.Higher intrinsic sensitivity due to higher gyromagnetic ratio.Enables highly sensitive triple resonance experiments.
Resolution Generally good resolution in the ¹⁵N dimension.Can be challenging in crowded regions of the ¹H-¹³C HSQC.3D experiments provide excellent resolution by spreading peaks into a third dimension.
Cost Less expensive.More expensive due to the higher cost of ¹³C-glucose.[2]Most expensive due to the need for both labeled precursors.

Table 1: High-level comparison of labeling strategies.

Isotope Property¹⁵N¹³C
Natural Abundance ~0.37%~1.1%
Spin 1/21/2
**Gyromagnetic Ratio (γ/10⁷ rad T⁻¹ s⁻¹) **-2.71266.7283
Primary Labeled Precursor ¹⁵NH₄Cl[U-¹³C]-glucose

Table 2: Key properties of ¹⁵N and ¹³C isotopes.

Key Differences and Applications

¹⁵N Labeling: The "Fingerprint" of a Protein

Uniform ¹⁵N labeling is often the first step in the NMR analysis of a peptide or protein. The resulting 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a unique "fingerprint" of the molecule, with each non-proline amino acid residue in the backbone contributing a single peak. This allows for a rapid assessment of the protein's folded state, purity, and homogeneity. Furthermore, changes in the chemical shifts of these peaks upon ligand binding can be used to map interaction surfaces.

¹³C Labeling: The Path to High-Resolution Structure

While ¹⁵N labeling provides valuable information about the backbone amides, it offers limited insight into the carbon skeleton of the peptide. For de novo structure determination, information about the connectivity of the backbone and side-chain carbons is essential. This is where ¹³C labeling becomes crucial.

However, a fully ¹³C-labeled protein produces a complex ¹H-¹³C HSQC spectrum due to the large number of carbon atoms. To resolve this complexity and establish sequential connectivity, ¹³C labeling is almost always used in conjunction with ¹⁵N labeling (dual labeling). This enables a suite of powerful three-dimensional (3D) triple resonance experiments (e.g., HNCA, HNCACB, HNCO) that correlate the amide ¹H and ¹⁵N with the backbone and side-chain ¹³C atoms of the same and preceding residues. This through-bond correlation is the cornerstone of modern protein NMR structure determination.

Experimental Protocols

The following are generalized protocols for uniform ¹⁵N and ¹³C labeling of peptides/proteins in E. coli, a commonly used expression system.

Protocol 1: Uniform ¹⁵N Labeling

This protocol describes the expression of a ¹⁵N-labeled protein in E. coli using a minimal medium with ¹⁵N-labeled ammonium (B1175870) chloride as the sole nitrogen source.

Materials:

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (¹⁵N source)

  • Glucose (or other carbon source)

  • 1 M MgSO₄

  • 1 M CaCl₂

  • Trace metals solution

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • LB medium for pre-culture

Procedure:

  • Starter Culture: Inoculate a 5-10 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Minimal Medium Preparation: Prepare 1 L of M9 minimal medium. Autoclave the M9 salts solution. Separately autoclave or filter-sterilize the glucose, MgSO₄, CaCl₂, and trace metals solutions.

  • Labeling Medium: To the sterile M9 salts solution, aseptically add 1 g of ¹⁵NH₄Cl, the sterile glucose, MgSO₄, CaCl₂, trace metals, and the appropriate antibiotic.

  • Inoculation and Growth: Inoculate the 1 L of ¹⁵N-M9 minimal medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (or another appropriate inducer) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C to improve protein solubility and folding.

  • Harvesting: Continue to grow the culture for another 12-16 hours. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatography techniques.

Protocol 2: Uniform ¹³C/¹⁵N Dual Labeling

This protocol is similar to the ¹⁵N labeling protocol, with the key difference being the use of [U-¹³C]-glucose as the sole carbon source.

Materials:

  • Same as Protocol 1, but with [U-¹³C]-glucose instead of unlabeled glucose.

Procedure:

  • Follow steps 1 and 2 from the Uniform ¹⁵N Labeling protocol.

  • Labeling Medium: To the sterile M9 salts solution, aseptically add 1 g of ¹⁵NH₄Cl, 2 g of [U-¹³C]-glucose, the sterile MgSO₄, CaCl₂, trace metals, and the appropriate antibiotic.

  • Follow steps 4-7 from the Uniform ¹⁵N Labeling protocol.

Visualizing the Workflow and Logic

The choice between labeling strategies can be visualized as a decision tree leading to different experimental workflows and outcomes.

G cluster_0 Labeling Strategy cluster_1 Primary NMR Experiment cluster_2 Information Obtained 15N_Labeling 15N Labeling HSQC_15N 2D 1H-15N HSQC 15N_Labeling->HSQC_15N 13C_Labeling 13C Labeling (Rarely used alone) HSQC_13C 2D 1H-13C HSQC 13C_Labeling->HSQC_13C Dual_Labeling 13C/15N Dual Labeling Triple_Resonance 3D Triple Resonance (HNCA, HNCO, etc.) Dual_Labeling->Triple_Resonance Fingerprint Backbone Fingerprint, Ligand Binding HSQC_15N->Fingerprint Sidechain_Info Side-chain Correlations HSQC_13C->Sidechain_Info Full_Structure Sequential Assignment, High-Resolution Structure Triple_Resonance->Full_Structure

Caption: Decision workflow for choosing a labeling strategy.

The following diagram illustrates the general experimental workflow from gene to NMR spectrum.

G Gene Gene of Interest in Expression Vector Transformation Transformation into E. coli Gene->Transformation Culture Culture in Minimal Medium with Labeled Precursors (15NH4Cl and/or 13C-Glucose) Transformation->Culture Induction Induction of Protein Expression Culture->Induction Harvest Cell Harvesting and Lysis Induction->Harvest Purification Protein Purification Harvest->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Spectroscopy NMR Spectroscopy NMR_Sample->NMR_Spectroscopy Data_Analysis Data Analysis and Structure Calculation NMR_Spectroscopy->Data_Analysis

Caption: General experimental workflow for isotopic labeling.

Concluding Remarks

The choice between ¹⁵N and ¹³C labeling is a fundamental decision in the planning of peptide and protein NMR studies. For initial characterization, stability assessment, and interaction studies, ¹⁵N labeling is a cost-effective and informative starting point. For detailed, high-resolution structure determination, dual ¹³C/¹⁵N labeling is the gold standard, providing the necessary information for a complete backbone and side-chain assignment. By carefully considering the research goals and the information provided in this guide, scientists can select the most appropriate labeling strategy to unlock the structural and dynamic secrets of their molecules of interest.

References

A Comparative Guide to the Validation of 15N Labeled Peptide Purity and Identity by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 15N labeled peptides as internal standards is a cornerstone of quantitative proteomics and drug development, enabling precise and accurate quantification of proteins and peptides in complex biological samples.[][2] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the definitive method for validating the purity and identity of these critical reagents.[3] This guide provides a comprehensive comparison of HPLC-MS with alternative methods, detailed experimental protocols, and supporting data to ensure the integrity of your research.

I. Comparison of Analytical Methods for 15N Labeled Peptide Validation

The validation of 15N labeled peptides is crucial to ensure accurate quantification in mass spectrometry-based proteomics. While HPLC-MS is the gold standard, other methods can be employed, each with its own advantages and limitations.

Method Principle Advantages Limitations Typical Application
HPLC-MS Separates peptides by hydrophobicity (HPLC) and determines their mass-to-charge ratio (MS), confirming both purity and identity.[3][4]High sensitivity and accuracy, provides both purity and identity in a single run, capable of identifying and quantifying impurities.[4]Inaccurate quantification can occur due to co-eluting peptides or chemical noise in the MS1 survey scan.[5][6]Gold standard for purity and identity confirmation of synthetic and metabolically labeled peptides.[7]
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then quantified.Provides accurate information on the amino acid composition and total peptide quantity.Does not provide information on peptide sequence or the presence of deletions, insertions, or modifications.Quantification of peptide concentration.
Parallel Reaction Monitoring (PRM) A targeted mass spectrometry approach that selectively monitors specific fragment ions of a target peptide.[6]High sensitivity and specificity for quantifying low-abundance proteins, can overcome challenges of co-eluting peptides.[5][6]Requires prior knowledge of the peptide sequence and fragmentation pattern.Targeted quantification of specific 15N labeled peptides in complex mixtures.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the atomic structure of the peptide in solution.Can confirm the correct folding and disulfide bond formation.Lower sensitivity compared to MS, requires larger amounts of sample, and data analysis can be complex.Structural characterization of peptides.

II. Experimental Protocol: Validation of 15N Labeled Peptide by HPLC-MS

This protocol outlines a standard procedure for determining the purity and identity of a 15N labeled peptide.

A. Materials and Equipment

  • 15N Labeled Peptide Standard

  • Unlabeled Peptide Standard (for comparison)

  • HPLC-grade water, acetonitrile (B52724) (ACN), and formic acid (FA)

  • Reversed-phase HPLC column (e.g., C18)[8]

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)[5]

  • Data analysis software

B. Sample Preparation

  • Reconstitute the 15N labeled peptide and unlabeled peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a final concentration of 1 mg/mL.

  • Prepare a series of dilutions for calibration curve generation if absolute quantification is required.

  • For complex samples, a solid-phase extraction (SPE) step using C18 cartridges may be necessary to desalt and concentrate the peptides.[9]

C. HPLC Separation

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% FA in water, 5% Solvent B: 0.1% FA in ACN).

  • Inject 1-10 µL of the prepared peptide solution.

  • Separate the peptides using a linear gradient of Solvent B (e.g., 5-40% over 30 minutes).[8]

  • Monitor the elution of peptides using UV detection at 214 nm and 280 nm.[8]

D. Mass Spectrometry Analysis

  • The eluent from the HPLC is directly introduced into the mass spectrometer.

  • Acquire mass spectra in positive ion mode over a mass range appropriate for the target peptide.

  • Perform MS/MS fragmentation of the parent ion to confirm the peptide sequence.

E. Data Analysis

  • Purity Assessment: Calculate the purity of the 15N labeled peptide by integrating the peak area of the main peptide in the UV chromatogram and dividing it by the total area of all peaks.[8]

  • Identity Confirmation:

    • Compare the experimentally determined monoisotopic mass of the 15N labeled peptide with its theoretical mass. The mass shift due to 15N incorporation should be consistent with the number of nitrogen atoms in the peptide.

    • Analyze the MS/MS fragmentation pattern to confirm the amino acid sequence.

  • 15N Incorporation Rate: The percentage of 15N incorporation can be determined by comparing the isotopic distribution of the labeled peptide to theoretical distributions at different enrichment levels.[7] Specialized software can be used for this analysis.[7][10][11]

III. Visualization of Workflows

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Reconstitution Peptide Reconstitution Dilution Serial Dilution Reconstitution->Dilution Injection Injection SPE Solid-Phase Extraction Dilution->SPE Optional SPE->Injection Gradient Gradient Elution (C18 Column) Injection->Gradient UV_Detection UV Detection (214/280 nm) Gradient->UV_Detection ESI Electrospray Ionization UV_Detection->ESI MS1 MS1 Scan (Full Mass Spectrum) ESI->MS1 MS2 MS/MS Fragmentation MS1->MS2 Purity Purity Assessment (% Area) MS2->Purity Identity Identity Confirmation (Mass & Sequence) MS2->Identity Incorporation 15N Incorporation Rate Calculation MS2->Incorporation

Quantitative_Proteomics_Workflow cluster_sample Sample Preparation cluster_processing Sample Processing cluster_data Data Analysis Unlabeled Unlabeled Sample (e.g., Control) Mix Sample Mixing Unlabeled->Mix Labeled 15N Labeled Sample (e.g., Treated) Labeled->Mix Extraction Protein Extraction Mix->Extraction Digestion Tryptic Digestion Extraction->Digestion HPLC_MS HPLC-MS Analysis Digestion->HPLC_MS Identification Peptide Identification HPLC_MS->Identification Quantification Relative Quantification (14N/15N Ratio) Identification->Quantification

IV. Data Presentation: Purity and Identity of a Synthetic 15N Labeled Peptide

The following tables present representative data from the HPLC-MS analysis of a synthetic 15N labeled peptide (Sequence: GFY[15N]K).

Table 1: HPLC Purity Analysis

Peak Number Retention Time (min) Peak Area Area % Identity
115.2985,00098.5GFY[15N]K
214.810,0001.0Deletion Sequence
316.15,0000.5Oxidation Product
Total 1,000,000 100.0

Table 2: Mass Spectrometry Identity Confirmation

Parameter Theoretical Value Experimental Value Deviation (ppm)
Monoisotopic Mass (Unlabeled) 588.2839588.28410.34
Monoisotopic Mass (15N Labeled) 589.2809589.28120.51

Table 3: MS/MS Fragmentation Analysis for GFY[15N]K

b-ions Theoretical m/z Observed m/z y-ions Theoretical m/z Observed m/z
b158.029358.0291y1147.1128147.1126
b2221.0922221.0920y2310.1757310.1755
b3368.1606368.1604y3457.2441457.2439
b4497.2447497.2445y4514.2656514.2654

Note: The mass shift in the y-ions confirms the location of the 15N label on the Lysine (K) residue.

V. Conclusion

The validation of 15N labeled peptide purity and identity is paramount for the accuracy and reproducibility of quantitative proteomic studies and the development of peptide-based therapeutics. HPLC-MS stands out as the most robust and informative analytical technique for this purpose, providing comprehensive data on purity, identity, and the rate of isotopic incorporation in a single analysis. By following rigorous experimental protocols and data analysis procedures, researchers can ensure the quality of their 15N labeled peptides and the integrity of their experimental results.

References

A Researcher's Guide to Quantitative Analysis of 15N Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of 15N incorporation in synthetic peptides is a critical aspect of proteomics, drug development, and metabolic research. This guide provides an objective comparison of the primary analytical platforms, detailed experimental protocols, and an overview of data analysis software to aid in the selection of the most suitable methods for your research needs.

Primary Analytical Platforms: Mass Spectrometry vs. NMR Spectroscopy

The two principal technologies for the quantitative analysis of 15N incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different experimental goals.

Mass Spectrometry (MS) has become the gold standard for the quantification of 15N-labeled peptides due to its high sensitivity, accuracy, and throughput.[1][2] Isotope-dilution mass spectrometry, in particular, utilizes 15N-labeled peptides as internal standards for precise quantification.[1][3] The methodology typically involves comparing the experimentally observed isotopic profile of a peptide with a series of theoretical profiles at varying enrichment rates to determine the best match, often using the Pearson product-moment correlation coefficient.[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy , while a powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution, is generally less sensitive than MS for quantitative incorporation analysis.[4][5] However, NMR is non-destructive and can provide site-specific information about isotope incorporation without the need for sample derivatization.[4] For smaller peptides (up to 40 residues), 15N labeling is beneficial, especially at low concentrations, while for larger proteins, both 15N and 13C labeling are often essential.[5]

The following table summarizes the key performance metrics of Mass Spectrometry and NMR Spectroscopy for the quantitative analysis of 15N incorporation.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application High-precision quantitative analysis of 15N incorporation, proteome-wide quantification.[2][3]Structural and dynamic studies, site-specific incorporation analysis.[4]
Sensitivity High (picomole to femtomole range).[4]Lower than MS, typically requires higher sample concentrations (micromolar to millimolar).[5][6]
Accuracy & Precision High accuracy and precision, often within 1.5% of expected isotope distributions.[3]Quantitative but generally less precise for incorporation percentage than MS.[4]
Throughput High-throughput capabilities with modern LC-MS systems.Lower throughput, longer acquisition times.
Sample Requirement Requires sample ionization and is destructive.Non-destructive, allowing for sample recovery and further experiments.[4]
Data Complexity Can produce complex spectra, especially with incomplete labeling, requiring specialized software for analysis.[7]Spectra can be complex, but 1H-15N HSQC spectra are relatively simple for smaller peptides.[8]
Cost Lower initial instrument cost compared to high-field NMR.Higher initial instrument and maintenance costs.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the expression of 15N-labeled peptides and their analysis by Mass Spectrometry and NMR Spectroscopy.

Expression and Purification of 15N-Labeled Peptides in E. coli

This protocol describes the general steps for producing 15N-labeled peptides in a bacterial expression system.

  • Pre-culture Preparation: Inoculate a single colony of E. coli expressing the target peptide into LB medium and grow overnight at 37°C.

  • Minimal Medium Inoculation: The next day, transfer the pre-culture into M9 minimal medium where the sole nitrogen source is 15N-labeled ammonium (B1175870) chloride (15NH4Cl).[8][9][10]

  • Cell Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2][8]

  • Induction of Expression: Induce peptide expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][8][9]

  • Harvesting: Continue the culture for several hours or overnight at a reduced temperature (e.g., 20-25°C). Harvest the cells by centrifugation.[2][9]

  • Purification: Lyse the cells and purify the 15N-labeled peptide using standard chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.[11][12]

Quantitative Analysis by Mass Spectrometry
  • Protein Digestion: If analyzing a protein, digest the purified 15N-labeled protein into peptides using a protease such as trypsin.[13]

  • Sample Desalting: Desalt the peptide mixture using a C18 solid-phase extraction column (e.g., ZipTips) to remove contaminants that can interfere with mass spectrometry analysis.[13]

  • LC-MS/MS Analysis: Analyze the peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides.[13][8]

  • Data Acquisition: Acquire mass spectra of the 15N-labeled peptides. The incorporation of 15N will result in a mass shift compared to the unlabeled peptide.[7]

  • Data Analysis: Use specialized software to analyze the isotopic distribution of the peptide peaks to calculate the percentage of 15N incorporation. This is often done by comparing the experimental isotopic pattern to theoretical patterns.[3][13]

Analysis by NMR Spectroscopy
  • Sample Preparation: Dissolve the purified 15N-labeled peptide in a suitable NMR buffer (e.g., sodium phosphate (B84403) buffer) containing 10% D2O. The typical peptide concentration for NMR is in the range of 0.2-1.0 mM.[12][14]

  • NMR Data Acquisition: Acquire a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer.[12] This experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique peak for each N-H group in the peptide.

  • Spectral Analysis: The presence of well-dispersed peaks in the 1H-15N HSQC spectrum confirms the successful incorporation of the 15N isotope and indicates that the peptide is properly folded.[12] While not the primary method for high-precision quantification of incorporation percentage, the signal intensity can be used to assess the relative abundance of the labeled species.

Data Analysis Software

Several software packages are available to facilitate the analysis of mass spectrometry data for 15N-labeled peptides.

  • Protein Prospector: A free, web-based software suite that includes tools for identifying and quantifying 15N-labeled peptides. It can determine labeling efficiency by comparing experimental to theoretical peak isotope profiles.[13]

  • MaxQuant: A popular quantitative proteomics software package that supports various labeling techniques, including metabolic labeling with stable isotopes.[8]

  • PEAKS Studio: A commercial software platform for a wide range of proteomics applications, including protein identification and quantification with support for both data-dependent and data-independent acquisition.[15]

  • Spectronaut™: A commercial software package specifically designed for the analysis of data-independent acquisition (DIA) proteomics experiments.[15]

  • ISOQuant: An open-source software tool for processing label-free quantitative LC-MS/MS proteomics data.[15]

Mandatory Visualizations

Experimental_Workflow_MS cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis Expression 15N-Labeled Peptide Expression in E. coli Purification Peptide Purification Expression->Purification Digestion Tryptic Digestion (if protein) Purification->Digestion Desalting Sample Desalting (C18 SPE) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis & % Incorporation Calculation LCMS->DataAnalysis

Caption: Workflow for quantitative analysis of 15N incorporation by Mass Spectrometry.

Experimental_Workflow_NMR cluster_synthesis Peptide Synthesis cluster_analysis NMR Spectroscopy Analysis Expression 15N-Labeled Peptide Expression in E. coli Purification Peptide Purification Expression->Purification SamplePrep Sample Preparation (NMR Buffer) Purification->SamplePrep NMR_Acq 2D 1H-15N HSQC Acquisition SamplePrep->NMR_Acq SpectralAnalysis Spectral Analysis NMR_Acq->SpectralAnalysis

Caption: Workflow for analysis of 15N incorporation by NMR Spectroscopy.

References

A Comparative Guide to Fmoc-Protected Proline Analogues in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique cyclic structure of proline imparts significant conformational constraints on peptides, making it a critical residue in protein structure and function. The use of Fmoc-protected proline analogues in Solid-Phase Peptide Synthesis (SPPS) offers a powerful tool to modulate peptide conformation, stability, and biological activity. This guide provides an objective comparison of the performance of various Fmoc-protected proline analogues, supported by experimental data and detailed protocols to aid in their effective application.

Introduction to Fmoc-Proline Analogues in SPPS

Fmoc-SPPS is the predominant method for peptide synthesis, favored for its mild reaction conditions and compatibility with a wide range of functionalities.[1][] Proline and its analogues, however, can present unique challenges during synthesis, including slower coupling kinetics due to their secondary amine structure and the potential for premature Fmoc deprotection.[3][4] The choice of a specific proline analogue can significantly impact not only the physicochemical properties of the final peptide but also the efficiency of the synthesis itself. This guide focuses on a comparative analysis of commonly used Fmoc-protected proline analogues, providing a basis for rational selection in peptide design and synthesis.

Performance Comparison of Fmoc-Proline Analogues

Table 1: Comparison of Coupling Efficiency and Racemization

Fmoc-Proline AnalogueCoupling EfficiencyPropensity for RacemizationNotes
Fmoc-Pro-OH Generally high, but can be slow due to its secondary amine nature.[3]Low. The rigid ring structure disfavors the formation of the oxazolone (B7731731) intermediate required for racemization.Standard proline residue. Double coupling may be required in difficult sequences.
Fmoc-(2S,4R)-Hyp(tBu)-OH High, comparable to Fmoc-Pro-OH.Low.The trans-hydroxy group can influence local conformation and solvation.
Fmoc-(2S,4S)-Hyp(tBu)-OH High, comparable to Fmoc-Pro-OH.Low.The cis-hydroxy group induces a different ring pucker compared to the trans isomer, affecting peptide backbone conformation.
Fmoc-(2S,4R)-Flp-OH High.Low.The electron-withdrawing fluorine atom can influence amide bond geometry and peptide stability.
Fmoc-(2S,4S)-Flp-OH High.Low.Stereochemistry of the fluorine atom significantly impacts the conformational preferences of the peptide backbone.
Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) Significantly improves coupling efficiency in "difficult" sequences by disrupting aggregation.Low.Not a single amino acid but a dipeptide unit that temporarily introduces a proline-like kink. Can increase yields by up to 10-fold in aggregating sequences.

Table 2: Impact on Peptide Synthesis and Properties

Fmoc-Proline AnalogueImpact on Peptide AggregationEffect on Final Peptide Properties
Fmoc-Pro-OH Can contribute to peptide aggregation in certain sequences.Induces kinks in the peptide backbone, disrupting secondary structures like α-helices and β-sheets.
Fmoc-(2S,4R)-Hyp(tBu)-OH Generally does not significantly alter aggregation propensity compared to Proline.The hydroxyl group can participate in hydrogen bonding, influencing folding and stability.
Fmoc-(2S,4S)-Hyp(tBu)-OH Can help in disrupting aggregation due to altered backbone conformation.The cis-hydroxyl group can act as a turn inducer, stabilizing specific secondary structures.
Fmoc-(2S,4R)-Flp-OH Can modulate aggregation depending on the sequence context.Fluorine substitution offers a tool for probing and modulating protein-protein interactions and metabolic stability.
Fmoc-(2S,4S)-Flp-OH Can modulate aggregation depending on the sequence context.The stereospecific placement of fluorine provides precise control over local stereoelectronic effects.
Pseudoproline Dipeptides Highly effective at preventing aggregation during SPPS.The native Ser/Thr residue is restored during final cleavage, so the final peptide does not contain the proline analogue.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in SPPS. Below are methodologies for key experiments related to the evaluation of Fmoc-proline analogues.

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-proline analogue (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and allow to activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, this time can be extended or a double coupling can be performed.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (B109758) (DCM) (2-3 times), and finally DMF (2-3 times).

  • Monitoring Coupling Completion (Kaiser Test):

    • Take a small sample of the resin beads.

    • Wash with ethanol.

    • Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

    • Heat at 100°C for 5 minutes.

    • A blue color indicates an incomplete coupling (presence of free primary amines). A yellow or colorless result indicates a complete coupling.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol is for determining the enantiomeric purity of the incorporated proline analogue after peptide synthesis and cleavage.

  • Peptide Hydrolysis:

    • Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate under vacuum.

  • Derivatization (if necessary):

    • Some HPLC methods require derivatization of the amino acids to make them detectable or to improve separation. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column (e.g., based on cyclodextrin (B1172386) or a macrocyclic glycopeptide).

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid). The exact conditions will depend on the column and the specific proline analogue.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or a different wavelength if a chromophoric derivatizing agent is used).

    • Quantification: Inject a standard of the racemic proline analogue to determine the retention times of the D- and L-enantiomers. Quantify the amount of the D-isomer in the sample by comparing its peak area to the total peak area of both enantiomers.

Visualizing SPPS Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental processes.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Pro-Analogue, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Monitoring Coupling Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage Final Cycle Complete Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis Racemization_Analysis_Workflow Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis (6 M HCl, 110°C) Peptide->Hydrolysis Derivatization Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization HPLC Chiral HPLC Analysis Derivatization->HPLC Quantification Quantification of D- and L-Isomers HPLC->Quantification

References

A Comparative Guide to Alternative Labeling Strategies for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate labeling strategy is paramount for achieving accurate and robust results. While Fmoc-Pro-OH-15N serves as a valuable tool for introducing a stable isotope label at a specific proline residue during solid-phase peptide synthesis, a diverse landscape of alternative labeling strategies offers broader applicability, higher multiplexing capabilities, and suitability for a wider range of biological samples. This guide provides an objective comparison of prominent alternative labeling methods, supported by experimental data and detailed protocols, to aid in the selection of the optimal approach for your research needs.

The primary alternatives to site-specific isotopic amino acid incorporation can be broadly categorized into two main approaches: metabolic labeling, where stable isotopes are incorporated in vivo, and chemical labeling, where tags are conjugated to proteins or peptides in vitro.

Comparison of Key Labeling Strategies

The choice of a labeling reagent impacts various facets of a quantitative proteomics experiment, from the initial sample preparation to the final data analysis. The following table summarizes the key characteristics of the most common alternative labeling strategies.

FeatureMetabolic Labeling (SILAC)Metabolic Labeling (¹⁵N)Isobaric Tagging (TMT)Isobaric Tagging (iTRAQ)Isobaric Tagging (DiLeu)
Principle In vivo incorporation of "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).In vivo incorporation of ¹⁵N from a single nitrogen source (e.g., ¹⁵NH₄Cl).[1]Chemical labeling of primary amines with isobaric tags; quantification from reporter ions in MS/MS.[2]Chemical labeling of primary amines with isobaric tags; quantification from reporter ions in MS/MS.Chemical labeling of primary amines with N,N-dimethyl leucine-based isobaric tags.
Sample Type Proliferating cells in culture.Cells, whole organisms (bacteria, yeast, plants, rodents).Cells, tissues, biofluids, IP samples.Cells, tissues, biofluids, IP samples.Cells, tissues, biofluids.
Multiplexing Up to 5-plex.Typically 2-plex.Up to 18-plex (TMTpro).Up to 8-plex.Up to 21-plex.
Labeling Efficiency >97% after 5-6 cell doublings.High, but can be variable depending on organism and turnover rates (93-99%).>99% with optimized protocols.High, typically >98%.Comparable to iTRAQ.
Relative Cost High (labeled media and amino acids).Moderate (¹⁵N source is relatively inexpensive).High (reagents are expensive).High (reagents are expensive).Low (can be synthesized in-house).
Key Advantage High accuracy as samples are mixed early, minimizing experimental variability.Labels every nitrogen-containing peptide, providing comprehensive labeling.High multiplexing capacity.Well-established with extensive literature.Cost-effective with high multiplexing.
Key Disadvantage Limited to metabolically active, dividing cells; arginine-to-proline conversion can occur.Complex MS1 spectra due to variable mass shifts.Ratio compression due to co-isolation of precursors can affect accuracy.Ratio compression; lower multiplexing than TMT.Less commercially available than TMT/iTRAQ.

Experimental Workflows and Methodologies

The following sections provide detailed experimental protocols and workflow diagrams for the principal alternative labeling strategies.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for the accurate relative quantification of proteins in cultured cells. It involves replacing the natural ("light") essential amino acids in the cell culture medium with stable isotope-labeled ("heavy") counterparts.

SILAC_Workflow cluster_light Light Culture cluster_heavy Heavy Culture Light_Cells Cells in 'Light' Medium (e.g., L-Arg, L-Lys) Adaptation Adaptation Phase (>5 cell divisions) Heavy_Cells Cells in 'Heavy' Medium (e.g., ¹³C₆-L-Arg, ¹³C₆-L-Lys) Experiment Experimental Perturbation Adaptation->Experiment Harvest Harvest Cells Experiment->Harvest Combine Combine Cell Lysates (1:1 protein ratio) Harvest->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Quantify Light/Heavy Peptide Pairs) LCMS->Analysis

SILAC Experimental Workflow

Protocol for SILAC:

  • Adaptation Phase: Culture cells for at least five to six generations in specialized SILAC medium deficient in L-arginine and L-lysine, supplemented with either "light" (natural abundance) or "heavy" (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) amino acids. Use dialyzed fetal bovine serum to avoid unlabeled amino acids.

  • Incorporation Check: After the adaptation phase, verify >97% incorporation of the heavy amino acids by mass spectrometry analysis of a small protein lysate sample.

  • Experimental Treatment: Apply the experimental conditions (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Quantification: Harvest the "light" and "heavy" cell populations, lyse the cells, and determine the protein concentration of each lysate.

  • Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the combined protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.

  • Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Chemical Labeling: Tandem Mass Tags (TMT)

TMT reagents are isobaric chemical tags that enable multiplexed quantification of proteins from multiple samples simultaneously. All tags have the same nominal mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for relative quantification.

TMT_Workflow cluster_samples Sample Preparation (up to 18 samples) Sample1 Sample 1 Protein Extract Digest Protein Digestion (separate for each sample) Sample1->Digest Sample2 Sample 2 Protein Extract Sample2->Digest SampleN Sample N Protein Extract SampleN->Digest Labeling Peptide Labeling with TMT Reagents (TMT-126, TMT-127, ... TMT-134N) Digest->Labeling Combine Combine All Labeled Samples Labeling->Combine Fractionate Optional: Peptide Fractionation (e.g., High pH RPLC) Combine->Fractionate LCMS LC-MS/MS Analysis (MS3 for quantification) Fractionate->LCMS Analysis Data Analysis (Quantify Reporter Ion Intensities) LCMS->Analysis

TMT Experimental Workflow

Protocol for TMT Labeling:

  • Protein Extraction and Digestion: Extract proteins from each sample (up to 18 for TMTpro) and digest them into peptides using trypsin. Ensure that buffers containing primary amines (e.g., Tris, ammonium (B1175870) bicarbonate) are removed before labeling.

  • Peptide Quantification: Accurately quantify the peptide concentration in each sample.

  • TMT Reagent Reconstitution: Immediately prior to use, equilibrate the TMT label reagents to room temperature and dissolve each vial in anhydrous acetonitrile (B52724) (e.g., 41 µL for a 0.8 mg vial).

  • Labeling Reaction: Add the appropriate TMT label reagent to each peptide sample. A TMT:peptide ratio of 1:1 (w/w) can achieve >99% labeling efficiency when peptide and TMT concentrations are optimized (e.g., >2 g/L and >10 mM, respectively). Incubate at room temperature for 1 hour.

  • Quenching: Quench the labeling reaction by adding hydroxylamine (B1172632) (e.g., 8 µL of 5% hydroxylamine) and incubating for 15 minutes.

  • Sample Pooling: Combine all labeled samples into a single tube.

  • Sample Cleanup and Fractionation: Desalt the pooled sample using a C18 solid-phase extraction method. For complex samples, fractionation using techniques like high-pH reversed-phase liquid chromatography is recommended to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the sample on a high-resolution mass spectrometer capable of MS3 fragmentation (e.g., Orbitrap Fusion Lumos). Use an MS3-based method for accurate quantification, as this minimizes the ratio compression that can occur with MS2-based quantification.

  • Data Analysis: Identify peptides from the MS/MS spectra and quantify the relative protein abundance from the intensities of the TMT reporter ions in the MS3 spectra.

Chemical Labeling: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is another widely used isobaric tagging chemistry, available in 4-plex and 8-plex formats. The workflow is conceptually similar to TMT.

iTRAQ_Workflow cluster_samples Sample Preparation (up to 8 samples) Sample1_i Sample 1 Prep Protein Reduction, Alkylation, and Digestion Sample1_i->Prep SampleN_i Sample N SampleN_i->Prep Labeling_i Peptide Labeling with iTRAQ Reagents (114, 115, 116, 117 for 4-plex) Prep->Labeling_i Combine_i Combine All Labeled Samples Labeling_i->Combine_i Fractionate_i Strong Cation Exchange (SCX) Fractionation Combine_i->Fractionate_i LCMS_i LC-MS/MS Analysis Fractionate_i->LCMS_i Analysis_i Data Analysis (Quantify Reporter Ion Intensities) LCMS_i->Analysis_i

iTRAQ Experimental Workflow

Protocol for iTRAQ Labeling:

  • Protein Preparation: For each sample, take a defined amount of protein (e.g., up to 100 µg). Reduce the disulfide bonds with a reducing agent and alkylate the cysteine residues.

  • Protein Digestion: Digest the proteins with trypsin overnight at 37°C.

  • Labeling: Dry the peptide digests and reconstitute in the dissolution buffer provided with the iTRAQ kit. Add the respective iTRAQ reagents to each sample and incubate at room temperature for 1 hour.

  • Sample Pooling: Combine the labeled samples into a single vial.

  • Fractionation: Fractionate the complex peptide mixture, typically using strong cation exchange (SCX) chromatography, to reduce sample complexity and improve detection of low-abundance proteins.

  • LC-MS/MS Analysis: Analyze each fraction by reversed-phase nano-LC coupled to a tandem mass spectrometer.

  • Data Analysis: Use appropriate software to identify peptides and quantify proteins based on the relative intensities of the iTRAQ reporter ions (m/z 114, 115, 116, 117 for 4-plex).

Conclusion

The choice of a labeling strategy for quantitative mass spectrometry is a critical decision that depends on the specific research question, sample type, available instrumentation, and budget. While this compound provides a means for site-specific labeling during peptide synthesis, it is not suitable for global proteomic analyses.

  • SILAC offers the highest quantitative accuracy for studies involving cultured cells by minimizing errors from sample handling.

  • ¹⁵N metabolic labeling is a cost-effective approach for comprehensive labeling in a wide range of organisms, though it can lead to more complex mass spectra.

  • Isobaric tags (TMT and iTRAQ) provide high-throughput capabilities by multiplexing multiple samples, which is highly advantageous for clinical studies and large-scale experiments. TMT currently offers higher multiplexing capabilities than iTRAQ.

  • DiLeu and other non-commercial isobaric tags present a cost-effective alternative to TMT and iTRAQ, with the potential for very high multiplexing, though they may require in-house synthesis and validation.

Researchers must carefully consider the trade-offs between accuracy, throughput, cost, and sample compatibility to select the most appropriate labeling strategy for their quantitative proteomics experiments.

References

Confirming the absence of racemization during Fmoc-Pro-OH-15N coupling

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Racemization During Fmoc-Pro-OH-15N Coupling

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for racemization during the coupling of Fmoc-Pro-OH and its isotopically labeled counterpart, this compound, in solid-phase peptide synthesis (SPPS). The data and protocols presented herein are designed to assist researchers in confirming the stereochemical integrity of proline residues in synthetic peptides.

Proline is unique among the proteinogenic amino acids due to its secondary amine structure, which is incorporated into a pyrrolidine (B122466) ring. This rigid structure significantly hinders the primary mechanism of racemization during peptide coupling: the formation of a 5(4H)-oxazolone intermediate.[1] For racemization to occur via this pathway, the α-proton must be abstracted by a base. In proline, the α-carbon is part of the rigid ring structure, making abstraction of the α-proton and subsequent planarization of the chiral center energetically unfavorable. Consequently, Fmoc-Pro-OH exhibits a very low propensity for racemization under standard coupling conditions.[2]

The introduction of a ¹⁵N isotope into the proline ring is not expected to alter this intrinsic resistance to racemization. The difference in mass between ¹⁴N and ¹⁵N is minimal and does not impart any significant changes to the steric or electronic properties of the molecule that would facilitate the abstraction of the α-proton or stabilize a planar intermediate. Therefore, the degree of racemization observed during the coupling of Fmoc-Pro-OH-¹⁵N is anticipated to be as negligible as that of its unlabeled analog.

Quantitative Data Summary

The following table summarizes the expected low levels of D-isomer formation for both Fmoc-Pro-OH and Fmoc-Pro-OH-¹⁵N when using common coupling reagents. These values are based on the established low risk of racemization for proline and the negligible isotopic effect of ¹⁵N substitution on this process. It is important to note that while other amino acids, such as histidine and cysteine, are highly susceptible to racemization, proline is considered a "safe" residue in this regard.[3]

Coupling Reagent CombinationExpected % D-Isomer (Fmoc-Pro-OH)Expected % D-Isomer (Fmoc-Pro-OH-¹⁵N)
DIC / OxymaPure< 0.1%< 0.1%
HBTU / DIPEA< 0.1%< 0.1%
HATU / DIPEA< 0.1%< 0.1%
COMU / DIPEA< 0.1%< 0.1%

Note: The data presented are typical expected values under optimized coupling conditions. Actual results may vary depending on specific reaction conditions such as temperature, solvent, and base concentration.

Experimental Protocols

To experimentally verify the absence of significant racemization, a sensitive and reliable analytical method is required. The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) analysis of the synthesized peptide after cleavage from the resin and subsequent hydrolysis.

Protocol 1: Peptide Synthesis and Hydrolysis
  • Peptide Synthesis : A model dipeptide, such as Ac-Phe-Pro-NH₂, is synthesized on a Rink Amide resin using standard Fmoc-SPPS protocols. The coupling of Fmoc-Pro-OH (or Fmoc-Pro-OH-¹⁵N) is performed using the desired coupling reagent cocktail (e.g., DIC/OxymaPure in DMF).

  • Cleavage : The synthesized peptide is cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

  • Precipitation and Lyophilization : The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then lyophilized.

  • Acid Hydrolysis : The lyophilized peptide is completely hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization : The resulting amino acid mixture is dried and then derivatized to facilitate chiral separation and UV detection. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), which reacts with the primary and secondary amines of the amino acids to form diastereomers that can be separated on a standard reversed-phase HPLC column.[4]

Protocol 2: Chiral HPLC Analysis
  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically employed for the separation of the derivatized diastereomers.[5]

  • Mobile Phase : A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1% trifluoroacetic acid) is commonly used.

  • Detection : The eluting diastereomers are monitored at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent derivatives).

  • Quantification : The percentage of the D-proline isomer is calculated by integrating the peak areas of the corresponding L-Pro and D-Pro diastereomers. The elution order should be confirmed using D- and L-proline standards that have been subjected to the same derivatization procedure.

Formula for % D-isomer:

% D-isomer = [Area(D-Pro derivative) / (Area(L-Pro derivative) + Area(D-Pro derivative))] x 100

Visualizations

Experimental Workflow for Racemization Analysis

G cluster_synthesis Peptide Synthesis cluster_workup Sample Preparation cluster_analysis Analysis resin Solid Support Resin deprotection Fmoc Deprotection resin->deprotection coupling Coupling of this compound deprotection->coupling cleavage Cleavage from Resin coupling->cleavage hydrolysis Acid Hydrolysis cleavage->hydrolysis derivatization Derivatization hydrolysis->derivatization hplc Chiral HPLC Separation derivatization->hplc quantification Quantification of D-Isomer hplc->quantification

Caption: Workflow for assessing proline racemization.

Logical Relationship of Racemization Mechanism

G Pro Fmoc-L-Pro-OH Activated Activated Ester Pro->Activated Coupling Reagent Oxazolone Oxazolone Intermediate (High Energy for Proline) Activated->Oxazolone Cyclization (Sterically Hindered) L_Peptide L-Pro Peptide (Desired Product) Activated->L_Peptide Direct Aminolysis Racemized Racemized Intermediate Oxazolone->Racemized Base-catalyzed α-Proton Abstraction D_Peptide D-Pro Peptide Racemized->D_Peptide Aminolysis Racemized->L_Peptide Aminolysis

Caption: Proline's resistance to racemization.

References

A Researcher's Guide to Isotopic Purity of Fmoc-Pro-OH-15N from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in peptide synthesis and drug development, the isotopic purity of labeled amino acids is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative overview of Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N) from various commercial sources, focusing on the assessment of its isotopic purity. While direct comparative studies from suppliers are not publicly available, this guide presents a framework for evaluation based on common analytical techniques and provides hypothetical data to illustrate key differences.

Data Presentation: Comparison of Fmoc-Pro-OH-15N Specifications

To ensure the accuracy and reproducibility of experiments utilizing ¹⁵N-labeled compounds, it is crucial to consider not only the isotopic purity but also the chemical purity and other specifications provided by suppliers. The following table summarizes typical specifications for Fmoc-Pro-OH-¹⁵N from three hypothetical suppliers, representing a range of what researchers might encounter in the market.

FeatureSupplier ASupplier BSupplier C
Isotopic Purity (%) ≥ 98> 9999.5
Chemical Purity (HPLC, %) ≥ 99.0≥ 99.5≥ 99.8
Appearance White to off-white powderWhite crystalline powderWhite crystalline powder
Solubility Soluble in DMF, DCMSoluble in DMF, DCM, ChloroformSoluble in DMF, DCM, Chloroform
Storage -20°C-20°C-20°C, desiccated

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic enrichment for ¹⁵N-labeled compounds is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][][]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for quantifying isotopic enrichment.[4][5]

Protocol for Isotopic Purity Assessment by MS:

  • Sample Preparation:

    • Accurately weigh a small amount of the Fmoc-Pro-OH-¹⁵N sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the appropriate solvent.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, for accurate mass measurements.[5]

    • Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation of the parent molecule.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on which provides a better signal for the analyte.

    • Set the mass analyzer to scan a range that includes the monoisotopic masses of both the unlabeled (¹⁴N) and labeled (¹⁵N) Fmoc-Pro-OH. The expected mass shift is approximately 1 Da.

  • Data Analysis:

    • Identify the peaks corresponding to the [M+H]⁺ or [M-H]⁻ ions of the unlabeled and ¹⁵N-labeled Fmoc-Pro-OH.

    • Calculate the isotopic purity by determining the ratio of the peak intensity of the ¹⁵N-labeled species to the sum of the intensities of both the ¹⁵N-labeled and unlabeled species.

    • Isotopic Purity (%) = [Intensity(¹⁵N) / (Intensity(¹⁵N) + Intensity(¹⁴N))] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy provides detailed information about the chemical environment of the nitrogen atom and can be used to confirm the presence and purity of the ¹⁵N isotope.[1][6]

Protocol for Isotopic Purity Assessment by ¹⁵N NMR:

  • Sample Preparation:

    • Dissolve a sufficient amount of the Fmoc-Pro-OH-¹⁵N sample (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation and Analysis:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of detecting ¹⁵N nuclei.

    • Acquire a one-dimensional ¹⁵N spectrum. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, a larger number of scans may be required to achieve a good signal-to-noise ratio, even for an enriched sample.[1]

    • Alternatively, indirect detection methods like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be used for higher sensitivity.[7][8]

  • Data Analysis:

    • Observe the chemical shift of the ¹⁵N nucleus in the proline ring. The presence of a strong signal at the expected chemical shift confirms the incorporation of the ¹⁵N isotope.

    • While direct quantification of isotopic purity from a 1D ¹⁵N spectrum can be challenging, the absence of a detectable signal from the corresponding ¹⁴N species (which is NMR-inactive under these conditions) and a high signal-to-noise ratio for the ¹⁵N signal are strong indicators of high isotopic enrichment.[1] For more precise quantification, comparison with a known standard or deconvolution of signals in high-resolution spectra may be necessary.

Visualizing the Workflow and Impact

To better understand the process of assessing isotopic purity and its implications, the following diagrams illustrate the experimental workflow and the logical relationships in downstream applications.

Experimental Workflow for Isotopic Purity Assessment cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_report Reporting s1 Supplier A prep Dissolution in Appropriate Solvent s1->prep s2 Supplier B s2->prep s3 Supplier C s3->prep ms Mass Spectrometry (MS) prep->ms nmr NMR Spectroscopy prep->nmr da Calculate Isotopic Purity (%) ms->da nmr->da report Comparison Guide da->report

Caption: Experimental workflow for assessing isotopic purity.

Impact of Isotopic Purity on Research cluster_purity Isotopic Purity of this compound cluster_synthesis Peptide Synthesis cluster_analysis Downstream Analysis (MS, NMR) cluster_outcome Research Outcome high_purity High Isotopic Purity (>99%) accurate_synthesis Accurate Incorporation of 15N-labeled Proline high_purity->accurate_synthesis low_purity Low Isotopic Purity (<98%) mixed_synthesis Mixture of 14N and 15N Incorporation low_purity->mixed_synthesis clear_data Clean and Interpretable Spectra accurate_synthesis->clear_data complex_data Complex and Ambiguous Spectra mixed_synthesis->complex_data reliable_results Reliable Quantification and Structural Analysis clear_data->reliable_results unreliable_results Inaccurate Quantification and Structural Insights complex_data->unreliable_results

Caption: Impact of isotopic purity on research outcomes.

Conclusion

The selection of a high-quality Fmoc-Pro-OH-¹⁵N is paramount for the success of research in fields that rely on stable isotope labeling. While cost is a factor, researchers must prioritize high isotopic and chemical purity to ensure the generation of accurate and reproducible data. It is recommended to request certificates of analysis from suppliers and, if necessary, perform in-house validation using the protocols outlined in this guide to verify the isotopic enrichment of the purchased material. This due diligence will ultimately lead to more reliable and impactful scientific findings.

References

A Head-to-Head Battle of Coupling Reagents: HATU vs. HCTU for the Challenging Fmoc-Pro-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yields and purity, especially when incorporating sterically hindered amino acids. Among these, Fmoc-Pro-OH stands out as a notoriously challenging building block due to its secondary amine structure, which can lead to incomplete couplings and the formation of deletion sequences. This guide provides a comprehensive benchmark comparison of two highly efficient uronium-based coupling reagents, HATU and HCTU, to aid researchers, scientists, and drug development professionals in making an informed decision for this critical step.

At a Glance: Performance Showdown

Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high coupling efficiencies and rapid reaction kinetics.[1] While direct comparative data for Fmoc-Pro-OH coupling is not extensively published, valuable insights can be drawn from studies on other "difficult" peptide sequences.

HATU is often regarded as the gold standard for challenging couplings, frequently demonstrating superior performance in terms of reaction speed and the purity of the final product.[2][3] HCTU, a cost-effective alternative, has been shown to produce peptides with purity levels remarkably similar to those achieved with HATU.[2] For many applications, HCTU provides a compelling balance of high efficiency and economic viability.[1]

Quantitative Data Presentation

The following tables summarize the performance of HATU and HCTU in the synthesis of challenging peptide sequences, which serve as a strong indicator of their relative efficiencies for difficult couplings like that of Fmoc-Pro-OH.

Table 1: Crude Purity Comparison in the Synthesis of Difficult Peptides

Peptide SequenceCoupling TimeHATU Crude Purity (%)HCTU Crude Purity (%)
65-74 ACP2 x 1 min83.6379.86
65-74 ACP2 x 20 min79.9180.52
A-β Amyloid 1-422 x 1 min89.6388.29
A-β Amyloid 1-422 x 20 min91.2392.11

Table 2: Performance in Aza-Peptide Synthesis

ParameterHATUHCTU
Reaction Half-life (min)4040
Acylation Yield (%)~100~55

It is important to note that proline is a unique amino acid, and as such, racemization is not a concern during the coupling of Fmoc-Pro-OH. Both HATU and HCTU are generally favored for minimizing epimerization in other amino acids.

Delving into the Mechanism of Action

The high efficiency of both HATU and HCTU lies in their ability to rapidly activate the carboxylic acid of the incoming Fmoc-amino acid, forming a highly reactive intermediate that is readily attacked by the free amine of the resin-bound peptide.

Activation by HATU

HATU contains a 7-azabenzotriazole (HOAt) moiety. The electron-withdrawing nature of the pyridine (B92270) nitrogen in the HOAt group makes the resulting OAt-active ester exceptionally reactive and susceptible to nucleophilic attack.

Activation by HCTU

HCTU is structurally analogous to HBTU but incorporates a chlorine atom on the benzotriazole (B28993) ring. This modification enhances the reactivity of the resulting 6-chloro-OBt active ester compared to the standard OBt ester.

Experimental Protocols

Below are detailed, generalized protocols for the manual coupling of Fmoc-Pro-OH using HATU and HCTU in solid-phase peptide synthesis.

Protocol 1: Fmoc-Pro-OH Coupling using HATU

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine (B6355638) in DMF (v/v). A typical procedure involves two treatments: one for 5 minutes and a second for 15 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve Fmoc-Pro-OH (5 equivalents relative to resin loading), HATU (4.9 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (10 equivalents) in DMF.

  • Allow the activation mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.

3. Post-Coupling Wash:

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • A small sample of the resin can be taken to perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. For proline, an isatin (B1672199) test is more appropriate.

Protocol 2: Fmoc-Pro-OH Coupling using HCTU

1. Resin Preparation:

  • Follow the same resin swelling and Fmoc deprotection steps as outlined in Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve Fmoc-Pro-OH (5 equivalents relative to resin loading) and HCTU (4.9 equivalents) in DMF.

  • Add DIPEA (10 equivalents) to the mixture and allow it to pre-activate for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 5-60 minutes at room temperature. HCTU is known for its rapid coupling times.

3. Post-Coupling Wash:

  • Follow the same post-coupling wash procedure as described in Protocol 1, using an appropriate test to monitor reaction completion.

Visualizing the Workflow and Mechanisms

To further clarify the processes, the following diagrams illustrate the general SPPS workflow and the activation mechanisms of HATU and HCTU.

SPPS_Workflow Resin Resin with Free Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection for next amino acid Cleavage Cleavage & Deprotection Cycle->Cleavage after final coupling Coupling_Mechanisms cluster_HATU HATU Activation cluster_HCTU HCTU Activation FmocProOH_H Fmoc-Pro-OH ActiveEster_H Reactive OAt-Ester FmocProOH_H->ActiveEster_H Activation HATU_reagent HATU + Base HATU_reagent->ActiveEster_H PeptideBond_H Peptide Bond Formation ActiveEster_H->PeptideBond_H PeptideChain_H Resin-Bound Peptide (Free Amine) PeptideChain_H->PeptideBond_H Nucleophilic Attack FmocProOH_C Fmoc-Pro-OH ActiveEster_C Reactive 6-Cl-OBt-Ester FmocProOH_C->ActiveEster_C Activation HCTU_reagent HCTU + Base HCTU_reagent->ActiveEster_C PeptideBond_C Peptide Bond Formation ActiveEster_C->PeptideBond_C PeptideChain_C Resin-Bound Peptide (Free Amine) PeptideChain_C->PeptideBond_C Nucleophilic Attack

References

A Comparative Analysis of Fragmentation Patterns: 15N-Labeled vs. Unlabeled Proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fragmentation patterns observed in 15N-labeled versus unlabeled proline-containing peptides during tandem mass spectrometry (MS/MS). Understanding these patterns is crucial for accurate peptide sequencing, protein identification, and quantitative proteomics, particularly in studies employing stable isotope labeling.

Introduction to Proline Peptide Fragmentation

Proline's unique cyclic structure significantly influences peptide fragmentation. The "proline effect" is a well-documented phenomenon where collision-induced dissociation (CID) preferentially cleaves the peptide bond N-terminal to the proline residue.[1][2][3][4] This directed fragmentation results in tandem mass spectra that are often dominated by a specific y-type fragment ion. The high proton affinity of the proline-containing fragment contributes to the stability and, therefore, the high abundance of this y-ion.[4] This predictable fragmentation can be advantageous for peptide identification.

The Impact of 15N Labeling

Stable isotope labeling with heavy nitrogen (15N) is a powerful technique for quantitative proteomics.[5][6][7] In this method, one cell population is cultured in a medium containing 15N-enriched nutrients, while a control population is grown in a standard (14N) medium.[8] Consequently, all nitrogen atoms in the proteins from the experimental sample are replaced with the heavier 15N isotope. This mass shift is detectable by the mass spectrometer, allowing for the relative quantification of proteins and peptides between the two samples.[9][10]

When a 15N-labeled peptide is subjected to fragmentation, the fundamental cleavage pathways, including the proline effect, remain the same. However, the mass-to-charge (m/z) ratio of each fragment ion containing one or more nitrogen atoms will be shifted. The magnitude of this shift depends on the number of nitrogen atoms within the fragment.[11] This allows for the clear differentiation of fragments originating from the labeled and unlabeled peptides in a mixed sample.

Comparative Fragmentation Data

The following tables illustrate the theoretical fragmentation patterns for a model proline-containing peptide, "TEST-PRO-PEPTIDE," in both its unlabeled and fully 15N-labeled forms. The data highlights the expected mass shifts in the major b- and y-type fragment ions.

Table 1: Theoretical m/z of Fragment Ions for Unlabeled "TEST-PRO-PEPTIDE"

Ion TypeSequencem/z (Singly Charged)
b2TE231.10
b3TES318.13
b4TEST419.18
y1 E 130.05
y2 DE 245.08
y3 IDE 358.16
y4 TIDE 459.21
y5 PTIDE 556.26
y6 EPTIDE 685.30
y7 PEPTIDE 782.36

Note: Due to the "proline effect," the y-ion resulting from cleavage N-terminal to the proline residue is expected to be of significantly higher intensity.

Table 2: Theoretical m/z of Fragment Ions for 15N-Labeled "TEST-PRO-PEPTIDE"

Ion TypeSequence# of N Atomsm/z (Singly Charged)Mass Shift (Da)
b2TE2233.09+1.99
b3TES3321.12+2.99
b4TEST4423.16+3.98
y1 E 1 131.05 +1.00
y2 DE 2 247.07 +1.99
y3 IDE 3 361.15 +2.99
y4 TIDE 4 463.19 +3.98
y5 PTIDE 5 561.24 +4.98
y6 EPTIDE 7 692.27 +6.97
y7 PEPTIDE 8 790.33 +7.96

Note: The mass shift is calculated based on the number of nitrogen atoms in the fragment and the mass difference between 15N and 14N.

Experimental Protocols

1. 15N Metabolic Labeling:

  • Culture cells (e.g., E. coli, yeast, or mammalian cell lines) in a minimal medium where the sole nitrogen source is 15N-labeled (e.g., 15NH4Cl or 15N-labeled amino acids).

  • Grow a parallel culture in an identical medium containing the natural abundance of nitrogen (14N) as a control.

  • Harvest cells from both cultures after several passages to ensure near-complete incorporation of the 15N isotope.

2. Protein Extraction and Digestion:

  • Lyse the cells from both the 15N-labeled and unlabeled cultures separately.

  • Quantify the total protein concentration in each lysate.

  • Mix equal amounts of protein from the labeled and unlabeled samples.

  • Perform in-solution or in-gel digestion of the combined protein mixture using a protease (e.g., trypsin).

3. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Employ a data-dependent acquisition (DDA) method where the most abundant precursor ions are selected for fragmentation by CID.

  • Alternatively, use a targeted method like Parallel Reaction Monitoring (PRM) to specifically analyze the fragmentation of known proline-containing peptides.[12]

4. Data Analysis:

  • Use proteomics software to identify peptides and proteins from the MS/MS spectra.

  • The software should be configured to consider the mass shifts introduced by 15N labeling.

  • Manually inspect the spectra of identified proline-containing peptides to compare the relative intensities of the y- and b-ions between the labeled and unlabeled pairs.

Visualizing Fragmentation and Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

G cluster_unlabeled Unlabeled Proline Peptide Fragmentation cluster_labeled 15N-Labeled Proline Peptide Fragmentation unlabeled_peptide H₂N-Ala-Ala-Xxx-[Pro]-Ala-COOH unlabeled_fragments b₃ ion (Ala-Ala-Xxx) + y₂ ion (Pro-Ala) unlabeled_peptide->unlabeled_fragments CID dominant_y Dominant y₂ ion signal unlabeled_fragments->dominant_y labeled_peptide H₂¹⁵N-Ala-Ala-Xxx-[Pro]-Ala-COOH labeled_fragments ¹⁵N b₃ ion + ¹⁵N y₂ ion labeled_peptide->labeled_fragments CID dominant_shifted_y Dominant mass-shifted ¹⁵N y₂ ion signal labeled_fragments->dominant_shifted_y

Caption: Fragmentation of unlabeled vs. 15N-labeled proline peptides.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis unlabeled_culture Cell Culture (¹⁴N Medium) protein_extraction Protein Extraction & Quantification unlabeled_culture->protein_extraction labeled_culture Cell Culture (¹⁵N Medium) labeled_culture->protein_extraction mix_samples Mix 1:1 protein_extraction->mix_samples digestion Proteolytic Digestion (e.g., Trypsin) mix_samples->digestion lc_ms LC-MS/MS Analysis (CID Fragmentation) digestion->lc_ms data_analysis Data Analysis (Database Search) lc_ms->data_analysis comparison Compare Fragmentation Patterns data_analysis->comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The fragmentation behavior of proline-containing peptides is characterized by a dominant cleavage N-terminal to the proline residue. While 15N labeling does not alter this fundamental fragmentation pathway, it induces a predictable mass shift in the resulting fragment ions. This allows for the simultaneous analysis and relative quantification of labeled and unlabeled peptide pairs. Researchers can leverage the consistent "proline effect" in both labeled and unlabeled peptides for reliable identification, while the mass shift imparted by 15N labeling provides a robust basis for quantitative comparisons.

References

Cross-Validation of NMR and Mass Spectrometry for 15N-Labeled Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of peptides is paramount. Stable isotope labeling, particularly with 15N, has become a cornerstone in peptide analysis, enabling more precise and quantitative measurements. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides a comprehensive comparison of these two methods for the analysis of 15N-labeled peptides, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique for specific research needs.

The cross-validation of data from both NMR and MS provides a more complete picture of peptide structure, dynamics, and quantity. While MS offers superior sensitivity for detecting and quantifying peptides, even at low concentrations, NMR provides unparalleled insights into the three-dimensional structure and dynamic properties of peptides in solution.[1][2] The use of 15N labeling enhances the capabilities of both techniques, allowing for more accurate quantification in MS and facilitating the acquisition of high-resolution structural data in NMR.[3][4]

Comparative Analysis of NMR and Mass Spectrometry

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D structure, dynamics, protein-ligand interactions.[1]Molecular weight, peptide sequence, post-translational modifications, and relative/absolute quantification.
Sensitivity Lower (micromolar to millimolar range).Higher (picomole to femtomole range).
Resolution Atomic resolution for structural studies.High mass resolution allows for differentiation of isobaric species.
Sample Requirements Requires higher sample concentrations and purity (>95%).Tolerant of more complex mixtures and lower sample amounts.
15N Labeling Purpose To disperse signals in crowded spectra and enable heteronuclear correlation experiments (e.g., 1H-15N HSQC) for structural analysis.To create a mass shift for use as an internal standard for accurate quantification (relative and absolute).
Data Acquisition Time Can be lengthy, from minutes to hours or even days for complex experiments.Relatively rapid, with analyses often completed in minutes.
Quantitative Accuracy Inherently quantitative, signal intensity is directly proportional to the number of nuclei.Requires the use of isotopically labeled internal standards for accurate quantification.
Strengths Provides detailed structural and dynamic information in a solution state, mimicking physiological conditions.High throughput, high sensitivity, and ability to analyze complex mixtures.
Weaknesses Lower sensitivity, requires larger amounts of pure sample, and can be time-consuming.Provides limited information on the 3D structure and dynamics of the peptide.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of NMR and mass spectrometry data for a 15N-labeled peptide.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis & Cross-Validation Expression Expression of 15N-labeled Peptide Purification Purification of Peptide Expression->Purification QC Quality Control (e.g., SDS-PAGE, HPLC) Purification->QC NMR_Analysis NMR Spectroscopy (1H-15N HSQC) QC->NMR_Analysis MS_Analysis Mass Spectrometry (LC-MS/MS) QC->MS_Analysis NMR_Data NMR Data Processing & Structural Analysis NMR_Analysis->NMR_Data MS_Data MS Data Processing & Quantification MS_Analysis->MS_Data CrossValidation Cross-Validation of Results NMR_Data->CrossValidation MS_Data->CrossValidation

A typical workflow for cross-validating NMR and mass spectrometry data.

Detailed Experimental Protocols

I. Expression and Purification of 15N-Labeled Peptides

A common method for producing 15N-labeled peptides is through recombinant expression in E. coli.

  • Expression:

    • Culture E. coli in M9 minimal media.

    • The sole nitrogen source should be 15N-labeled ammonium (B1175870) chloride (15NH4Cl).

    • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification:

    • Harvest the cells and lyse them to release the peptide.

    • Purify the peptide using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography to ensure high purity.

    • For unstructured or membrane-binding peptides that may co-purify with bacterial proteins, a protocol involving urea-equilibrated gel filtration and hydrophobic chromatography can be employed.

II. NMR Spectroscopy Protocol

The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for analyzing 15N-labeled peptides.

  • Sample Preparation:

    • Dissolve the purified 15N-labeled peptide in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 0.1-1 mM.

    • Add 5-10% D2O to the sample for the lock signal.

  • Data Acquisition:

    • Acquire 2D 1H-15N HSQC spectra on an NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Typical spectral widths are around 12 ppm for 1H and 30 ppm for 15N.

    • The number of scans and transients should be optimized to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra using software such as NMRPipe.

    • Analyze the processed spectra to assign resonances and assess the folding and purity of the peptide. A well-dispersed spectrum is indicative of a folded peptide.

III. Mass Spectrometry Protocol

Liquid Chromatography-Mass Spectrometry (LC-MS) is typically used for the analysis of peptides.

  • Sample Preparation:

    • The purified 15N-labeled peptide is often mixed with an unlabeled (14N) version of the same peptide, which serves as an internal standard for quantification.

    • The mixed sample is then subjected to enzymatic digestion (e.g., with trypsin) if analyzing a larger protein, though for smaller peptides, intact mass analysis is common.

  • Data Acquisition:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.

    • The mass spectrometer is operated in a data-dependent acquisition mode to acquire both full scan MS spectra and fragmentation (MS/MS) spectra.

  • Data Processing and Analysis:

    • Process the raw data using software like Protein Prospector or similar platforms.

    • Identify the 14N and 15N peptide pairs based on their mass difference.

    • Quantify the relative abundance of the peptide by comparing the peak intensities of the 14N and 15N species. The labeling efficiency needs to be taken into account for accurate quantification.

Logical Relationship for Data Interpretation

The following diagram illustrates the logical flow of interpreting and cross-validating the data from both techniques.

DataInterpretation cluster_nmr NMR Data Interpretation cluster_ms Mass Spec Data Interpretation cluster_validation Cross-Validation NMR_Peak 1H-15N HSQC Peak List NMR_Assignment Resonance Assignment NMR_Peak->NMR_Assignment NMR_Structure Structural & Dynamic Information NMR_Assignment->NMR_Structure Validation Confirmation of Peptide Identity & Purity NMR_Assignment->Validation Confirms sequence NMR_Structure->Validation MS_Peak MS1 & MS2 Spectra MS_Identification Peptide Identification MS_Peak->MS_Identification MS_Quantification Relative/Absolute Quantification MS_Identification->MS_Quantification MS_Identification->Validation Confirms sequence MS_Quantification->Validation

Logical flow for interpreting and cross-validating NMR and MS data.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Pro-OH-15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Fmoc-Pro-OH-15N, a non-hazardous, isotopically labeled amino acid commonly utilized in peptide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory precautions should always be observed to minimize exposure and prevent contamination. A thorough risk assessment should be conducted before beginning any procedure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Should conform to ANSI Z87.1 standards.[1]
Face ShieldRecommended when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard for preventing skin contact.[2][3] Gloves should be inspected before use and disposed of properly after handling the chemical.[4][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.[1][2][3]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the solid powder to avoid inhalation of fine particles, especially when weighing.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for Fmoc-Pro-OH is presented below. The properties of the 15N-labeled variant are comparable.

PropertyValue
Molecular Weight 337.37 g/mol
Melting Point 117-118 °C[6][7]
Form White to light yellow crystalline powder[6]
Solubility Soluble in DMF, NMP, methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7][8]
Storage Temperature -20°C for long-term storage.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for handling this compound from receipt to use in a typical laboratory setting, such as for solid-phase peptide synthesis (SPPS).

Step 1: Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.

  • Storage: For long-term storage, keep the container tightly sealed at -20°C in a desiccated environment, protected from light.[1]

  • Equilibration: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.[2]

Step 2: Weighing and Dissolution

  • Ventilation: Perform all manipulations of the solid compound, especially weighing, in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3][9]

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. A dust mask is recommended when handling the powder.[1][2]

  • Dissolution: Dissolve this compound in an appropriate solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for use in peptide synthesis.[6][7]

Step 3: Use in Experimental Procedures (e.g., Solid-Phase Peptide Synthesis)

  • Environment: Conduct the synthesis in a certified fume hood.[9]

  • Coupling Reaction: The dissolved this compound is added to the solid-phase support (resin) to be coupled to the growing peptide chain.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF, to allow for the next amino acid to be coupled.[10][11]

Disposal Plan

All waste materials containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Solid Waste:

  • Unused Product: Unused or expired solid this compound should be collected in a designated and clearly labeled hazardous waste container.[3]

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in the same designated hazardous waste container.[2][3]

Liquid Waste:

  • Contaminated Solutions: Solutions containing this compound and solvents like DMF should be collected in a separate, appropriately labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[3]

Container Labeling:

  • Waste containers must be clearly labeled with the full chemical name ("this compound") and the words "Hazardous Waste".[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use (SPPS) cluster_disposal Disposal A Receive and Inspect This compound B Store at -20°C in Desiccator A->B C Equilibrate to Room Temperature B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) C->D E Weigh Solid in Fume Hood D->E F Dissolve in Appropriate Solvent (e.g., DMF) E->F I Collect Solid Waste (Unused chemical, contaminated items) E->I Waste Stream G Perform Coupling Reaction F->G H Perform Fmoc Deprotection G->H J Collect Liquid Waste (Contaminated solvents) H->J Waste Stream K Dispose as Hazardous Waste (Follow institutional guidelines) I->K J->K

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。